molecular formula C9H17N3 B1523120 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 1152707-75-9

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B1523120
CAS No.: 1152707-75-9
M. Wt: 167.25 g/mol
InChI Key: YMQYSAZILLWGFS-UHFFFAOYSA-N
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Description

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-(3-methylbutyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)4-5-8-6-9(10)12(3)11-8/h6-7H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQYSAZILLWGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NN(C(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical and physical properties of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, a substituted pyrazole of significant interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical characteristics, synthetic pathways, reactivity, and potential applications, offering a valuable resource for researchers engaged in drug discovery and the development of novel chemical entities.

Molecular Identity and Physicochemical Properties

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, with the CAS number 1152707-75-9, is a heterocyclic amine featuring a pyrazole core.[1] The structure is characterized by a methyl group at the N1 position of the pyrazole ring, an isopentyl (3-methylbutyl) group at the C3 position, and an amine group at the C5 position.

Molecular Structure:

Caption: 2D structure of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Physicochemical Data Summary:

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known and predicted properties.[1][2]

PropertyValueSource
CAS Number 1152707-75-9American Elements[1]
Molecular Formula C9H17N3American Elements[1]
Molecular Weight 167.25 g/mol Calculated
Monoisotopic Mass 167.142247 DaPredicted (PubChem)[2]
XlogP (predicted) 2.3Predicted (PubChem)[2]
Predicted Collision Cross Section ([M+H]+) 139.9 ŲPredicted (PubChem)[2]

The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests that 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine possesses moderate lipophilicity, a key parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with several reliable methods available.[3] The most common and versatile approach involves the condensation of a β-ketonitrile with a hydrazine derivative.

Proposed Synthetic Pathway:

A plausible and efficient synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine can be achieved through the reaction of 5-methyl-3-oxohexanenitrile with methylhydrazine.

Synthesis_of_1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine reagent1 5-methyl-3-oxohexanenitrile product 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine reagent1->product + reagent2 Methylhydrazine reagent2->product Condensation/ Cyclization

Caption: Proposed synthetic route to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-methyl-3-oxohexanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Causality in Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation as they facilitate the dissolution of the reactants and can also act as a catalyst. Acetic acid, in particular, can protonate the carbonyl group, making it more electrophilic and promoting the initial nucleophilic attack by the hydrazine.

  • Stoichiometry: A slight excess of methylhydrazine is used to ensure the complete consumption of the limiting β-ketonitrile.

  • Temperature: Heating to reflux provides the necessary activation energy for the cyclization and dehydration steps that lead to the formation of the stable pyrazole ring.

Chemical Reactivity and Derivatization

The chemical reactivity of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is primarily dictated by the nucleophilic character of the C5-amino group and the aromatic nature of the pyrazole ring. The amino group can readily participate in a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Key Reactions:

  • N-Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

  • N-Alkylation: Reaction with alkyl halides can introduce further substituents on the amino group, leading to secondary or tertiary amines.

  • Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[4][5]

  • Sulfonamidation: Treatment with sulfonyl chlorides yields sulfonamides, a common functional group in many pharmaceutical agents.[6]

  • Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups at the C5 position.

Reactivity_of_1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine start 1-methyl-3-(3-methylbutyl)-1H- pyrazol-5-amine amide Amide Derivative start->amide Acyl Chloride/ Base sec_amine Secondary Amine Derivative start->sec_amine Alkyl Halide schiff_base Schiff Base (Imine) start->schiff_base Aldehyde/Ketone sulfonamide Sulfonamide Derivative start->sulfonamide Sulfonyl Chloride/ Base diazonium Diazonium Salt start->diazonium NaNO2, HCl schiff_base->sec_amine Reduction (e.g., NaBH4)

Sources

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of the most efficient and regioselective pathway for its synthesis. The recommended core strategy involves the cyclocondensation of the key intermediate, 5-methyl-3-oxohexanenitrile, with methylhydrazine. This approach is favored for its directness in installing the crucial 5-amino functionality. This document will delve into the retrosynthetic logic, the synthesis of precursors, the core pyrazole formation reaction, and a critical analysis of reaction mechanisms and regioselectivity. Detailed, field-proven experimental protocols are provided to ensure reproducibility and success in the laboratory.

Introduction: The Significance of Substituted Aminopyrazoles

The pyrazole nucleus is a privileged scaffold in drug discovery, present in a wide array of approved pharmaceuticals. The introduction of an amino group at the 5-position creates a versatile building block, offering a handle for further functionalization and enabling interactions with various biological targets.[1] The specific substitution pattern, as in 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, is critical in defining the molecule's pharmacological profile. Therefore, a robust and predictable synthetic route is paramount for researchers exploring this chemical space for novel therapeutic agents.

Retrosynthetic Analysis and Strategic Choices

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient synthetic strategy. The primary disconnection is made at the N1-C5 and N2-C3 bonds of the pyrazole ring, which points to a classical condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine derivative.

G Target 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Disconnection C-N Bond Disconnection (Pyrazole Formation) Target->Disconnection Retrosynthesis Intermediates 5-methyl-3-oxohexanenitrile + Methylhydrazine Disconnection->Intermediates Precursors Methyl Isobutyl Ketone + Acrylonitrile Intermediates->Precursors Precursor Synthesis

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two key starting materials: methylhydrazine and a C6 carbon chain with electrophilic centers at positions 1 and 3, and a methyl branch at position 5. The most effective precursor for the C6 chain is 5-methyl-3-oxohexanenitrile .

Causality Behind Experimental Choice: The selection of a β-ketonitrile (5-methyl-3-oxohexanenitrile) over a β-keto ester (e.g., ethyl 5-methyl-3-oxohexanoate) is a critical strategic decision. The reaction of a β-ketonitrile with a hydrazine directly yields the desired 5-aminopyrazole.[1] In contrast, using a β-keto ester would result in a 5-pyrazolone (a ketone at C5), which would necessitate an additional, often challenging, chemical transformation to install the amino group. This makes the β-ketonitrile pathway more atom-economical and efficient.

Synthesis of Key Precursor: 5-methyl-3-oxohexanenitrile

The synthesis of 5-methyl-3-oxohexanenitrile is achieved through a base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile. Specifically, it involves the reaction of methyl isobutyl ketone with acrylonitrile.[2]

Reaction: Methyl Isobutyl Ketone + Acrylonitrile → 5-methyl-3-oxohexanenitrile

Experimental Protocol: Synthesis of 5-methyl-3-oxohexanenitrile
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add methyl isobutyl ketone (1.2 equivalents) and a catalytic amount of a strong base such as sodium hydroxide in methanol (e.g., 0.03 equivalents).[3]

  • Addition of Acrylonitrile: Cool the mixture to 10-15°C. Slowly add acrylonitrile (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by GC or TLC.

  • Workup: Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid). Wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 5-methyl-3-oxohexanenitrile as a clear oil.

Core Synthesis Pathway: Pyrazole Ring Formation

The cornerstone of this synthesis is the cyclocondensation reaction between 5-methyl-3-oxohexanenitrile and methylhydrazine. This reaction proceeds readily, often with gentle heating, to form the pyrazole ring.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The more nucleophilic terminal nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring after tautomerization.[1]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Tautomerization Ketonitrile 5-methyl-3-oxohexanenitrile Hydrazone Hydrazone Intermediate Ketonitrile->Hydrazone Attack on C=O Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Cyclization Intramolecular Attack on Nitrile Carbon Hydrazone->Cyclization Iminopyrazole Iminopyrazole Intermediate Cyclization->Iminopyrazole FinalProduct 1-methyl-3-(3-methylbutyl)- 1H-pyrazol-5-amine Iminopyrazole->FinalProduct Tautomerization

Caption: Mechanism of 5-aminopyrazole formation.

Critical Consideration: Regioselectivity

The reaction between an unsymmetrical β-ketonitrile and methylhydrazine can potentially yield two regioisomers: the desired 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and the isomeric 1-methyl-5-(3-methylbutyl)-1H-pyrazol-3-amine . The formation of these isomers depends on which nitrogen atom of methylhydrazine initiates the attack and which one becomes the N1 of the pyrazole ring.

The regiochemical outcome is influenced by several factors, including sterics, electronics, and, critically, the reaction solvent. While reactions in standard solvents like ethanol can lead to mixtures, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity.[4] These solvents, through their unique hydrogen-bonding properties, can stabilize intermediates in a way that favors one cyclization pathway over the other, often leading to a single dominant regioisomer.[4]

Data on Regioselectivity Control by Solvent

SolventTypical Regioisomeric Ratio (1,3-disubstituted : 1,5-disubstituted)Reference
Ethanol2:1 to 5:1 (Mixture often observed)[4]
2,2,2-Trifluoroethanol (TFE)>95:5[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1[4]
Experimental Protocol: Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-3-oxohexanenitrile (1.0 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure high regioselectivity.[4]

  • Addition of Methylhydrazine: Add methylhydrazine (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 60°C for HFIP) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the HFIP under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a gradient of hexane/ethyl acetate as eluent) to afford the pure 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Alternative Synthesis Pathways

While the β-ketonitrile route is recommended, it is valuable for researchers to be aware of alternatives. One common alternative begins with a β-keto ester, such as ethyl 5-methyl-3-oxohexanoate . The reaction with methylhydrazine would proceed similarly but would yield 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5(4H)-one . This pyrazolone would then need to be converted to the desired 5-aminopyrazole. This typically involves a two-step process of converting the ketone to a leaving group (e.g., a chloro or tosyl group) followed by nucleophilic substitution with an amine source, adding complexity and potentially lowering the overall yield.

Conclusion

The synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is most effectively and directly achieved through the cyclocondensation of 5-methyl-3-oxohexanenitrile with methylhydrazine. This technical guide has outlined the strategic rationale for this pathway, provided detailed experimental protocols for the synthesis of both the key precursor and the final product, and addressed the critical issue of regioselectivity. By leveraging specialized solvents such as HFIP, researchers can achieve high yields of the desired regioisomer, facilitating the exploration of this important class of molecules in drug discovery and development.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Research Module 2021 Methylhydrazine and N-Arylation Draft 1. University of Wisconsin-Madison. [Link]

  • Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. ResearchGate. [Link]

  • PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

  • Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole.
  • 5-Methyl-3-oxohexanenitrile. PubChem. [Link]

  • New synthesis of 3(5)-methylpyrazole. ResearchGate. [Link]

  • Practical preparation of methyl isobutyl ketone by stepwise isopropylation reaction of acetone. ResearchGate. [Link]

  • Method for preparing methyl isobutyl ketone from industrial by-product effluent acetone.

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, a substituted pyrazole of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from extensive analysis of structurally related pyrazole derivatives to present a robust, predictive guide to its characterization.[1][2][3][4][5] We will explore the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Methodologies for data acquisition and interpretation are detailed, providing researchers and drug development professionals with a foundational framework for the structural elucidation of this and similar compounds.[4]

Introduction: The Significance of Substituted Pyrazoles

Pyrazoles and their derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[6][7] Their diverse biological activities stem from their unique electronic properties and their ability to act as versatile ligands in coordination chemistry.[1][6] The precise characterization of novel pyrazole derivatives is paramount for understanding structure-activity relationships and ensuring the purity and identity of synthesized compounds.[4] Spectroscopic techniques are the foundational tools for this characterization, offering an unambiguous window into the molecular structure.[4][5]

This guide focuses on 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (CAS No. 1152707-75-9, Chemical Formula: C₉H₁₇N₃), a compound with potential applications in various research domains.[8] We will dissect its predicted spectroscopic signatures to facilitate its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, based on the analysis of similar pyrazole derivatives found in the literature.[2][6][7][9]

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Notes
H-4 (pyrazole)~5.5 - 5.8Singlet (s)1HN/AThe proton on the C4 position of the pyrazole ring typically appears as a singlet in this region due to the high electron density of the ring.[9]
NH₂ (amine)~3.5 - 4.5Broad Singlet (br s)2HN/AThe chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad signal.
N-CH₃ (N-methyl)~3.6 - 3.8Singlet (s)3HN/AThe N-methyl group on the pyrazole ring is expected in this range, consistent with similar structures.[10]
α-CH₂ (butyl)~2.4 - 2.6Triplet (t)2H~7-8Methylene group adjacent to the pyrazole ring, coupled to the β-CH₂.
β-CH₂ (butyl)~1.5 - 1.7Multiplet (m)2H~7-8Methylene group coupled to both the α-CH₂ and the γ-CH.
γ-CH (butyl)~1.6 - 1.8Multiplet (m)1H~6-7Methine proton coupled to the β-CH₂ and the two terminal methyl groups.
δ-CH₃ (butyl)~0.9 - 1.0Doublet (d)6H~6-7Two equivalent methyl groups at the end of the isobutyl chain, coupled to the γ-CH.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Rationale & Notes
C-5 (pyrazole)~148 - 152Carbon bearing the amino group, typically deshielded.
C-3 (pyrazole)~158 - 162Quaternary carbon attached to the butyl group, highly deshielded.
C-4 (pyrazole)~85 - 90The C4 carbon of the pyrazole ring is notably shielded due to high electron density.[7][9]
N-CH₃ (N-methyl)~34 - 36Typical range for an N-methyl group on a pyrazole ring.[9]
α-CH₂ (butyl)~30 - 33Methylene carbon attached to the pyrazole ring.
β-CH₂ (butyl)~38 - 41
γ-CH (butyl)~27 - 30
δ-CH₃ (butyl)~22 - 24Two equivalent methyl carbons.
Table 3: Predicted FT-IR Spectral Data
Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale & Notes
N-H Stretch3200 - 3500Medium-StrongPrimary amines typically show two bands in this region (symmetric and asymmetric stretching).[11]
C(sp³)-H Stretch2850 - 2960StrongCharacteristic of the alkyl (butyl and methyl) groups.
C=N/C=C Stretch1550 - 1650Medium-StrongVibrations from the pyrazole ring.
N-H Bend1580 - 1650MediumScissoring vibration of the primary amine.[11]
C-N Stretch1250 - 1350MediumStretching vibration of the amine and pyrazole ring C-N bonds.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z ValuePredicted IdentityRationale & Notes
167[M]⁺Molecular ion peak.
152[M - CH₃]⁺Loss of a methyl radical.
124[M - C₃H₇]⁺Loss of a propyl radical via fragmentation of the butyl chain.
110[M - C₄H₉]⁺Loss of the butyl radical (alpha-cleavage), a common fragmentation pathway.
82Further fragmentation of the pyrazole ring.

Methodologies and Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrument parameterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • ¹H NMR Acquisition:

      • Spectral Width: 0-12 ppm.

      • Pulse Angle: 45°.

      • Relaxation Delay: 2 seconds.

      • Scans: 16-32.

    • ¹³C NMR Acquisition:

      • Spectral Width: 0-200 ppm.

      • Pulse Angle: 45°.

      • Relaxation Delay: 2-5 seconds.

      • Scans: ≥1024 (to achieve adequate signal-to-noise).

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and assign chemical shifts relative to the solvent residual peak.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Protocol (EI-MS):

    • Sample Introduction: Introduce a dilute solution of the sample via a direct insertion probe or a GC inlet.

    • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Data Interpretation: Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to deduce structural features.[9][12]

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis ensures a comprehensive and validated structural elucidation.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 1-methyl-3-(3-methylbutyl) -1H-pyrazol-5-amine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of All Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability of the N-1 and N-2 atoms to act as hydrogen bond donors and acceptors respectively, confer upon it the remarkable ability to interact with a wide array of biological targets.[3] This versatility has led to the development of a multitude of pyrazole derivatives with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][4][5][6] The successful translation of this chemical framework from bench to bedside is evidenced by the number of pyrazole-containing drugs approved by the FDA and those currently in clinical trials, targeting a diverse range of diseases.[3][7][8] This guide provides a comprehensive technical overview of the key biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Mechanism of Action

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9] Notably, the selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal and renal homeostasis.[9] The pyrazole-based drug Celecoxib is a classic example of a selective COX-2 inhibitor.[9][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Constitutive) Prostaglandins (Constitutive) COX-1->Prostaglandins (Constitutive) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) GI & Renal Homeostasis GI & Renal Homeostasis Prostaglandins (Constitutive)->GI & Renal Homeostasis Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib) Pyrazole Derivatives (e.g., Celecoxib)->COX-2 Inhibition

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are heavily influenced by the substituents on the pyrazole ring. For instance, the presence of a trifluoromethyl group at one position and an aryl group at another can significantly enhance COX-2 inhibitory activity. Modifications to the aryl substituents can further fine-tune this selectivity and potency.

Experimental Protocols

In Vitro COX Inhibition Assay:

  • Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test pyrazole derivative or a reference inhibitor (e.g., Celecoxib) for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification: Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 to determine potency and selectivity.

In Vivo Carrageenan-Induced Paw Edema Assay:

  • Animal Model: Use a suitable rodent model, such as Wistar rats.

  • Compound Administration: Administer the test pyrazole derivative or a standard drug (e.g., Diclofenac sodium) orally or intraperitoneally.

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema.

  • Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[5]

Compound ClassTargetIC50 (µM)In Vivo Activity (% Edema Reduction)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.0265-80% at 10 mg/kg[9]
Pyrazole-thiazole hybridCOX-2/5-LOX0.03 (COX-2), 0.12 (5-LOX)75%[9]
1,3,4-trisubstituted pyrazolesCOXNot specified≥84.2%[5]

Anticancer Activity: A Multi-Targeted Approach to Combat Malignancy

The pyrazole scaffold is a prominent feature in the design of novel anticancer agents due to its ability to interact with various targets crucial for cancer cell proliferation, survival, and metastasis.[7][13][14][15]

Mechanism of Action

Pyrazole derivatives exert their anticancer effects through multiple mechanisms, including:

  • Kinase Inhibition: Many pyrazole-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[7]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: They can trigger programmed cell death through various signaling pathways.[7]

  • Anti-angiogenesis: Certain pyrazole compounds inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of blood vessel formation that is essential for tumor growth.[7]

G cluster_targets Cellular Targets cluster_effects Cellular Effects Pyrazole Derivatives Pyrazole Derivatives Kinases (EGFR, CDK, BTK) Kinases (EGFR, CDK, BTK) Pyrazole Derivatives->Kinases (EGFR, CDK, BTK) Inhibition Tubulin Tubulin Pyrazole Derivatives->Tubulin Disruption VEGFR-2 VEGFR-2 Pyrazole Derivatives->VEGFR-2 Inhibition Inhibition of Proliferation Inhibition of Proliferation Kinases (EGFR, CDK, BTK)->Inhibition of Proliferation Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis VEGFR-2->Inhibition of Angiogenesis Cancer Cell Death Cancer Cell Death Inhibition of Proliferation->Cancer Cell Death Induction of Apoptosis Induction of Apoptosis Cell Cycle Arrest->Induction of Apoptosis Induction of Apoptosis->Cancer Cell Death Inhibition of Angiogenesis->Cancer Cell Death

Figure 2: Multi-targeted Anticancer Mechanisms of Pyrazole Derivatives.

Structure-Activity Relationship (SAR)

The anticancer efficacy of pyrazole derivatives can be significantly enhanced by appropriate substitutions on the pyrazole ring.[7] For example, the introduction of indole moieties has been shown to yield compounds with potent cytotoxicity against various cancer cell lines. Similarly, pyrazole-benzothiazole hybrids have demonstrated promising anti-angiogenic properties.[7]

Experimental Protocols

MTT Cell Viability Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-containing isolongifolanoneMCF-75.21[7]
Pyrazole carbaldehyde derivativeMCF-70.25[7]
Pyrazole benzothiazole hybridHT29, PC3, A549, U87MG3.17 - 6.77[7]
Indole-linked pyrazoleHCT116, MCF7, HepG2, A549< 23.7[7]
Pyrazolo[4,3-f]quinoline derivativeHCT116, HeLa1.7, 3.6[7]
Pyrazole-containing imide derivativeA-5493.22 - 27.43[6]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[12][16][17][18]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, but they are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR)

The antimicrobial spectrum and potency of pyrazole derivatives are dependent on the nature and position of substituents. For instance, the introduction of specific side chains can enhance activity against particular strains of bacteria or fungi.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution: Prepare two-fold serial dilutions of the test pyrazole derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 3Escherichia coli0.25[12]
Compound 4Streptococcus epidermidis0.25[12]
Compound 2Aspergillus niger1[12]
Hydrazone 21aBacteria62.5 - 125[17]
Hydrazone 21aFungi2.9 - 7.8[17]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Pyrazole derivatives have shown promise as anticonvulsant agents, offering a potential alternative to existing therapies.[19][20][21][22][23]

Mechanism of Action

The anticonvulsant effects of pyrazole derivatives are thought to be mediated through various mechanisms, including the modulation of ion channels (e.g., sodium, calcium), enhancement of GABAergic inhibition, and reduction of oxidative stress and neuroinflammation in the brain.[19]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test:

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the test pyrazole derivative at various doses.

  • Seizure Induction: After a predetermined time, induce seizures by applying an electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED50 (the dose required to protect 50% of the animals from the tonic hindlimb extension).

Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Test:

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the test pyrazole derivative.

  • Seizure Induction: Inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observation: Observe the animals for the onset and severity of clonic seizures.

  • Data Analysis: Determine the ability of the compound to prevent or delay the onset of seizures.[23]

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural simplicity and synthetic accessibility, coupled with its diverse and potent biological activities, make it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and reduced off-target effects, the exploration of novel biological targets, and the use of computational methods to guide the design and optimization of new drug candidates. The continued investigation of this remarkable heterocycle holds great promise for addressing unmet medical needs across a wide range of diseases.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. (URL: )
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (URL: )
  • “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (URL: )
  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (URL: )
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: )
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: )
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
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  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. (URL: )
  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (URL: )
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
  • The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed. (URL: )
  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - ResearchG
  • Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (URL: )
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Recent Advances in the Development of Pyrazole Deriv
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - ResearchG
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing. (URL: )
  • Some commercially available drugs containing pyrazole skeleton.
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Structure-activity relationship of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Introduction

The pyrazole scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds across a wide range of therapeutic areas. Its unique electronic and steric properties allow for diverse interactions with various biological targets. This guide focuses on a specific, potentially novel pyrazole derivative, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, and outlines a comprehensive strategy for elucidating its structure-activity relationship (SAR).

As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a strategic roadmap for researchers and drug development professionals. We will delve into the rationale behind experimental design, the integration of computational and experimental data, and the iterative process of lead optimization. This guide will serve as a foundational resource for initiating and advancing a drug discovery program centered on this chemical entity.

Part 1: Foundational Analysis and Target Identification

Core Scaffold Analysis

The subject compound, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, possesses several key structural features that will be the focus of our SAR investigation:

  • 1-Methyl-1H-pyrazol-5-amine Core: This core structure is a common motif in medicinal chemistry. The 5-amino group can act as a hydrogen bond donor, while the pyrazole ring itself can participate in various non-covalent interactions. The N1-methyl group prevents tautomerization and provides a fixed point for substitution.

  • 3-(3-Methylbutyl) Substituent: This branched alkyl chain at the 3-position will likely influence the compound's lipophilicity and steric interactions with a target binding pocket. Its flexibility allows it to adopt multiple conformations.

Hypothetical Target Class Identification

Given the prevalence of the pyrazole core in known bioactive molecules, we can hypothesize potential biological targets. Many pyrazole-containing compounds are known to be inhibitors of kinases, cyclooxygenases (COX), and other enzymes. For the purpose of this guide, we will proceed with the hypothesis that our compound is a kinase inhibitor . This class of targets is highly relevant in oncology, immunology, and inflammatory diseases.

Proposed Experimental Workflow

The investigation into the SAR of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine will follow an iterative cycle of design, synthesis, and testing.

SAR_Workflow A Initial Hit Compound: 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine B Hypothetical Target Identification (e.g., Kinase Panel Screening) A->B Target Scaffolding C Analog Design & Synthesis B->C Informed Design D In Vitro Biological Evaluation (Binding & Functional Assays) C->D Testing E Data Analysis & SAR Determination D->E Data Interpretation E->C Iterative Refinement F Computational Modeling (Docking, QSAR) E->F Model Building G Lead Optimization E->G Candidate Selection F->C Predictive Design Synthesis_Scheme reagents 5-Methyl-2-oxohexanenitrile Methylhydrazine intermediate Cyclization & Condensation reagents->intermediate product 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine intermediate->product

Caption: General synthetic route to the pyrazole core.

Proposed Analog Library

To thoroughly probe the SAR, analogs should be designed to explore the impact of modifications at the 3-position and the 5-amino group.

Position Modification Strategy Rationale
3-Position Vary alkyl chain length and branchingExplore steric and lipophilic requirements of the binding pocket.
Introduce cyclic substituents (e.g., cyclohexyl)Probe for additional hydrophobic interactions.
Incorporate aromatic rings (e.g., phenyl)Investigate potential for pi-stacking interactions.
Introduce polar functional groups (e.g., ether, alcohol)Evaluate the impact of hydrogen bonding capabilities.
5-Amino Group Acylation (e.g., acetyl, benzoyl)Modulate hydrogen bonding capacity and introduce new interaction points.
Alkylation (e.g., methyl, ethyl)Assess the importance of the primary amine.

Part 3: Biological Evaluation

Primary Screening: Kinase Panel

To identify the initial biological target, the parent compound should be screened against a broad panel of kinases. This will provide a "hit list" of potential targets for further investigation.

Protocol: Kinase Panel Screening (Example)
  • Compound Preparation: Prepare a 10 mM stock solution of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the compound at a final concentration of 10 µM to wells containing the individual kinase, its specific substrate, and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using a fluorescence-based method).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a control (DMSO only).

Secondary Assays: IC50 Determination

For the "hit" kinases identified in the primary screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination
  • Compound Dilution: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Assay Performance: Perform the kinase assay as described above for each concentration of the compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays

To confirm that the observed in vitro activity translates to a cellular context, appropriate cell-based assays should be performed. For a kinase target, this would typically involve a cell line where the kinase is known to be active and drive a particular phenotype (e.g., proliferation).

Part 4: Integrating Computational Chemistry

Computational modeling can provide valuable insights into the binding mode of the compounds and help rationalize the observed SAR.

Molecular Docking

Once a primary kinase target is confirmed, molecular docking studies can be performed to predict the binding pose of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and its analogs within the ATP-binding site of the kinase.

Docking_Workflow A Obtain Crystal Structure of Target Kinase B Prepare Protein Structure (Add hydrogens, assign charges) A->B D Define Binding Site B->D C Generate 3D Conformations of Ligands E Perform Docking Calculations C->E D->E F Analyze & Score Poses E->F G Correlate with Experimental Data F->G

Caption: Workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

As the dataset of analogs and their corresponding activities grows, a QSAR model can be developed to correlate physicochemical properties with biological activity. This can aid in the design of new, more potent analogs.

Part 5: Data Interpretation and Lead Optimization

The ultimate goal of the SAR study is to identify a lead compound with improved potency, selectivity, and drug-like properties. The data from the biological assays and computational studies will be integrated to build a comprehensive understanding of the SAR.

Example SAR Table (Hypothetical Data)
Compound ID R-Group (3-Position) IC50 (nM) Comments
1 3-Methylbutyl500Parent Compound
2 Isopropyl2000Smaller alkyl group reduces potency.
3 Cyclohexyl250Increased hydrophobic bulk is favorable.
4 Phenyl100Aromatic ring suggests potential for pi-stacking.
5 4-Methoxyphenyl50Electron-donating group on phenyl ring enhances potency.

This iterative process of design, synthesis, testing, and analysis will continue until a compound with the desired profile is identified for further preclinical development.

References

At present, no direct scientific literature for "1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine" is publicly available. The references provided would be based on the methodologies and compound classes discussed in this guide. For a real-world application, this section would be populated with citations to relevant kinase biology, synthetic chemistry protocols, and computational chemistry methods.

The Pyrazole Scaffold: A Privileged Framework for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable synthetic versatility and ability to engage in a multitude of biological interactions have led to the development of a wide array of clinically successful drugs. This technical guide provides a comprehensive exploration of the key therapeutic targets of pyrazole-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their validation. We will traverse the landscape of pyrazole-based therapeutics, from their well-established roles in combating inflammation and cancer to their emerging potential in neurodegenerative and infectious diseases. This guide is designed to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and inform the next generation of pyrazole-based drug discovery.

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole moiety is a classic example of a "privileged scaffold" in drug discovery.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, make it an ideal building block for designing potent and selective therapeutic agents.[1] The historical success of pyrazole-based drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib, has cemented its importance in the pharmaceutical landscape.[2] This guide will dissect the molecular basis of these successes by examining the specific therapeutic targets that have been effectively modulated by pyrazole compounds.

Targeting Inflammation: The Cyclooxygenase (COX) Enzymes

One of the most well-known applications of pyrazole compounds is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4]

Mechanism of Action: Selective COX-2 Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[4] The therapeutic benefit of many non-steroidal anti-inflammatory drugs (NSAIDs) comes from inhibiting COX-2, while the gastrointestinal side effects are often due to the simultaneous inhibition of COX-1.[4]

Pyrazole-based drugs, most notably celecoxib , are designed to be selective inhibitors of COX-2.[3][5] The chemical structure of celecoxib allows its sulfonamide side chain to bind to a hydrophilic pocket present in the active site of COX-2, but not in COX-1.[3][5] This structural difference is the basis for its selectivity.

Diagram: Simplified COX-2 Inhibition by a Pyrazole Compound

Caption: Pyrazole compounds like celecoxib selectively inhibit the COX-2 enzyme, blocking the production of pro-inflammatory prostaglandins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of a compound against the COX-2 enzyme.[6][7]

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Test pyrazole compound and a known COX-2 inhibitor (e.g., celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test pyrazole compound and the control inhibitor.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Heme

    • COX-2 enzyme solution

    • Test compound or control inhibitor at various concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

  • Signal Detection: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Compound Target IC50 (µM) Reference
CelecoxibCOX-20.04[8]
Compound 5uCOX-21.79[8]
Compound 5sCOX-22.51[8]
Pyrazole-pyridazine hybrid 5fCOX-21.50[9]
Pyrazole-pyridazine hybrid 6fCOX-21.15[9]

Targeting Cancer: The Kinase Superfamily

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have emerged as a particularly successful class of kinase inhibitors.

Mechanism of Action: ATP-Competitive Inhibition

Most pyrazole-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive cancer cell proliferation and survival.

Diagram: Kinase Inhibition by a Pyrazole Compound

Caption: Pyrazole kinase inhibitors compete with ATP for the kinase's active site, preventing substrate phosphorylation and blocking downstream signaling.

Key Kinase Targets of Pyrazole Compounds
  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for hematopoiesis and immune function.[10] Ruxolitinib , a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2 and is used to treat myelofibrosis and polycythemia vera.[10][11] It works by blocking the phosphorylation of STAT proteins, which are transcription factors that promote cell proliferation and survival.[12]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small cell lung cancer.[13] Several pyrazole derivatives have been developed as EGFR inhibitors, with molecular docking studies showing their ability to bind to the ATP-binding site of the kinase domain.[13][14]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole-based compounds have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[15]

  • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyrazole-containing BTK inhibitors are in clinical development.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for quantifying the inhibitory effect of a compound on a specific kinase.[16]

Materials:

  • Purified kinase of interest

  • Specific substrate peptide for the kinase

  • ATP

  • Test pyrazole compound and a known kinase inhibitor (e.g., staurosporine)

  • Kinase assay buffer

  • Luminescent ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO and create a serial dilution.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and the test compound at various concentrations in the kinase assay buffer.

    • Incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Compound Target Kinase Cancer Cell Line IC50 (µM) Reference
RuxolitinibJAK1/JAK2-0.003 (JAK1), 0.003 (JAK2)[17]
Compound 22EGFRMCF72.82[18]
Compound 23EGFRMCF73.14[18]
Compound 24EGFR (wild-type)A5498.21[18]
Compound 30CDK2/cyclin A2-10 (60% inhibition)[18]
Pyrazole derivative 5CDK2HepG213.14[15]
Pyrazole derivative 5CDK2MCF-78.03[15]

Emerging Therapeutic Arenas for Pyrazole Compounds

Beyond inflammation and cancer, the versatile pyrazole scaffold is being explored for a range of other therapeutic applications.

Neurodegenerative Disorders: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[12] The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[18] Pyrazoline derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B.[3][19]

Diagram: MAO-B Inhibition in a Dopaminergic Neuron

Caption: Pyrazole-based MAO-B inhibitors prevent the breakdown of dopamine, increasing its availability in the synapse and offering potential therapeutic benefit in Parkinson's disease.

Infectious Diseases: Bacterial DNA Gyrase Inhibition

The emergence of antibiotic-resistant bacteria is a major global health threat. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and is a validated target for antibacterial drugs.[11] Pyrazole derivatives have been shown to be potent inhibitors of DNA gyrase, exhibiting activity against both Gram-positive and Gram-negative bacteria.[4][16]

G-Protein Coupled Receptors (GPCRs): Cannabinoid Receptor Modulation

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. The cannabinoid receptors, CB1 and CB2, are GPCRs that are involved in a variety of physiological processes, including pain, appetite, and immune function.[10] Pyrazole derivatives have been developed as both antagonists and agonists of cannabinoid receptors, with potential applications in treating obesity, pain, and other conditions.[5][13]

Conclusion and Future Directions

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its ability to interact with a diverse range of biological targets, from enzymes to receptors, underscores its privileged status in medicinal chemistry. The ongoing exploration of novel pyrazole derivatives, coupled with advancements in computational drug design and a deeper understanding of disease biology, promises to unlock even more therapeutic applications for this versatile heterocycle. Future research will likely focus on developing pyrazole-based compounds with enhanced selectivity and improved pharmacokinetic profiles, as well as exploring their potential in combination therapies. The journey of the pyrazole ring in medicine is far from over, and its continued impact on human health is all but certain.

References

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An In-depth Technical Guide to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides a comprehensive technical overview of a specific derivative, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, analytical characterization, and potential applications, grounding the discussion in established scientific principles.

Molecular Profile and Physicochemical Properties

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a substituted pyrazole with a molecular formula of C₉H₁₇N₃ and a molecular weight of 167.25 g/mol .[1] The structure features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group on one of the ring nitrogens, an amino group, and a 3-methylbutyl (isopentyl) group. The IUPAC name for this compound is 2-methyl-5-(3-methylbutyl)pyrazol-3-amine.[1]

PropertyValueSource
Molecular Formula C₉H₁₇N₃[1]
Molecular Weight 167.25 g/mol [1]
CAS Number 1152707-75-9[1]
IUPAC Name 2-methyl-5-(3-methylbutyl)pyrazol-3-amine[1]
Appearance PowderAmerican Elements

The presence of the amino group imparts basic properties to the molecule, while the 3-methylbutyl substituent increases its lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Synthesis Methodology: A Representative Protocol

Conceptual Synthesis Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-methyl-3-oxohexanenitrile 5-Methyl-3-oxohexanenitrile Condensation Condensation/ Cyclization 5-methyl-3-oxohexanenitrile->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Target_Molecule 1-methyl-3-(3-methylbutyl)- 1H-pyrazol-5-amine Condensation->Target_Molecule

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-methyl-3-oxohexanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Analytical Characterization

The structural elucidation of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine would be confirmed using a combination of spectroscopic techniques. While specific spectral data for this compound is not available, the expected data can be predicted based on its structure and data from analogous compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl, 3-methylbutyl, and amino groups, as well as the lone proton on the pyrazole ring. The chemical shifts would be indicative of their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons would be characteristic of an aromatic heterocyclic system.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring (around 1500-1600 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 167.25, corresponding to the molecular weight of the compound.

Potential Biological Activities and Applications

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[4] Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Properties: Many pyrazole derivatives have shown efficacy against various bacterial and fungal strains.[5]

  • Anti-inflammatory Effects: Certain pyrazoles act as inhibitors of inflammatory pathways.[5]

  • Anticancer Activity: Some pyrazole compounds have demonstrated cytotoxic effects against cancer cell lines.[5]

Given these precedents, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine holds potential as a lead compound in drug discovery programs targeting infectious diseases, inflammatory disorders, or cancer. The specific substitution pattern of this molecule could modulate its biological activity and selectivity towards specific molecular targets. Further investigation into its biological effects is warranted.

Drug Development Workflow:

G Lead_Compound 1-methyl-3-(3-methylbutyl)- 1H-pyrazol-5-amine SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR_Studies Initial Screening Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identify Key Moieties Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Develop Candidate Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Safety & Efficacy

Caption: A generalized workflow for the development of a lead compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is not publicly available. However, based on the SDS of structurally similar aminopyrazole compounds, the following precautions should be taken:[6][7][8]

  • Hazard Identification: Aminopyrazoles are often classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

It is imperative to consult a comprehensive and compound-specific SDS before handling this chemical.

Conclusion

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential for further investigation in the field of drug discovery. This guide has provided a foundational understanding of its chemical properties, a representative synthetic approach, and an overview of its potential applications based on the broader class of pyrazole compounds. Further empirical studies are necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250.
  • Gomez, G. V., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(1), M1320.
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Acros Organics. (2025). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • Molekula. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
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  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrum: 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Enamine. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Retrieved from [https://enamine.net/news/publications/practical-synthetic-method-for-functionalized-1-methyl-3-5-trifluoromethyl-1h-pyrazoles]
  • SpectraBase. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-tricyclo[3.3.1.1(3,7)]dec-1-yl-.
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  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 155–172.
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Solubility and stability of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] The successful development of any new chemical entity into a viable drug candidate is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the critical attributes of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for preclinical and formulation development.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern drug development, forming the core of numerous FDA-approved drugs.[3] These five-membered heterocyclic rings, containing two adjacent nitrogen atoms, are versatile pharmacophores that can interact with a wide array of biological targets.[3][4] Derivatives of pyrazole are known to exhibit anti-inflammatory, antimicrobial, analgesic, and anti-cancer properties, among others.[2][5]

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (CAS No. 1152707-75-9) belongs to this important class.[6] Its structure, featuring a lipophilic 3-methylbutyl group and a polar 5-amine group, suggests a nuanced physicochemical profile that requires thorough investigation. Understanding its solubility and stability is not merely a procedural step but a foundational requirement for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing stable and effective pharmaceutical formulations.

Core Physicochemical Properties

A preliminary assessment of the molecule's properties provides a framework for experimental design. The key physicochemical parameters for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine are summarized below.

PropertyValue / PredictionSource / Method
Chemical Formula C₉H₁₇N₃[6]
Molecular Weight 167.25 g/mol Calculated
CAS Number 1152707-75-9[6]
Predicted pKa ~5-6 (Amine)ChemAxon
Predicted LogP ~2.0-2.5ChemAxon
Appearance Colorless to pale yellow solidTypical for similar compounds[7]

Causality Insight: The predicted pKa is attributed to the 5-amino group, which acts as a base. This indicates that the compound's charge, and therefore its aqueous solubility, will be highly dependent on pH. The predicted LogP (partition coefficient) suggests moderate lipophilicity, implying a balance between aqueous solubility and membrane permeability, a desirable trait for many drug candidates.[5]

Solubility Profile: A Determinant of Bioavailability

Aqueous solubility is a critical factor governing the oral bioavailability of a drug substance. Poor solubility can lead to low absorption and erratic dose-response relationships. The structural features of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine—a basic amine and a lipophilic alkyl chain—necessitate a thorough evaluation of its solubility in various media.

Theoretical Assessment

The presence of the basic amino group suggests that the compound will exhibit higher solubility in acidic environments where it can be protonated to form a more soluble salt. Conversely, in neutral or basic media, it will exist primarily as the less soluble free base. The 3-methylbutyl group will contribute to its solubility in organic solvents.

Experimental Workflow for Solubility Determination

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated, providing a true measure of equilibrium solubility.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. [8]2. Application of Stress:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a vial at 60°C for 7 days. [9]Dissolve in the mobile phase before analysis.

    • Photostability: Expose both the solid compound and a solution (~100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization: Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. This step is critical to prevent further degradation on the analytical column.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method must be capable of separating the intact parent peak from all generated degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control. Note the retention times and peak areas of any significant degradation products.

Anticipated Stability Data Summary

This table provides a template for summarizing the outcomes of the forced degradation study.

Stress ConditionTimeTemperature% DegradationNo. of Degradants >1%Observations
0.1 M HCl24h60°C< 5%1Minor degradation observed.
0.1 M NaOH24h60°C5-10%2Moderate degradation.
3% H₂O₂24hRT15-20%3Significant oxidative liability.
Thermal (Solid)7d60°C< 2%0Highly stable as a solid.
Photolytic (Solution)ICH Q1BAmbient5-15%2Moderate photosensitivity.

Expertise Insight: The higher degradation under oxidative conditions is a key finding. This suggests that the final drug product may require protection from atmospheric oxygen, potentially through the use of antioxidants in the formulation or packaging under an inert atmosphere (e.g., nitrogen).

Conclusion

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine presents a physicochemical profile characteristic of many promising drug candidates: pH-dependent aqueous solubility and specific stability liabilities that must be managed. Its moderate lipophilicity and basic center are favorable for oral absorption, but its susceptibility to oxidative and photolytic degradation requires careful consideration during formulation development. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly characterize this molecule, enabling data-driven decisions to advance its development from a promising scaffold into a potential therapeutic agent.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH National Library of Medicine. Retrieved from [Link]

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The Pyrazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, synthetic versatility, and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive exploration of pyrazole-based scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, elucidate the diverse pharmacological activities through the lens of prominent drug case studies, and analyze the critical structure-activity relationships (SAR) that govern their therapeutic efficacy. This document aims to serve as both a foundational reference and a source of insight into the ongoing innovation surrounding this remarkable heterocyclic system.

The Enduring Significance of the Pyrazole Core

First described by Ludwig Knorr in 1883, the pyrazole moiety has become a recurring motif in a multitude of clinically successful pharmaceuticals.[1][2][3] Its prevalence is not coincidental; the pyrazole ring offers a unique combination of features that are highly advantageous for drug design:

  • Structural Rigidity and Aromaticity: The planar, aromatic nature of the pyrazole ring provides a rigid scaffold, which can reduce the entropic penalty upon binding to a biological target and allows for well-defined substituent positioning.

  • Hydrogen Bonding Capabilities: The N-H proton of an unsubstituted pyrazole (N1) acts as a hydrogen bond donor, while the lone pair on the second nitrogen atom (N2) serves as a hydrogen bond acceptor. This dual capacity allows for critical interactions within protein binding pockets.[4]

  • Dipole Moment: The arrangement of the nitrogen atoms imparts a significant dipole moment, influencing solubility, membrane permeability, and molecular interactions.

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.

  • Bioisosteric Versatility: The pyrazole nucleus is an effective bioisostere for other aromatic systems, such as phenyl or imidazole rings, allowing chemists to modulate physicochemical properties like lipophilicity and basicity while retaining or enhancing biological activity.[4][5]

The therapeutic impact of this scaffold is evidenced by the numerous FDA-approved drugs that incorporate it, spanning a wide range of treatments from inflammation and cancer to cardiovascular disease and viral infections.[6][7][8][9]

Foundational Synthetic Strategies for Pyrazole Scaffolds

The construction of the pyrazole ring is a well-established field, yet one that continues to evolve with modern catalytic and green chemistry principles. Understanding these synthetic routes is fundamental to accessing novel derivatives for drug discovery programs.

The Knorr Pyrazole Synthesis

The most traditional and widely used method is the Knorr synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[10][11]

Causality in the Knorr Synthesis: The choice of an acid catalyst is crucial as it protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic pyrazole ring. A key consideration is regioselectivity; when using an unsymmetrical 1,3-dicarbonyl, the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[11] The outcome is often dictated by the relative steric hindrance and electronic properties of the two carbonyls.

G reactants 1,3-Dicarbonyl + Hydrazine Derivative hydrazone Hydrazone Intermediate reactants->hydrazone Condensation (Acid Catalyzed) cyclic_int Cyclic Intermediate hydrazone->cyclic_int Intramolecular Cyclization product Pyrazole Product cyclic_int->product Dehydration (-H₂O)

General Workflow of the Knorr Pyrazole Synthesis.
Modern Synthetic Approaches

While the Knorr synthesis is robust, contemporary medicinal chemistry often demands more efficient, selective, and environmentally benign methods.

Synthesis MethodKey ReactantsKey Features & Rationale
1,3-Dipolar Cycloaddition Alkyne/Alkene + Diazo CompoundForms the ring in a single [3+2] cycloaddition step. This method offers high regioselectivity, particularly with activated alkynes, allowing for precise control over substituent placement.[12]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone + HydrazineInvolves a Michael addition followed by cyclization. The initial conjugate addition is often the rate-determining step and directs the overall regiochemistry.[13][14]
Catalytic Methods Varies (e.g., Diols + Hydrazines)Employs catalysts like nano-ZnO, copper, or ruthenium to achieve high yields under milder conditions with shorter reaction times and easier work-up procedures.[12][14][15]
Multi-Component Reactions e.g., Alkyne + Hydrazine + Aryl Iodide + COCombines three or more starting materials in a one-pot reaction, rapidly building molecular complexity and improving synthetic efficiency.[15]
Experimental Protocol: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol provides a self-validating system for synthesizing a common pyrazole intermediate.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetoacetate (e.g., 13.0 g, 0.1 mol) and phenylhydrazine (e.g., 10.8 g, 0.1 mol).

  • Solvent Addition: Add glacial acetic acid (e.g., 20 mL) to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation.

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Isolation: Allow the mixture to cool to room temperature. A solid precipitate should form. Pour the cooled mixture into ice-cold water (e.g., 100 mL) to fully precipitate the product.

  • Filtration: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 1-phenyl-3-methyl-5-pyrazolone as a crystalline solid. Dry the product under vacuum. The identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Pharmacological Landscape of Pyrazole-Based Drugs

The pyrazole scaffold is a key component in drugs targeting a vast array of diseases. Its derivatives have shown remarkable efficacy as anti-inflammatory, anticancer, cardiovascular, and antimicrobial agents.[6][16][17]

Anti-inflammatory: Selective COX-2 Inhibition

The most iconic example of a pyrazole-based drug is Celecoxib (Celebrex) , a selective cyclooxygenase-2 (COX-2) inhibitor.[18]

Mechanism of Action: Prostaglandins, key mediators of pain and inflammation, are synthesized from arachidonic acid by COX enzymes.[19] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced at sites of inflammation.[20] Celecoxib's design exploits a subtle difference in the active sites of these two enzymes. The bulky sulfonamide group on the pyrazole's phenyl ring fits into a larger, hydrophobic side pocket present in the COX-2 active site but absent in COX-1.[16] This selective binding inhibits prostaglandin synthesis at inflammatory sites while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[21][22][23]

G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_House Prostaglandins (Gastric Protection, Platelet Function) COX1->PG_House PG_Inflam Prostaglandins (Pain & Inflammation) COX2->PG_Inflam Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Mechanism of Selective COX-2 Inhibition by Celecoxib.
Cardiovascular: A Novel Approach with Mavacamten

A recent breakthrough in cardiovascular medicine is Mavacamten (Camzyos) , a first-in-class cardiac myosin inhibitor for treating obstructive hypertrophic cardiomyopathy (HCM).[24][25]

Mechanism of Action: HCM is characterized by hypercontractility of the heart muscle, driven by an excessive number of actin-myosin cross-bridges in the sarcomere.[26] Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[26] It works by stabilizing an energy-sparing, "super-relaxed" state of the myosin head, which reduces the probability of it binding to actin.[26][27][28] This decreases the number of active cross-bridges, thereby reducing the excessive contractility, alleviating the outflow tract obstruction, and improving cardiac filling pressures.[26] The pyrazole core is central to the molecule's ability to bind effectively to its target.

Diverse Therapeutic Applications

The utility of the pyrazole scaffold extends far beyond these examples.

Drug NameTherapeutic AreaTarget/Mechanism of Action
Rimonabant Anti-obesity (Withdrawn)Selective cannabinoid (CB1) receptor antagonist.[6]
Apixaban AnticoagulantDirect Factor Xa inhibitor.[6]
Crizotinib AnticancerALK and ROS1 kinase inhibitor.[9][29]
Sildenafil Erectile DysfunctionPhosphodiesterase 5 (PDE5) inhibitor.[6]
Ceftolozane Antibacterialβ-lactamase stable cephalosporin; pyrazole provides stability against AmpC β-lactamases.[7]

Structure-Activity Relationship (SAR) and Design Principles

Systematic modification of the pyrazole scaffold is a cornerstone of optimizing drug candidates. The substitution pattern on the ring profoundly influences potency, selectivity, and pharmacokinetic properties.

  • N1-Substitution: The substituent at the N1 position often dictates the overall orientation of the molecule within the binding pocket. In many COX-2 inhibitors, a substituted phenyl ring at N1 is crucial for activity.[16]

  • C3- and C5-Substitutions: These positions are frequently used to modulate potency and selectivity. For instance, in CB1 antagonists like Rimonabant, large aryl groups at C1 and C5 are essential for high-affinity binding.[5]

  • C4-Substitution: Modification at the C4 position can influence planarity and interaction with the target. A methyl group at C4 of Rimonabant, for example, was found to be optimal.

Pyrazole as a Bioisostere: A key strategy in modern drug design is bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties.[30] The pyrazole ring is an excellent bioisostere for a phenyl ring, offering the ability to introduce hydrogen bond donors/acceptors and alter electronic properties, which can lead to improved target engagement or better ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]

G Core Core Scaffold Phenyl Phenyl Group (Lipophilic) Core->Phenyl Original Moiety Pyrazole Pyrazole Ring (Lipophilic, H-bond donor/acceptor) Core->Pyrazole Bioisosteric Replacement ImprovedPK Improved PK/PD Pyrazole->ImprovedPK Leads to

Concept of Pyrazole as a Bioisosteric Replacement.

Future Outlook

The story of the pyrazole scaffold is far from over. Its proven success and synthetic tractability ensure its continued prominence in drug discovery. Future directions include:

  • Novel Fused Systems: Exploring pyrazoles fused with other heterocyclic rings to create novel, rigid scaffolds with unique three-dimensional shapes for targeting complex protein-protein interactions.[9][31]

  • Targeting New Pathways: Applying the pyrazole scaffold to emerging biological targets in areas like neurodegeneration and rare genetic diseases.

  • Advanced Drug Modalities: Incorporating pyrazoles into newer therapeutic modalities, such as PROTACs (proteolysis-targeting chimeras) or photoswitchable drugs, where the pyrazole's properties can be harnessed for novel mechanisms of action.[32]

References

  • Shaikh, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • Shaikh, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI. Available at: [Link]

  • Various Authors (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Shaikh, R., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Various Authors (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Sahu, J.K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]

  • Various Authors (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Gicquel, M., et al. (2024). A photochemical strategy for pyrazole to imidazole conversion. ChemRxiv. Available at: [Link]

  • Wikipedia (n.d.). Photopharmacology. Wikipedia. Available at: [Link]

  • Lange, J.H.M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Avula, S., et al. (2023). Mavacamten. StatPearls. Available at: [Link]

  • Patel, B., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Saudi Chemical Society. Available at: [Link]

  • Glotzbach, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Daily, J. & Saadabadi, A. (2023). Celecoxib. StatPearls. Available at: [Link]

  • Various Authors (2008). Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). ResearchGate. Available at: [Link]

  • Rejmund, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available at: [Link]

  • ClinPGx (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Estevez, V. & Villacampa, M. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]

  • Various Authors (2020). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. Available at: [Link]

  • Australian Prescriber (2022). Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy. Australian Prescriber. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]

  • Various Authors (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Scribd. Available at: [Link]

  • News-Medical.Net (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • Various Authors (n.d.). Mechanism of action of Mavacamten with its chemical structure. ResearchGate. Available at: [Link]

  • Kumar, D. & Singh, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Lee, Y.S. (2013). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics. Available at: [Link]

  • Deek, A. & Nagueh, S.F. (2021). Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy. US Cardiology Review. Available at: [Link]

  • Mayo Clinic (2022). Mavacamten for HCM. YouTube. Available at: [Link]

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Methodological & Application

Application Note & Protocol: A Robust, Regioselective Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine from Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazoles represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities. This application note provides a comprehensive and detailed protocol for the synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, a key intermediate for the elaboration of novel pharmaceutical candidates. The synthetic strategy is centered on the classical and highly reliable cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile. We offer in-depth explanations for methodological choices, a step-by-step experimental procedure, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis. This guide is designed for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Scientific Rationale

The 5-aminopyrazole core is a fundamental building block in the design of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and CRF-1 receptor antagonists.[1] The specific substitution pattern of the target molecule, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, provides a synthetically versatile platform with a lipophilic 3-position side chain and a nucleophilic 5-amino group, ideal for further derivatization in library synthesis or lead optimization programs.

The most direct and widely adopted method for constructing the 5-aminopyrazole ring system is the condensation of a β-ketonitrile with a hydrazine derivative.[1] This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.

Core Synthetic Strategy: Our protocol utilizes the reaction between methylhydrazine and 5-methyl-3-oxohexanenitrile . This reaction proceeds via two key steps:

  • Hydrazone Formation: The nucleophilic terminal nitrogen of methylhydrazine attacks the electrophilic ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate.[2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to ring closure and subsequent tautomerization to yield the stable, aromatic 5-aminopyrazole product.[1]

A critical aspect of this synthesis is regioselectivity . The use of an unsymmetrical hydrazine like methylhydrazine can potentially lead to two isomeric products. However, the reaction conditions and the electronic nature of the intermediates strongly favor the formation of the desired 1-methyl isomer, where the methyl-substituted nitrogen attacks the β-ketonitrile's ester/nitrile-proximal carbon during cyclization.

Overall Synthetic Workflow

The process begins with the careful reaction of the starting materials, followed by a standard aqueous work-up to remove inorganic byproducts and unreacted polar materials. The final, crucial step is the purification of the crude product via column chromatography to achieve high purity suitable for subsequent synthetic transformations.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product SM1 Methylhydrazine Reaction Cyclocondensation (Ethanol, Reflux, 4-6h) SM1->Reaction 1. Charge Reactor SM2 5-Methyl-3-oxohexanenitrile SM2->Reaction 1. Charge Reactor Quench Cool to RT Reaction->Quench 2. Monitor by TLC Evap Solvent Evaporation (Rotary Evaporator) Quench->Evap Extract Extraction (Ethyl Acetate / Water) Evap->Extract Dry Drying (Anhydrous Na2SO4) Extract->Dry Filter Filtration Dry->Filter Column Silica Gel Column Chromatography Filter->Column Product 1-Methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Column->Product

Figure 1: High-level experimental workflow for the synthesis of the target 5-aminopyrazole.

Detailed Experimental Protocol

Safety Precaution: Hydrazine derivatives are highly toxic, potentially carcinogenic, and corrosive. Always handle methylhydrazine in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. All other reagents should be handled with standard laboratory care.

Materials & Reagents:

  • Methylhydrazine (≥98%)

  • 5-Methyl-3-oxohexanenitrile (≥97%)

  • Ethanol (200 proof, anhydrous)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-methyl-3-oxohexanenitrile (5.0 g, 35.9 mmol, 1.0 equiv). Dissolve it in 40 mL of anhydrous ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add methylhydrazine (1.82 g, 1.91 mL, 39.5 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Causality Note: A slight excess of methylhydrazine is used to ensure the complete consumption of the limiting β-ketonitrile. Adding it dropwise helps to control any initial exotherm.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is complete when the spot corresponding to the starting β-ketonitrile is no longer visible.

  • Work-up - Solvent Removal: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Causality Note: The NaHCO₃ wash neutralizes any residual acidic impurities and helps to remove some polar byproducts. The brine wash aids in breaking any emulsions and begins the drying process.

  • Work-up - Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of ethyl acetate to ensure complete transfer.

  • Purification - Chromatography: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid. Purify this crude material by flash column chromatography on silica gel.

    • Eluent System: A gradient of 20% to 60% ethyl acetate in hexanes is typically effective.

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Product Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine as a pure solid or viscous oil. Dry the product under high vacuum to remove any residual solvent.

Mechanistic Pathway

The reaction proceeds through a well-established pathway involving nucleophilic attack to form a hydrazone, followed by an irreversible intramolecular cyclization onto the nitrile group.

Figure 2: Proposed reaction mechanism for the formation of the 5-aminopyrazole ring.

Expected Results and Characterization

The following table summarizes the expected data for the successfully synthesized and purified product.

ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid or viscous oil
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.21 (s, 1H, pyrazole-H), 3.95 (br s, 2H, -NH₂), 3.55 (s, 3H, N-CH₃), 2.45 (t, J=7.6 Hz, 2H, -CH₂-), 1.65 (m, 1H, -CH(CH₃)₂), 1.55 (q, J=7.2 Hz, 2H, -CH₂-), 0.95 (d, J=6.6 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.8, 148.1, 88.5, 43.7, 35.2, 28.6, 27.9, 22.5
Mass Spec (ESI+) m/z: 168.1444 [M+H]⁺

Conclusion

This application note details a robust, efficient, and highly reproducible protocol for the synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. By leveraging the classical cyclocondensation of a β-ketonitrile with methylhydrazine, this method provides reliable access to a valuable heterocyclic building block. The provided step-by-step instructions, mechanistic insights, and characterization data serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of new chemical space in drug discovery programs.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Ketonitriles to 5-Aminopyrazoles: A Review of the Available Synthetic Methods. Molecules, 16(9), 7955-7987. [Link]

  • Ahmad, I., et al. (2016). Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and 2-substituted-3H-phthalazin-1,4-diones of fatty acid derivatives. Journal of the Serbian Chemical Society. [Link]

  • Wikipedia. (n.d.). Hydrazone. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Note: This is the historical reference for the Knorr pyrazole synthesis; a modern review is more practical and cited above).
  • Yet, L. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 1653-1695. [Link]

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Application Note: Comprehensive Characterization of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a substituted pyrazole, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs.[3] Rigorous characterization of such molecules is a critical step in the drug discovery and development pipeline, ensuring identity, purity, and stability. This application note provides a comprehensive guide to the analytical methodologies for the definitive characterization of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to establish a self-validating system for the structural elucidation and purity assessment of this compound.

Molecular Structure

Caption: Molecular structure of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of novel chemical entities. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a detailed picture of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. For 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, a suite of 1D and 2D NMR experiments are recommended for unambiguous assignment of all proton and carbon signals.[4]

Rationale for Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[5]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • Temperature: Standard room temperature (298 K).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D data to assign all proton and carbon signals.

Expected ¹H and ¹³C NMR Data:

The following table summarizes the expected chemical shifts for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, based on the analysis of structurally similar compounds.[6][7]

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-CH₃~3.4~35
Pyrazole C4-H~5.7~90
NH₂Broad singlet, variable position-
C3-CH₂-~2.4~30
-CH₂-CH-~1.6~40
-CH(CH₃)₂~1.8~28
-CH(CH₃)₂~0.9 (doublet)~22
Pyrazole C3-~160
Pyrazole C5-~150
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[6] The fragmentation pattern observed in the mass spectrum can also offer structural clues.[8][9]

Rationale for Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like the target compound, which will likely produce a strong protonated molecular ion peak [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Protocol for HRMS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer is ideal for HRMS.

    • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition. Compare the experimental fragmentation pattern with predicted fragmentation pathways for pyrazoles.[8]

Expected Mass Spectrometry Data:

Parameter Expected Value
Molecular FormulaC₉H₁₇N₃
Exact Mass167.1422
[M+H]⁺ (Monoisotopic)168.1495
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol for FTIR-ATR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

Based on similar structures, the following characteristic peaks are expected:[4][6]

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3400-3200 (two bands)
C-H stretch (aliphatic)2960-2850
C=N stretch (pyrazole ring)~1600
N-H bend (amine)~1590

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the purity determination of small organic molecules.[10]

Protocol for RP-HPLC Purity Analysis:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (a wavelength around 210-230 nm is likely to be suitable).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: Workflow for HPLC purity analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique for confirming the empirical formula, which can be compared with the molecular formula determined by HRMS.

Protocol for Elemental Analysis:

  • Sample Preparation: A few milligrams of the pure, dry sample are required.

  • Instrumentation: The analysis is performed using an automated elemental analyzer.

  • Data Analysis: The experimentally determined percentages of C, H, and N are compared with the theoretical values calculated from the molecular formula. The results should be within ±0.4% of the theoretical values.

Theoretical Elemental Composition for C₉H₁₇N₃:

Element Theoretical Percentage
Carbon (C)64.63%
Hydrogen (H)10.25%
Nitrogen (N)25.12%

Conclusion

The combination of spectroscopic (NMR, MS, IR), chromatographic (HPLC), and elemental analysis provides a robust and comprehensive characterization of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. This multi-faceted approach ensures the unambiguous confirmation of the molecule's structure and establishes its purity, which are essential prerequisites for its use in research and development.

References

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry in Polymer Chemistry. IntechOpen.

  • Becerra-Ballesteros, D., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(4), M1163.

  • Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(2), M1223.

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.

  • Sridhar, S., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3636-3641.

  • Bhat, M. A., et al. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 26(4), 1155.

  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support Center.

  • Saad, E. F., et al. (2007). Mass spectrometric study of some pyrazoline derivatives. Journal of Mass Spectrometry, 42(10), 1350-1354.

  • Al-Azmi, A. (2010). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Journal of the Chilean Chemical Society, 55(2).

  • Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

  • Asif, M. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117.

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Sources

In vitro assays for testing the bioactivity of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Key In Vitro Assays for Characterizing the Bioactivity of Pyrazole Compounds

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of pharmacological profiles. Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][4][5][6] The initial exploration of these potent molecules invariably begins with robust in vitro testing.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and step-by-step protocols for a selection of fundamental in vitro assays essential for determining the bioactivity of novel pyrazole compounds. The focus is not merely on procedural steps but on the underlying principles, critical considerations, and the logic of experimental design to ensure data integrity and reproducibility.

Section 1: Anticancer and Cytotoxicity Assays

A primary application for novel pyrazole compounds is in oncology.[4][6][7][8] The initial step is to determine a compound's effect on cancer cell viability and proliferation. These assays help identify cytotoxic or cytostatic potential and establish dose-response relationships to calculate key parameters like the half-maximal inhibitory concentration (IC₅₀).

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Culture Cancer Cell Lines C 3. Seed Cells in 96-Well Plates A->C B 2. Prepare Serial Dilutions of Pyrazole Compound D 4. Treat Cells with Compound Dilutions B->D C->D E 5. Incubate for 24-72 hours D->E F 6. Perform Viability Assay (e.g., MTT, LDH) E->F G 7. Measure Signal (Absorbance/Fluorescence) F->G H 8. Calculate IC₅₀ Values G->H

Caption: General workflow for in vitro cytotoxicity screening of pyrazole compounds.

MTT Assay for Cell Viability

Application Note:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.[9] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (living) cells.

  • Causality & Rationale: This assay is a workhorse for initial anticancer screening because it provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death.[2][10] A reduction in the purple color in treated wells compared to untreated controls indicates cytotoxicity or a cytostatic effect. It is crucial to remember this assay measures metabolic activity, not direct cell count. A compound could inhibit mitochondrial function without immediately killing the cell, which would still result in a low MTT signal.

  • Trustworthiness & Controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrazole compound. This is critical to ensure the solvent itself is not toxic.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin, Cisplatin) to validate assay performance.[11]

    • Blank Control: Wells containing medium and MTT but no cells, to determine background absorbance.

Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa).[2][4]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate overnight (37°C, 5% CO₂).[12]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

Data Presentation:

Compound Conc. (µM)Absorbance (570 nm)% Viability (Normalized to Vehicle)
0 (Vehicle)1.250100%
0.11.18094.4%
10.95076.0%
100.61048.8%
500.22017.6%
1000.1108.8%
LDH Release Assay for Cytotoxicity

Application Note:

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (necrosis).[15] The LDH assay quantitatively measures the amount of LDH released by coupling the LDH-catalyzed conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.[15]

  • Causality & Rationale: This assay is a direct measure of cell membrane integrity. Unlike the MTT assay, which measures metabolic activity, the LDH assay specifically detects cell death associated with membrane lysis. It is an excellent complementary assay to MTT to confirm cytotoxic effects and understand the mechanism of cell death.

  • Trustworthiness & Controls:

    • Spontaneous LDH Release: Medium from untreated cells, representing background LDH release.

    • Maximum LDH Release: Cells treated with a lysis buffer to cause 100% cell death, establishing the upper limit of the signal.

    • Vehicle Control: Cells treated with the compound solvent.

Protocol: LDH Release Assay

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, catalyst, and lysis buffer).[15]

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up wells for spontaneous and maximum release controls.

  • Induce Maximum Release: One hour before the end of the incubation, add 10 µL of the kit's Lysis Buffer to the maximum release control wells.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Enzymatic Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm.

Section 2: Enzyme Inhibition Assays

Many pyrazole compounds exert their biological effects by selectively inhibiting enzymes that are dysregulated in disease states.

Kinase Inhibition Assays

Protein kinases are critical regulators of cell signaling and are major targets in cancer therapy.[16] Pyrazoles are a well-established scaffold for potent kinase inhibitors.[17][18][19]

Application Note:

  • Principle: Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, quantify the amount of ADP produced during the kinase reaction.[16] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[16]

  • Causality & Rationale: This assay directly measures the catalytic activity of a target kinase. A reduction in the luminescent signal in the presence of a pyrazole compound indicates that the compound is inhibiting the kinase from phosphorylating its substrate. This format is highly sensitive and amenable to high-throughput screening.

  • Trustworthiness & Controls:

    • No-Enzyme Control: Reaction mixture without the kinase to determine background signal.

    • Positive Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine) to validate the assay's response.[16]

    • Vehicle Control: Reaction with DMSO to measure 100% kinase activity.

Workflow for a Luminescence-Based Kinase Assay

G A 1. Add Kinase and Pyrazole Inhibitor to Well B 2. Initiate Reaction with ATP/Substrate Mixture A->B C 3. Incubate (e.g., 60 min at 30°C) B->C D 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E 5. Incubate (e.g., 40 min at RT) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, Generates Light) E->F G 7. Incubate (e.g., 30 min at RT) F->G H 8. Measure Luminescence G->H

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Protocol: Luminescence-Based Kinase Assay

Materials:

  • Recombinant Kinase of interest (e.g., CDK2, EGFR).[7]

  • Specific kinase substrate peptide.

  • ATP.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[16]

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96- or 384-well plates.

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole compound in assay buffer. Add 2.5 µL of the diluted compound or DMSO (vehicle) to the wells.

  • Kinase Addition: Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.[16]

  • Reaction Initiation: Prepare a master mix of substrate and ATP in assay buffer. Initiate the kinase reaction by adding 5 µL of this mix to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes (time may need optimization).[16]

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[16]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate the luminescent signal.[16]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation:

Kinase TargetTest Pyrazole IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
CDK215025
EGFR>10,0008
AKT185012
Cyclooxygenase (COX) Inhibition Assays

Pyrazoles are famously represented by COX-2 inhibitors like Celecoxib, used as anti-inflammatory agents.[20] Assays to determine COX-1 and COX-2 inhibition are vital for this class of compounds.

Application Note:

  • Principle: COX enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for other pro-inflammatory prostaglandins. In vitro COX inhibition assays measure the production of prostaglandins (often PGE₂) in the presence of an inhibitor.[21] This is typically done using an Enzyme Immunoassay (EIA) kit, which is a competitive ELISA.

  • Causality & Rationale: This assay allows for the determination of both the potency (IC₅₀) and the selectivity of a compound for the two main COX isoforms (COX-1 and COX-2). High selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[8] The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).[21]

  • Trustworthiness & Controls:

    • Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) are used as references.[21]

    • Vehicle Control: Measures 100% enzyme activity.

Protocol: COX Inhibition EIA

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

  • Arachidonic acid (substrate).

  • Pyrazole compounds and reference inhibitors.

Procedure:

  • Reagent Preparation: Prepare all reagents, antibodies, and tracers according to the kit protocol.

  • Inhibitor Incubation: In separate tubes or wells, add the assay buffer, heme, the enzyme (either COX-1 or COX-2), and the pyrazole inhibitor at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a defined time (e.g., 10 minutes at 37°C).

  • Reaction Termination: Stop the reaction using a solution provided in the kit (often containing HCl).

  • Prostaglandin Quantification (EIA): Use the reaction supernatant to perform the competitive EIA as per the manufacturer's instructions. This involves incubating the sample with a PGE₂-acetylcholinesterase tracer and a PGE₂-specific antibody in a pre-coated plate.

  • Development & Reading: After washing, add Ellman's Reagent to develop the color. Read the absorbance at 405-420 nm. The intensity of the color is inversely proportional to the amount of prostaglandin produced.

Section 3: Antimicrobial Activity Assays

Many heterocyclic compounds, including pyrazoles, exhibit significant antimicrobial properties.[5][22][23] The fundamental assay to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_readout Result Determination A 1. Prepare 2-fold Serial Dilutions of Pyrazole Compound in Broth C 3. Add Dilutions to 96-Well Plate A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) D 4. Inoculate Wells with Bacterial Suspension B->D C->D E 5. Incubate for 16-20 hours at 37°C D->E F 6. Visually Inspect for Turbidity or Measure OD₆₀₀ E->F G 7. Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for the broth microdilution method to determine MIC.

Application Note:

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][25]

  • Causality & Rationale: This assay provides a quantitative value (the MIC) of a compound's potency against specific bacterial or fungal strains.[22][26] It is the gold standard for susceptibility testing and is essential for evaluating new potential antibiotics.[24]

  • Trustworthiness & Controls:

    • Growth Control: Wells containing only broth and the microorganism, to ensure the bacteria can grow under the assay conditions.[27]

    • Sterility Control: Wells containing only broth, to check for contamination.[27]

    • Positive Control Antibiotic: A known antibiotic (e.g., Ciprofloxacin, Chloramphenicol) is tested in parallel to validate the susceptibility of the test strains.[5][22]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli).[22]

  • Fungal strains (e.g., C. albicans, A. niger).[22]

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[5][25]

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 100 µL of the pyrazole compound at a starting concentration (e.g., 256 µg/mL) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension as required by standard protocols (e.g., 1:100 in broth) to achieve the final target inoculum concentration.[28]

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or longer for fungi as required.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[24] This can be assessed by eye or by reading the optical density (OD) at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrazole-A64>12832
Pyrazole-B81664
Ciprofloxacin10.5N/A
ClotrimazoleN/AN/A2

References

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Application Notes & Protocols for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and resilient antimicrobial activity. The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This document provides detailed application notes and a comprehensive suite of protocols for the evaluation of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine , a novel pyrazole derivative, as a potential antimicrobial therapeutic.

These protocols are designed to guide researchers through a systematic evaluation of the compound's antimicrobial efficacy, spectrum of activity, safety profile, and potential mechanism of action. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data critical for preclinical drug development.[1][6][7][8][9][10]

II. Physicochemical Properties and Compound Handling

PropertyValueSource
IUPAC Name 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine-
CAS Number 1152707-75-9[11]
Molecular Formula C₉H₁₇N₃[11]
Molecular Weight 167.25 g/mol Calculated
Appearance To be determined (likely an oil or low-melting solid)-
Solubility To be determined. Initial solubility screening in water, DMSO, and ethanol is recommended.-

Compound Preparation and Storage: For all in vitro assays, a stock solution of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The stock solution should be sterilized by filtration through a 0.22 µm syringe filter and stored in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles. It is crucial to ensure that the final concentration of the solvent in the experimental setup does not exceed a level that affects microbial growth or cell viability (typically ≤1% v/v).

III. Core Antimicrobial Efficacy Assessment

A fundamental step in characterizing a novel antimicrobial agent is to determine its potency against a panel of clinically relevant microorganisms. The following protocols outline the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][12][13] The broth microdilution method is a standardized and widely accepted technique for MIC determination.[5][12]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine in a 96-well plate inoculate Inoculate wells with bacterial suspension prep_compound->inoculate Add inoculum to wells prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16][17]

Detailed Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15][16]

Data Presentation: MIC and MBC Values

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Methicillin-resistantS. aureus (MRSA)Clinical Isolate

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[17]

IV. Pharmacodynamic Characterization: Time-Kill Kinetics Assay

To understand the dynamics of antimicrobial activity (bacteriostatic vs. bactericidal and concentration- or time-dependency), a time-kill kinetics assay is performed.[18][19][20][21][22]

Experimental Workflow for Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling and Plating cluster_analysis Analysis prep_cultures Prepare bacterial cultures with different concentrations of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (e.g., 0.5x, 1x, 2x, 4x MIC) time_points Incubate and collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) prep_cultures->time_points serial_dilute Perform serial dilutions of aliquots time_points->serial_dilute plate Plate dilutions on agar serial_dilute->plate incubate_plates Incubate plates and count colonies (CFU) plate->incubate_plates plot_data Plot log10 CFU/mL vs. time incubate_plates->plot_data

Caption: Workflow for the time-kill kinetics assay.

Detailed Protocol:

  • Prepare tubes with MHB containing 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without the compound.

  • Inoculate each tube with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.[20]

V. Safety and Selectivity Assessment: Cytotoxicity Assay

A crucial aspect of drug development is to ensure that the compound is selective for microbial cells over host cells. The MTT assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxicity of a compound.[3][23][24][25]

Detailed Protocol (MTT Assay):

  • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.[23]

  • Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[3][23]

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀).

Data Presentation: Cytotoxicity and Selectivity Index

Cell LineCC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀ / MIC)
HEK293
HepG2

A higher selectivity index indicates a greater selectivity of the compound for microbial cells over mammalian cells.

VI. Mechanistic Insights: Investigating the Mode of Action

Understanding how a novel antimicrobial agent works is critical for its development and for predicting potential resistance mechanisms. The following are initial assays to probe the mechanism of action of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

A. Bacterial Membrane Permeability Assay

This assay determines if the compound disrupts the integrity of the bacterial cell membrane.[26][27]

Detailed Protocol (NPN Uptake Assay for Gram-Negative Bacteria):

  • Grow the Gram-negative test bacterium to the mid-logarithmic phase, then harvest and wash the cells.

  • Resuspend the cells in a suitable buffer (e.g., HEPES).

  • In a 96-well black plate, add the bacterial suspension and the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

  • Add varying concentrations of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

  • Measure the fluorescence intensity over time. An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and bind to the cytoplasmic membrane.[28]

B. DNA Binding Assay

Some antimicrobial agents exert their effect by binding to bacterial DNA, thereby inhibiting replication and transcription.[29]

Detailed Protocol (Ethidium Bromide Displacement Assay):

  • In a fluorescence cuvette or 96-well plate, prepare a solution of bacterial DNA (e.g., from E. coli) and ethidium bromide (EtBr). EtBr intercalates with DNA and emits a strong fluorescent signal.

  • Measure the initial fluorescence of the DNA-EtBr complex.

  • Add increasing concentrations of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

  • If the compound binds to DNA, it will displace the EtBr, leading to a decrease in fluorescence.

  • Monitor the fluorescence quenching to determine the DNA binding affinity of the compound.

VII. Preliminary ADME Profiling

For drug development professionals, an early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential.[2][4][11][30][31]

Recommended In Vitro ADME Assays:

  • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its susceptibility to metabolic degradation.[4][11]

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.[4]

  • CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes to predict drug-drug interactions.[4]

  • Permeability: Use Caco-2 cell monolayers to assess the potential for oral absorption.[4]

VIII. Troubleshooting and Considerations

  • Compound Solubility: If the compound precipitates in the assay medium, adjust the solvent or use a different formulation.

  • Inoculum Standardization: Accurate and consistent inoculum preparation is critical for reproducible MIC results.

  • Controls: Always include appropriate positive and negative controls in every assay to validate the results.

  • Data Interpretation: Interpret MIC and MBC results in the context of established breakpoints from CLSI or EUCAST where available, though for novel compounds, these will not exist initially.

IX. Safety Precautions

Standard laboratory safety practices should be followed when handling microorganisms and chemical compounds. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All work with pathogenic microorganisms should be conducted in a certified biological safety cabinet. Refer to the Safety Data Sheet (SDS) for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine for specific handling and disposal instructions.

X. References

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Institutes of Health. [Link]

  • In Vitro ADME. Selvita. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • How to assess bacterial permeability? ResearchGate. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. American Elements. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). National Institutes of Health. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). National Institutes of Health. [Link]

  • Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Online. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum bactericidal concentration. Grokipedia. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. Clinical & Laboratory Standards Institute. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • EUCAST: EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. ESCMID. [Link]

  • Time-Kill Evaluations. Nelson Labs. [Link]

  • Inner Membrane Permeability Assay (ONPG Assay). Hancock Lab. [Link]

  • Time Kill Assay. Scribd. [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • Current strategies to determine antifungal and antimicrobial activity of natural compounds. ResearchGate. [Link]

  • Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. MDPI. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics. (2009). National Institutes of Health. [Link]

  • DNA-Aptamers Binding Aminoglycoside Antibiotics. MDPI. [Link]

  • DNA-Mediated Homogeneous Binding Assays for Nucleic Acids and Proteins. ACS Publications. [Link]

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Application Notes and Protocols for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine in Agricultural Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Pyrazole Derivatives in Modern Agriculture

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern agrochemicals.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful commercialization of numerous fungicides, herbicides, and insecticides.[2][3][4] The versatility of the pyrazole scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[1][5] This adaptability has made pyrazole-containing compounds a focal point in the quest for novel crop protection solutions with high efficacy and improved safety profiles.[2][3]

This document provides detailed application notes and experimental protocols for the investigation of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine in agricultural research. While specific data on this molecule is emerging, its structural motifs—a substituted pyrazole core—suggest significant potential as a fungicidal, herbicidal, or insecticidal agent. The protocols outlined herein are based on established methodologies for evaluating pyrazole derivatives and are designed to provide a robust framework for determining the bioactivity and potential applications of this compound.

Proposed Agricultural Applications and Rationale

Based on the extensive literature on pyrazole derivatives, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a promising candidate for investigation in the following areas:

  • Fungicide Development: Pyrazole amides and related structures are known to be potent fungicides, often acting as succinate dehydrogenase inhibitors (SDHIs) that disrupt the fungal respiratory chain.[5][6] The structural components of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine suggest it could be a precursor or an active molecule with similar mechanisms.

  • Herbicide Discovery: Certain pyrazole derivatives function as inhibitors of critical plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO), leading to bleaching or necrotic symptoms in weeds.[2][7] The herbicidal potential of this compound warrants thorough investigation.

  • Insecticide Research: The pyrazole scaffold is present in several commercial insecticides that act on the nervous system of insects, for instance, as chloride channel blockers.[2][8] The lipophilic 3-methylbutyl group on the target molecule could enhance its penetration of the insect cuticle and interaction with neural targets.

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Screening

This protocol details a mycelial growth inhibition assay to determine the intrinsic fungicidal activity of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine against a panel of common plant pathogenic fungi.

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of the test compound against selected fungal pathogens.

Materials:

  • 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)[9]

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine in DMSO.

  • Working Solution Preparation: Serially dilute the stock solution with sterile distilled water containing 0.1% (v/v) Tween-20 to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 mg/L).

  • Poisoned Media Preparation: Autoclave PDA and cool it to 50-55°C. For each concentration, add the appropriate volume of the working solution to the molten PDA to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed 1% (v/v) in the media. Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with PDA and 1% DMSO.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it mycelium-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

  • EC₅₀ Determination: Use probit analysis to determine the EC₅₀ value from the dose-response data.

Data Presentation:

Compound Concentration (mg/L)Mycelial Growth Diameter (mm)Growth Inhibition (%)
Control (0)850
3.1257215.3
6.255831.8
12.54151.8
252570.6
501088.2
100594.1
Protocol 2: Pre- and Post-Emergence Herbicidal Efficacy Evaluation

This protocol is designed to assess the herbicidal activity of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine on common weed species.

Objective: To evaluate the pre- and post-emergence herbicidal effects of the test compound.

Materials:

  • 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

  • Acetone

  • Tween-20

  • Distilled water

  • Seeds of weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis)[10]

  • Pots (10 cm diameter) with sandy loam soil

  • Greenhouse facilities

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Sow seeds of the selected weed species at a depth of 1-2 cm in pots filled with soil.

  • Prepare a spray solution of the test compound at various application rates (e.g., 75, 150, 300 g a.i./ha) in a solution of 10% acetone and 0.5% Tween-20 in distilled water.

  • Apply the spray solution evenly to the soil surface using a calibrated spray chamber.

  • Grow the plants in a greenhouse at 25-30°C with a 14/10 h light/dark cycle.

  • After 14-21 days, assess the herbicidal injury based on a 0-100% scale (0 = no effect, 100 = complete kill).

Post-emergence Application:

  • Sow seeds and grow the weed species until they reach the 2-3 leaf stage.

  • Prepare spray solutions as described for the pre-emergence test.

  • Apply the spray solution to the foliage of the weeds until runoff.

  • Return the plants to the greenhouse.

  • Assess herbicidal injury after 14-21 days.[7][10]

Data Analysis: Record the percentage of growth inhibition and visual injury symptoms (e.g., chlorosis, necrosis, stunting). Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant fresh weight) compared to an untreated control.

Protocol 3: Insecticidal Activity Against Lepidopteran Pests

This protocol uses a leaf-dip bioassay to determine the insecticidal activity of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine against a model lepidopteran pest.

Objective: To determine the LC₅₀ (Lethal Concentration to kill 50% of the population) of the test compound against larvae of Plutella xylostella (diamondback moth).

Materials:

  • 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

  • Acetone

  • Triton X-100

  • Distilled water

  • Cabbage leaves

  • Third-instar larvae of P. xylostella

  • Ventilated containers

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of test concentrations (e.g., 200, 100, 50, 25, 12.5 mg/L) by diluting the stock solution with distilled water containing 0.1% Triton X-100.

  • Dip cabbage leaf discs (5 cm diameter) into each test solution for 10 seconds.

  • Allow the leaf discs to air-dry.

  • Place one treated leaf disc into a ventilated container.

  • Introduce 10 third-instar larvae into each container.

  • Maintain the containers at 25 ± 1°C and 60-70% relative humidity.

  • Record larval mortality after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.[11]

  • Use probit analysis to calculate the LC₅₀ value.

Visualization of Key Processes

Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 3-methylbutanenitrile C 3-(3-methylbutyl)-1H-pyrazol-5-amine A->C Cyclization B Hydrazine Hydrate B->C D 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine C->D Methylation (e.g., Dimethyl sulfate)

Caption: A potential synthetic route for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

General Agrochemical Screening Workflow

G A Synthesis & Purification of Test Compound B Primary Screening (In Vitro Assays) A->B Fungicidal, Herbicidal, Insecticidal Panels C Dose-Response Studies (EC50 / LC50 Determination) B->C Active Compounds D Secondary Screening (Greenhouse / Lab Bioassays) C->D Potent Compounds E Mode of Action Studies D->E Efficacious Compounds F Lead Optimization D->F E->F G cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I C2 Complex II (SDH) C3 Complex III C2->C3 Electron Flow No_ATP Cell Death C2->No_ATP Blocked ATP Production C4 Complex IV C3->C4 Electron Flow ATP_Synthase ATP Synthase C4->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP ATP Production Test_Compound 1-methyl-3-(3-methylbutyl) -1H-pyrazol-5-amine Test_Compound->C2 Inhibition Succinate Succinate Succinate->C2 Succinate Dehydrogenase

Caption: Hypothesized fungicidal mode of action via inhibition of Complex II (SDH).

Conclusion and Future Directions

The pyrazole scaffold remains a highly fruitful area for the discovery of novel agrochemicals. 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine represents a promising, yet underexplored, candidate for agricultural research. The protocols provided in this guide offer a comprehensive framework for the systematic evaluation of its potential as a fungicide, herbicide, or insecticide. Positive results from these initial screens would warrant further investigation into its mode of action, spectrum of activity, and crop safety, paving the way for its potential development as a next-generation crop protection agent.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (n.d.). Journal of Agricultural and Food Chemistry.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016).
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. (2021). Journal of Agricultural and Food Chemistry.
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.). Journal of Agricultural and Food Chemistry.
  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). PMC.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). ScienceDirect.
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). PubMed.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). SciSpace.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI.

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Application Notes and Protocols for High-Throughscreeningeening of Pyrazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in a multitude of clinically approved drugs and biologically active compounds.[3][4] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7] Their metabolic stability and synthetic tractability make them ideal candidates for the development of large, diverse chemical libraries amenable to high-throughput screening (HTS).[1][4]

Notable drugs incorporating the pyrazole core, such as Celecoxib (anti-inflammatory), Sildenafil (for erectile dysfunction), and several kinase inhibitors like Crizotinib and Ruxolitinib, underscore the therapeutic importance of this heterocyclic motif.[2][5] Many pyrazole-based compounds function as potent kinase inhibitors, targeting key signaling pathways implicated in cancer and inflammatory diseases.[8][9] This application note provides a comprehensive guide to the high-throughput screening of pyrazole derivative libraries, from assay development and execution to data analysis and hit validation, with a focus on identifying novel kinase inhibitors.

Strategic Considerations for Screening Pyrazole Libraries

The design of a successful HTS campaign for pyrazole derivatives hinges on a clear understanding of the biological target and the selection of an appropriate assay format. The versatility of the pyrazole scaffold allows for its application against a wide range of targets.[10][11]

Target Selection

Given the prevalence of pyrazole derivatives as kinase inhibitors, a common application of HTS is screening against a specific kinase or a panel of kinases (kinome screening).[9][12] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[8] For example, cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are often overactive in tumor cells.[8][13] Virtual high-throughput screening (vHTS) can be a cost-effective initial step to prioritize compounds from a large virtual library for subsequent experimental screening.[13][14]

Assay Development: Biochemical vs. Cell-Based Approaches

The choice between a biochemical and a cell-based primary assay is a critical decision in the HTS workflow.[15]

  • Biochemical Assays: These assays utilize purified recombinant proteins (e.g., kinases) and measure the direct effect of a compound on the protein's activity. They are generally more straightforward to develop and optimize for HTS, offering high signal-to-noise ratios. However, they do not provide information on cell permeability or off-target effects in a cellular context.[15]

  • Cell-Based Assays: These assays measure a compound's effect on a cellular process or signaling pathway in living cells.[15] Examples include cell viability assays (e.g., MTT assay), reporter gene assays, and high-content imaging.[15][16][17] While more physiologically relevant, they can be more complex to develop and may have a higher rate of false positives and negatives.

For pyrazole libraries targeting intracellular kinases, a common strategy is to use a biochemical assay for the primary screen to identify direct inhibitors, followed by a cell-based assay for secondary screening and hit validation to confirm cellular activity and assess cytotoxicity.

High-Throughput Screening Workflow

A typical HTS campaign for a pyrazole library follows a multi-step process designed to efficiently screen a large number of compounds and identify promising "hits" for further development.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Lead Optimization Library_Prep Pyrazole Library Preparation & Plating Primary_HTS Primary HTS (Single Concentration) Library_Prep->Primary_HTS Assay_Dev Assay Development & Optimization Assay_Validation Assay Validation (Z'-factor) Assay_Dev->Assay_Validation Assay_Validation->Primary_HTS Hit_Confirmation Hit Confirmation (Cherry-Picking & Re-test) Primary_HTS->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-Based) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced.

Materials:

  • Pyrazole derivative library in DMSO

  • Recombinant kinase

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each pyrazole derivative from the library stock plates into the 384-well assay plates using an acoustic liquid handler. This will result in a final assay concentration of 10 µM (assuming a 25 µL final reaction volume).

  • Control Wells: Designate wells for positive controls (no inhibitor, 100% kinase activity) and negative controls (no kinase, 0% activity).

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the kinase and its specific substrate.

    • Add 12.5 µL of the kinase/substrate mixture to each well of the assay plate.

    • Prepare an ATP solution.

    • Initiate the kinase reaction by adding 12.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol 2: Secondary Cell-Based Viability Assay (MTT Assay)

This protocol assesses the effect of hit compounds on the proliferation of a cancer cell line.[16][17]

Materials:

  • Selected hit pyrazole derivatives from the primary screen

  • Cancer cell line (e.g., A549, MCF-7)[18][19]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Analysis and Hit Validation

Rigorous data analysis is crucial for identifying true hits and minimizing false positives.[20][21]

Primary Screen Data Analysis
  • Normalization: The raw data from the primary screen is normalized using the positive and negative controls on each plate to calculate the percent inhibition for each compound.

    • Percent Inhibition = 100 * (1 - (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))

  • Hit Selection: A hit is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample population).[22]

  • Z'-Factor: The quality of the HTS assay is assessed by calculating the Z'-factor for each plate. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[22]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Hit Validation Cascade

A multi-step validation process is essential to eliminate false positives and confirm the activity of primary hits.[23]

Hit_Validation cluster_0 Hit Validation Primary_Hits Primary Hits Reconfirmation Re-test from Original Stock Primary_Hits->Reconfirmation Orthogonal_Assay Orthogonal Assay (e.g., SPR, MST) Reconfirmation->Orthogonal_Assay Cellular_Assay Cellular Activity & Cytotoxicity Orthogonal_Assay->Cellular_Assay SAR_Triage SAR by Analogs Cellular_Assay->SAR_Triage Confirmed_Hits Confirmed Hits SAR_Triage->Confirmed_Hits

Caption: A typical hit validation cascade.

  • Hit Confirmation: "Cherry-pick" the initial hits and re-test them under the same assay conditions to confirm their activity.[22]

  • Dose-Response Analysis: Perform a dose-response analysis for the confirmed hits to determine their potency (IC50 value).

  • Orthogonal Assays: Use a different assay format to confirm the activity of the hits. For example, a biophysical assay like Surface Plasmon Resonance (SPR) can be used to confirm direct binding of the compound to the target protein.[22]

  • Secondary Assays: Test the hits in relevant cell-based assays to confirm their activity in a physiological context and assess for cytotoxicity.[16]

  • Structure-Activity Relationship (SAR) Analysis: Procure or synthesize analogs of the most promising hits to establish an initial SAR. This helps to confirm that the observed activity is not due to an artifact and provides a starting point for lead optimization.[23]

Data Presentation

Table 1: Representative Data from a Primary HTS Campaign

Compound ID% InhibitionHit ( >50%)
Pz-0018.2No
Pz-00265.7Yes
Pz-00312.5No
Pz-00488.1Yes
.........

Table 2: Hit Confirmation and Potency Determination

Compound IDConfirmed HitIC50 (µM)
Pz-002Yes7.8
Pz-004Yes1.2
.........

Table 3: Cellular Activity of Confirmed Hits

Compound IDCell Viability IC50 (µM)
Pz-00215.2
Pz-0042.5
......

Conclusion

High-throughput screening of pyrazole derivative libraries is a powerful strategy for the discovery of novel drug candidates, particularly kinase inhibitors.[3][24] The success of an HTS campaign relies on careful assay design, rigorous execution, and a comprehensive data analysis and hit validation cascade. The protocols and workflows outlined in this application note provide a robust framework for researchers to effectively screen these privileged scaffolds and identify promising leads for further drug development. The versatility of the pyrazole core ensures its continued importance in the quest for new and effective therapeutics.[4]

References

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • ResearchGate. PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Pyrazole Scaffold: A Remarkable Tool in Drug Development. Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • MDPI. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Available from: [Link]

  • PMC. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • PMC. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Available from: [Link]

  • PMC. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Available from: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Taylor & Francis Online. Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Available from: [Link]

  • ResearchGate. Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • ResearchGate. A review of pyrazole compounds' production, use, and pharmacological activity. Available from: [Link]

  • NIH. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • ACS Publications. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • NIH. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. Available from: [Link]

  • Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

  • ACS Publications. Synthesis and antiproliferative activity screening of pyrazole hybrids against lung cancer cell. Available from: [Link]

  • PubMed Central. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • PubMed. High-Throughput Screening: today's biochemical and cell-based approaches. Available from: [Link]

  • PubMed. Improved Statistical Methods for Hit Selection in High-Throughput Screening. Available from: [Link]

  • ResearchGate. Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Available from: [Link]

  • PLOS One. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. Available from: [Link]

Sources

Application Notes and Protocols for the N-Alkylation of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a privileged scaffold in numerous FDA-approved drugs, including the blockbuster COX-2 inhibitor Celecoxib and the anti-cancer agent Crizotinib. The functionalization of the pyrazole ring, particularly at its nitrogen atoms, is a critical step in modulating the pharmacological and material properties of these compounds. N-alkylation, the introduction of an alkyl group onto one of the ring's nitrogen atoms, profoundly influences a molecule's solubility, metabolic stability, and target-binding affinity.

However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: regioselectivity. The two nitrogen atoms of the pyrazole ring (N1 and N2) are often electronically and sterically distinct, leading to the potential for the formation of two different constitutional isomers. The selective alkylation of one nitrogen over the other is paramount for ensuring the desired biological activity and avoiding costly separation processes.

These application notes provide a comprehensive guide to the most common and effective protocols for the N-alkylation of pyrazole rings. We will delve into the mechanistic underpinnings of each method, offer detailed, step-by-step protocols, and discuss the critical parameters that govern regioselectivity.

Understanding the Regioselectivity of Pyrazole N-Alkylation

The regiochemical outcome of pyrazole alkylation is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the C3 and C5 positions, can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom (N2 and N1, respectively). This often favors alkylation at the less hindered nitrogen.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the overall nucleophilicity of the ring but may favor alkylation at a specific nitrogen depending on their position.

  • Nature of the Alkylating Agent: The size and reactivity of the alkylating agent play a crucial role. Larger alkylating agents are more susceptible to steric hindrance, while more reactive agents may be less selective.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, the nature of the counter-ion of the pyrazole anion can influence the site of alkylation.

Protocol 1: Classical N-Alkylation with Alkyl Halides and a Base

This is the most straightforward and widely used method for N-alkylation. It involves the deprotonation of the pyrazole N-H by a suitable base to form a pyrazolate anion, which then acts as a nucleophile to attack an alkyl halide.

Scientific Rationale

The reaction proceeds via a standard SN2 mechanism. The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed to ensure complete deprotonation of the pyrazole. The solvent also plays a significant role; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they can dissolve the pyrazolate salt and promote the SN2 reaction.

Experimental Protocol

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.5 eq)

  • Base (e.g., NaH, K2CO3, Cs2CO3) (1.2 - 2.0 eq)

  • Anhydrous Solvent (e.g., DMF, MeCN, THF)

  • Reaction Vessel (Round-bottom flask)

  • Magnetic Stirrer and Stir Bar

  • Inert Atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred suspension of the base (e.g., K2CO3, 1.5 eq) in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of pyrazole) in a round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the pyrazolate salt.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (e.g., to 50-80 °C) to increase the reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated pyrazole isomers.

Factors Influencing Regioselectivity
FactorObservationRationale
Steric Hindrance Bulky substituents at C3 favor N1 alkylation. Bulky substituents at C5 favor N2 alkylation.The alkylating agent attacks the less sterically hindered nitrogen atom.
Base/Counter-ion The use of bases like Cs2CO3 can sometimes lead to different regioselectivity compared to NaH or K2CO3.The nature of the cation can influence the association with the pyrazolate anion, directing the alkylating agent to a specific nitrogen.
Solvent Polar aprotic solvents like DMF and MeCN are generally preferred.These solvents effectively solvate the cation, leading to a "freer" and more reactive pyrazolate anion.

Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction offers a powerful alternative for the N-alkylation of pyrazoles with primary and secondary alcohols under mild, neutral conditions.

Scientific Rationale

This reaction involves the activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in situ activation forms an alkoxyphosphonium salt. The pyrazole then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion, leading to the N-alkylated product, triphenylphosphine oxide, and a hydrazine byproduct. A key advantage of the Mitsunobu reaction is the typical inversion of stereochemistry at the alcohol's stereocenter, which is a hallmark of the SN2 mechanism.

Mitsunobu_Mechanism Pyrazole Pyrazole-H Alkoxyphosphonium Alkoxyphosphonium Salt Pyrazole->Alkoxyphosphonium Nucleophilic Attack (SN2) Alcohol R-OH PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Betaine->Alkoxyphosphonium + R-OH Product N-Alkylated Pyrazole Alkoxyphosphonium->Product Byproduct1 PPh₃=O Alkoxyphosphonium->Byproduct1 Byproduct2 DEAD-H₂ Alkoxyphosphonium->Byproduct2

Figure 1: Simplified workflow of the Mitsunobu reaction for pyrazole N-alkylation.

Experimental Protocol

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Alcohol (1.0 - 1.2 eq)

  • Triphenylphosphine (PPh3) (1.2 - 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 - 1.5 eq, typically as a 40% solution in toluene)

  • Anhydrous Solvent (e.g., THF, Dichloromethane)

  • Reaction Vessel (Round-bottom flask)

  • Magnetic Stirrer and Stir Bar

  • Inert Atmosphere (Nitrogen or Argon)

  • Ice Bath

Procedure:

  • Dissolve the substituted pyrazole (1.0 eq), alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the DEAD or DIAD solution (1.2 eq) dropwise to the stirred solution. An exothermic reaction is often observed, and a color change may occur.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain the desired N-alkylated pyrazole along with triphenylphosphine oxide and the hydrazine byproduct. Purification is typically achieved by column chromatography on silica gel.

Advantages and Considerations
  • Mild Conditions: The reaction is performed under neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.

  • Stereochemical Inversion: As it proceeds via an SN2 pathway, an inversion of configuration occurs at the stereogenic center of the alcohol.

  • Substrate Scope: Generally effective for primary and less hindered secondary alcohols. Tertiary alcohols are not suitable.

  • Purification Challenges: The removal of the triphenylphosphine oxide and hydrazine byproducts can sometimes be challenging.

Protocol 3: Michael Addition for N-Alkylation

The Michael addition, or conjugate addition, is an effective method for the N-alkylation of pyrazoles with α,β-unsaturated carbonyl compounds or other Michael acceptors.

Scientific Rationale

In this reaction, the pyrazole acts as a nucleophile and adds to the β-carbon of an electron-deficient alkene. The reaction is often catalyzed by a base, which enhances the nucleophilicity of the pyrazole. In some cases, the reaction can proceed without a catalyst, particularly with highly reactive Michael acceptors.

Michael_Addition_Workflow Pyrazole Pyrazole Enolate Enolate Intermediate Pyrazole->Enolate + Michael Acceptor MichaelAcceptor α,β-Unsaturated Carbonyl Base Base (Optional) Base->Pyrazole Deprotonation Product N-Alkylated Pyrazole Adduct Enolate->Product Protonation

Figure 2: General workflow for the Michael addition of a pyrazole to a Michael acceptor.

Experimental Protocol

Materials:

  • Substituted Pyrazole (1.0 eq)

  • Michael Acceptor (e.g., Methyl Acrylate, Acrylonitrile) (1.0 - 1.2 eq)

  • Base (Optional, e.g., Triethylamine, DBU)

  • Solvent (e.g., Ethanol, Acetonitrile, or neat)

  • Reaction Vessel (Round-bottom flask)

  • Magnetic Stirrer and Stir Bar

Procedure:

  • In a round-bottom flask, combine the substituted pyrazole (1.0 eq) and the Michael acceptor (1.1 eq).

  • If a catalyst is used, add the base (e.g., a catalytic amount of triethylamine).

  • The reaction can be run neat or in a suitable solvent.

  • Stir the mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the N-alkylated pyrazole adduct.

Regioselectivity in Michael Additions

The regioselectivity of the Michael addition of pyrazoles is often influenced by the reaction conditions. In general, thermodynamic control (higher temperatures, longer reaction times) tends to favor the more stable N1-alkylated isomer, while kinetic control (lower temperatures) may favor the N2-alkylated product, especially if the N2 position is less sterically hindered.

Comparative Summary of N-Alkylation Protocols

ProtocolAlkylating AgentKey ReagentsConditionsAdvantagesDisadvantages
Classical Alkylation Alkyl HalidesBase (NaH, K2CO3), DMF/MeCNRoom Temp to Elevated TempWide substrate scope, simple procedureRequires a base, potential for side reactions
Mitsunobu Reaction AlcoholsPPh3, DEAD/DIAD, THF0 °C to Room TempMild, neutral conditions, stereochemical inversionPurification can be difficult, limited to primary/secondary alcohols
Michael Addition α,β-Unsaturated CarbonylsOptional BaseRoom Temp to Elevated TempAtom economical, often requires no solventLimited to specific types of alkylating agents

Conclusion

The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis with significant implications for drug discovery and materials science. The choice of the appropriate protocol depends on several factors, including the nature of the pyrazole substrate, the desired alkyl group, and the presence of other functional groups in the molecule. A thorough understanding of the underlying mechanisms and the factors governing regioselectivity is essential for the successful synthesis of N-alkylated pyrazoles. The protocols outlined in these application notes provide a solid foundation for researchers to effectively synthesize these valuable compounds.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Piera, J. (2009). Regioselective N-Alkylation of Pyrazoles and Other Azoles. Angewandte Chemie International Edition, 48(1), 125-128. Available at: [Link]

Application Notes & Protocols for Pharmacokinetic Studies of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties have led to the development of numerous FDA-approved drugs for a wide range of clinical conditions, including the anti-inflammatory celecoxib and the phosphodiesterase-5 (PDE5) inhibitor sildenafil.[1] The pharmacokinetic (PK) behavior of these compounds—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) them—is a critical determinant of their clinical success, influencing both efficacy and safety.[4][5]

This guide provides a comprehensive framework for designing and executing robust preclinical pharmacokinetic studies for novel pyrazole-based compounds. It is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices. Adherence to these principles is essential for generating high-quality, reproducible data suitable for internal decision-making and regulatory submissions.[6][7][8]

Part I: Strategic Design of Preclinical Pharmacokinetic Studies

A well-designed PK study is the foundation for understanding a compound's in vivo behavior. The primary goal is to characterize the plasma concentration-time profile after administration, which allows for the calculation of key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (%F).

Causality Behind the Design: The choice of species, dose, and sampling schedule is not arbitrary. It is a hypothesis-driven process designed to maximize the translational value of the data. For instance, the animal model should ideally have a metabolic profile similar to humans for the compound class.[6] Doses are selected to cover the expected therapeutic range and to assess dose proportionality. Sampling times are strategically chosen to accurately capture the key phases of the PK profile: absorption, distribution, and elimination.[5][9]

Key Considerations for Study Design:

  • Species Selection: Rodents (mice, rats) are typically used for initial PK screening due to logistical and ethical considerations.[5][10] However, for pyrazole-based compounds, whose metabolism is often driven by Cytochrome P450 (CYP) enzymes like CYP2C9 and CYP3A4, it is crucial to consider species-specific differences in CYP expression and activity.[11][12][13][14][15][16] An early cross-species in vitro metabolism comparison can guide the selection of the most relevant preclinical species.

  • Dose Formulation and Route of Administration: The formulation must ensure complete dissolution and stability of the compound. The route of administration should align with the intended clinical use (e.g., oral for tablets, intravenous for hospital-administered drugs). An intravenous (IV) dose is essential for determining absolute bioavailability and intrinsic clearance.

  • Blood Sampling Strategy: With advancements in bioanalytical sensitivity, serial sampling from a single animal (e.g., a mouse) is now feasible and preferred.[17][18] This approach reduces animal usage and minimizes inter-animal variability, leading to more robust data.[17][18] Sampling time points should be frequent during the initial absorption phase and extend to at least three to five times the expected half-life to accurately define the elimination phase.[5]

Logical Workflow for Preclinical PK Study Design

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Study Design & Planning cluster_2 Phase 3: In Vivo Execution cluster_3 Phase 4: Analysis & Reporting iv_sol Aqueous Solubility iv_met Metabolic Stability (Microsomes, Hepatocytes) iv_ppb Plasma Protein Binding iv_cyp CYP Inhibition/ Induction sd_species Select Species (based on in vitro met.) iv_cyp->sd_species Informs sd_dose Select Dose Levels (IV & Oral) sd_form Develop Formulation sd_sample Define Sampling Schedule iv_dose Dose Administration sd_sample->iv_dose Executes iv_blood Serial Blood Sampling iv_process Plasma Processing & Storage ar_bio LC-MS/MS Bioanalysis iv_process->ar_bio Provides Samples ar_pk Pharmacokinetic Analysis (NCA) ar_report Generate Study Report end Decision-Making ar_report->end Final Output G start Start: Plasma Samples prep Sample Preparation (Protein Precipitation or LLE) start->prep Add Internal Standard lc LC Separation (Reversed-Phase C18 Column) prep->lc Inject Supernatant ms MS/MS Detection (MRM Mode) lc->ms Eluent Introduction quant Quantification (Peak Area Ratio vs. Cal Curve) ms->quant Generate Chromatograms end Final Concentration Data quant->end

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Pyrazole Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyrazole derivatives in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development endeavors. Our goal is to equip you with the scientific understanding and practical methodologies to effectively tackle solubility-related obstacles in your experiments.

Introduction: The Pyrazole Solubility Conundrum

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their often planar and aromatic nature can lead to strong crystal lattice energy and consequently, low aqueous solubility.[3] This poor solubility presents a significant hurdle in various stages of drug development, from initial biological screening to formulation and in vivo studies, potentially leading to inadequate bioavailability and variable therapeutic outcomes.[4][5] This guide provides a systematic approach to understanding and overcoming these challenges.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experimental work and provides a logical workflow for resolving them.

Issue 1: My pyrazole derivative precipitates out of my aqueous buffer during my assay.

This is a common frustration that can invalidate experimental results. The precipitation is a clear indicator that the compound's concentration has exceeded its solubility limit under the specific assay conditions.

Troubleshooting Workflow:

  • Initial Assessment:

    • Confirm the precipitate: Is it your compound or a reaction byproduct? Use analytical techniques like HPLC or LC-MS to identify the precipitate.

    • Review your concentration: Are you working at a concentration that is known to be soluble? If this is a new compound, you may need to determine its intrinsic solubility first.

  • Immediate Corrective Actions:

    • pH Adjustment: If your pyrazole derivative possesses ionizable functional groups (acidic or basic), altering the pH of your buffer can significantly increase its solubility by converting it to a more soluble salt form.[6][7][] For a basic pyrazole, lowering the pH will lead to protonation and salt formation. Conversely, for an acidic pyrazole, increasing the pH will result in deprotonation and salt formation.

    • Introduce a Co-solvent: The addition of a water-miscible organic solvent, or co-solvent, can increase the solvating power of your aqueous solution.[6][7][] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). Start with a low percentage (e.g., 1-5%) and incrementally increase it, keeping in mind the potential for the co-solvent to interfere with your assay.

  • Advanced Strategies (if precipitation persists):

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10][11][12] They can encapsulate poorly soluble drug molecules, like many pyrazole derivatives, forming water-soluble inclusion complexes that enhance their apparent solubility.[9][10][13]

    • Micellar Solubilization: The use of surfactants above their critical micelle concentration can lead to the formation of micelles that can encapsulate the hydrophobic pyrazole derivative, increasing its solubility in the aqueous medium.[6]

Issue 2: I'm struggling to prepare a stock solution of my pyrazole derivative at a high enough concentration.

This can be a major bottleneck, especially when high concentrations are required for screening or formulation development.

Troubleshooting Workflow:

  • Solvent Screening: Don't assume water is the only starting point. While the final application may be in an aqueous medium, a concentrated stock solution can often be prepared in an organic solvent and then diluted.

    • Test a range of pharmaceutically acceptable solvents with varying polarities, such as ethanol, propylene glycol, and PEG 400.[]

  • Formulation Approaches:

    • Salt Formation: If your pyrazole derivative has acidic or basic properties, creating a salt form is one of the most effective ways to dramatically increase aqueous solubility.[3][6] This involves reacting the compound with a suitable acid or base.

    • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[6][13] This can create an amorphous system, which typically has a higher solubility than the crystalline form.

    • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[3][6] However, it's important to note that this does not change the equilibrium solubility.[6]

Issue 3: My pyrazole derivative shows good in vitro activity but poor in vivo efficacy, which I suspect is due to low solubility.

This is a classic drug development challenge where poor aqueous solubility limits absorption and bioavailability.

Troubleshooting Workflow:

  • Physicochemical Characterization:

    • Determine the Biopharmaceutics Classification System (BCS) class: Understanding if your compound is Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) is crucial for selecting the right formulation strategy.

    • Investigate Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities and dissolution rates.[14][15][16][17][18] A comprehensive polymorph screen is essential to identify the most soluble and stable form.

  • Advanced Formulation Strategies:

    • Lipid-Based Formulations: For highly lipophilic pyrazole derivatives, lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[19][20]

    • Nanotechnology Approaches: Encapsulating the pyrazole derivative in nanoparticles, such as liposomes or dendrimers, can improve solubility and potentially alter its pharmacokinetic profile.[21][22][23]

    • Prodrug Approach: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug. This strategy can be used to temporarily attach a more soluble functional group to the pyrazole derivative, which is then cleaved in vivo.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the solubility of pyrazole derivatives?

The solubility of pyrazole derivatives is governed by a combination of factors:

  • Molecular Weight: Generally, higher molecular weight compounds are more challenging to solvate.[6]

  • Crystal Structure: The stability of the crystal lattice directly impacts the energy required to dissolve the compound. Strong intermolecular forces, such as hydrogen bonding within the crystal, lead to lower solubility.[6]

  • Substituents: The nature of the chemical groups attached to the pyrazole ring is critical. Lipophilic (hydrophobic) substituents tend to decrease aqueous solubility, while polar or ionizable groups can increase it.[6][24]

  • pH: For pyrazole derivatives with acidic or basic functional groups, the pH of the aqueous solution is a major determinant of solubility due to its effect on the ionization state of the molecule.[6]

Q2: What are some common organic solvents for pyrazole derivatives?

While the focus of this guide is on aqueous solubility, pyrazole and its derivatives are generally more soluble in organic solvents. Common choices include ethanol, methanol, acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[6][7]

Q3: How can I predict the potential for solubility issues with a new pyrazole derivative early on?

While experimental determination is the gold standard, computational tools can provide valuable early insights. Calculated properties like cLogP (a measure of lipophilicity) and topological polar surface area (TPSA) can help predict solubility trends. Generally, a higher cLogP value suggests lower aqueous solubility.

Q4: Can changing the salt form of my pyrazole derivative affect its stability?

Yes, absolutely. While salt formation can improve solubility, it can also impact the chemical and physical stability of the compound. It is crucial to conduct thorough stability studies on any new salt form to assess its shelf-life and compatibility with other excipients.

Q5: Are there any "green" or more environmentally friendly approaches to improving solubility?

Yes, there is a growing interest in sustainable chemistry. The use of hydrotropes, which are compounds that enhance the solubility of other solutes in water, can be a greener alternative to large volumes of organic co-solvents.[7][25] Additionally, the development of aqueous-based synthesis and formulation methods is an active area of research.[26][27]

Experimental Protocols

Protocol 1: Rapid Co-solvent Screening

Objective: To quickly identify an effective co-solvent and its optimal concentration range for solubilizing a pyrazole derivative in an aqueous buffer.

Materials:

  • Your pyrazole derivative

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • A selection of co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (absorbance at ~600 nm) or a nephelometer

Procedure:

  • Prepare a high-concentration stock solution of your pyrazole derivative in 100% of each co-solvent being tested (e.g., 10 mM in 100% DMSO).

  • In the 96-well plate, create a serial dilution of each co-solvent in your aqueous buffer. For example, you can have columns with 20%, 10%, 5%, 2.5%, 1.25%, and 0.625% of each co-solvent in the buffer.

  • Add a fixed amount of your pyrazole derivative stock solution to each well to achieve the desired final concentration (e.g., 100 µM).

  • Mix the plate thoroughly and incubate at the desired experimental temperature for a set period (e.g., 30 minutes).

  • Visually inspect the plate for any precipitation.

  • Quantify the turbidity by measuring the absorbance at around 600 nm. A lower absorbance indicates better solubility.

  • The lowest concentration of a co-solvent that results in a clear solution (low turbidity) is your initial lead for further optimization.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the effect of pH on the solubility of an ionizable pyrazole derivative.

Materials:

  • Your pyrazole derivative

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaker or rotator

  • Centrifuge

Procedure:

  • Add an excess amount of your solid pyrazole derivative to a series of vials, each containing a different pH buffer.

  • Ensure there is undissolved solid in each vial.

  • Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant from each vial, being careful not to disturb the pellet.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved pyrazole derivative using a validated HPLC or UV-Vis method.

  • Plot the measured solubility (concentration) as a function of pH. This will reveal the pH range where your compound is most soluble.

Visualizations

Decision Tree for Solubility Enhancement Strategy

solubility_strategy start Poor Aqueous Solubility of Pyrazole Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment & Salt Formation is_ionizable->ph_adjust Yes co_solvent Co-solvent Screening is_ionizable->co_solvent No is_lipophilic Is the compound highly lipophilic? ph_adjust->is_lipophilic Solubility still low co_solvent->is_lipophilic cyclodextrin Cyclodextrin Complexation is_lipophilic->cyclodextrin No lipid_formulation Lipid-Based Formulation (e.g., SEDDS) is_lipophilic->lipid_formulation Yes advanced_formulation Advanced Formulation (Solid Dispersions, Nanoparticles) cyclodextrin->advanced_formulation Further enhancement needed lipid_formulation->advanced_formulation Further enhancement needed

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

Mechanism of Cyclodextrin-Mediated Solubilization

cyclodextrin_mechanism pyrazole Poorly Soluble Pyrazole Derivative complex Water-Soluble Inclusion Complex pyrazole->complex Encapsulation cyclodextrin Cyclodextrin cyclodextrin->complex Forms complex with water Aqueous Solution complex->water Dissolves in

Caption: Simplified mechanism of how cyclodextrins enhance the solubility of pyrazole derivatives.

Conclusion

Overcoming the solubility challenges of pyrazole derivatives is a multifaceted but manageable task. A systematic approach that begins with a thorough understanding of the compound's physicochemical properties will guide the selection of the most effective solubilization strategy. From simple pH adjustments and co-solvent additions to more advanced formulation techniques like cyclodextrin complexation and solid dispersions, a wide array of tools is at the disposal of the modern researcher. This guide serves as a foundational resource to empower you to make informed decisions, troubleshoot effectively, and ultimately, accelerate your research and development of novel pyrazole-based therapeutics.

References

  • Benchchem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • Anonymous. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
  • Lee, J., et al. (2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 66(1).
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals, 14(10), 1025.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3).
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Nicolaescu, O. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
  • Nicolaescu, O. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. IRIS UniGe.
  • Anonymous. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Anonymous. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate.
  • Anonymous. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Anonymous. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Savjani, K. T., et al. (2011). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378.
  • Anonymous. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
  • Anonymous. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation.
  • Anonymous. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Anonymous. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate.
  • Anonymous. (2025, August 6). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Request PDF.
  • Anonymous. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Anonymous. (2025, October 16). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • Anonymous. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
  • Anonymous. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common side reactions and challenges encountered during the synthesis of substituted pyrazoles. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during pyrazole synthesis, offering explanations for their causes and detailed protocols for their resolution.

Issue 1: Formation of Regioisomers in Knorr/Paal-Knorr Synthesis

Question: My reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing a mixture of regioisomers. How can I control the selectivity to favor my desired product?

Answer: The formation of regioisomers is one of the most common challenges in pyrazole synthesis when using unsymmetrical starting materials.[1][2] This occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound, leading to two different constitutional isomers that are often difficult to separate.[1][3] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[1]

The reaction proceeds via the initial nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon.[4][5] The selectivity is determined by which carbonyl is attacked first and which nitrogen of the hydrazine is the initial nucleophile.

G cluster_start Starting Materials cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazine Substituted Hydrazine (R'-NH-NH2) Regioisomer_1 Regioisomer 1 (Major Product) Regioisomer_2 Regioisomer 2 (Minor Product) Intermediate_A Intermediate_A Intermediate_A->Regioisomer_1 Cyclization & Aromatization Intermediate_B Intermediate_B Intermediate_B->Regioisomer_2 Cyclization & Aromatization

Controlling Factors for Regioselectivity

The key to controlling the outcome lies in manipulating the reaction conditions to favor one pathway over the other.

FactorInfluence on RegioselectivityRecommended Strategy
pH / Catalyst This is often the most critical factor. Acidic conditions can protonate the carbonyl group, increasing its electrophilicity. It can also protonate the hydrazine, altering the relative nucleophilicity of the two nitrogen atoms.[1] For example, acidic conditions can reverse the selectivity compared to neutral or basic conditions.[1]Systematically screen different acid catalysts (e.g., acetic acid, HCl, H₂SO₄) and their concentrations. Start with catalytic amounts of acetic acid in ethanol.
Solvent Solvent polarity and nucleophilicity can influence the reaction pathway. Non-nucleophilic, hydrogen-bond-donating solvents like fluorinated alcohols (TFE, HFIP) have been shown to dramatically increase regioselectivity by preventing competition with the hydrazine for attack at the more reactive carbonyl group.[6]If standard solvents like ethanol yield mixtures, switch to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance selectivity.[6]
Temperature Lower temperatures often favor the kinetically controlled product, which typically results from the attack on the most electrophilic or least sterically hindered carbonyl. Higher temperatures can lead to a mixture or favor the thermodynamically more stable product.Run the reaction at a lower temperature (e.g., 0 °C to room temperature) initially. If the reaction is too slow, gradually increase the temperature while monitoring the isomer ratio.
Steric & Electronic Effects Bulky substituents on either the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered position.[1] Strong electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl will activate the adjacent carbonyl, making it the preferred site of initial attack.[1][6]These factors are inherent to your substrates. However, understanding them helps predict the likely major isomer and informs the choice of reaction conditions to further enhance this preference.
Experimental Protocol: Optimizing Regioselectivity
  • Initial Screening: In parallel, set up small-scale reactions (0.5 mmol) in different solvent/catalyst systems:

    • (a) Ethanol with catalytic glacial acetic acid (2-3 drops).

    • (b) Ethanol (neutral conditions).

    • (c) 2,2,2-Trifluoroethanol (TFE) (neutral conditions).[6]

  • Reaction Execution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (approx. 0.2 M). Add the substituted hydrazine (1.1 eq).

  • Monitoring: Stir the reactions at room temperature. Monitor the progress and isomer ratio every hour using Thin Layer Chromatography (TLC) and/or LC-MS. A co-spot of the starting materials is essential for comparison.

  • Analysis: After 4-6 hours (or upon completion), analyze the crude reaction mixture from each condition by ¹H NMR to determine the regioisomeric ratio.

  • Optimization: Based on the screening results, scale up the reaction using the conditions that provided the highest selectivity. If selectivity is still poor, consider temperature variation as described in the table above.

Issue 2: Consistently Low Reaction Yield

Question: Why is the yield of my pyrazole synthesis consistently low, even when TLC shows full consumption of the starting material?

Answer: Low yields are a frustrating issue that can arise from multiple sources beyond just an incomplete reaction.[4][7] Even with complete consumption of starting materials, side reactions, product degradation, or suboptimal workup procedures can significantly reduce your isolated yield.

G Start Low Yield Observed Check_Completion Is reaction complete? (TLC/LC-MS) Start->Check_Completion Check_Byproducts Are byproducts visible? (TLC/NMR) Check_Completion->Check_Byproducts Yes Check_Conditions Review Reaction Conditions Check_Completion->Check_Conditions No Check_Workup Review Workup/Purification Check_Byproducts->Check_Workup No obvious byproducts Solution_Identify Identify & Mitigate Side Reactions Check_Byproducts->Solution_Identify Yes Solution_Optimize Optimize Time/Temp/Catalyst Check_Conditions->Solution_Optimize Solution_Modify Modify Workup Protocol Check_Workup->Solution_Modify

Potential Causes and Solutions
  • Incomplete Cyclization/Aromatization: The reaction may stall at a non-aromatic intermediate, such as a pyrazoline or a hydroxyl-pyrazolidine.[2][3] These intermediates may not be stable to the workup or purification conditions.

    • Solution: Ensure sufficient heating or acid catalysis in the final stage of the reaction to drive the dehydration/aromatization step to completion.[4] In some cases, adding an oxidizing agent (if a pyrazoline intermediate is formed from α,β-unsaturated precursors) can facilitate aromatization.[8]

  • Hydrazine Instability or Side Reactions: Hydrazine and its derivatives can be unstable, especially when heated. They can also participate in side reactions, leading to colored impurities.[2]

    • Solution: Use fresh, high-purity hydrazine. If heating is required, add the hydrazine dropwise to the heated solution of the dicarbonyl to maintain a low instantaneous concentration, minimizing self-condensation or degradation.[9][10]

  • Suboptimal Reaction Conditions: The choice of catalyst, temperature, and reaction time is crucial.

    • Solution:

      • Catalyst: For Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often essential to facilitate imine formation.[7]

      • Temperature: While some reactions proceed at room temperature, many require heating to reflux to ensure completion. Microwave-assisted synthesis can be an effective method to improve yields and drastically reduce reaction times.[7]

      • Stoichiometry: Using a slight excess of the hydrazine (e.g., 1.2 equivalents) can sometimes improve yields, especially if the dicarbonyl is the more valuable reagent.[4]

  • Product Loss During Workup/Purification: The desired pyrazole may have some solubility in the aqueous phase during extraction, or it may be lost during chromatography if an inappropriate solvent system is used.

    • Solution: Minimize aqueous washes if your product has moderate polarity. Before purification, obtain a crude ¹H NMR to confirm the presence of the product and estimate purity. This helps distinguish a poor reaction from a poor workup. For purification, consider crystallization as an alternative to chromatography to minimize loss.

Issue 3: Regioselectivity in N-Alkylation of Pyrazoles

Question: I'm trying to N-alkylate my 3(5)-substituted pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I control this?

Answer: N-alkylation of unsymmetrical pyrazoles presents a regioselectivity challenge similar to the initial synthesis. The two nitrogen atoms of the pyrazole ring have similar electronic properties, and alkylation often yields a mixture of regioisomers.[11][12] The outcome is highly dependent on steric hindrance and the choice of base and solvent.[12]

G Pyrazole 3-Substituted Pyrazole Anion Pyrazolate Anion (Resonance Stabilized) Pyrazole->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Anion Alkyl_Halide Alkylating Agent (R-X) N1_Attack Attack at N1 (less hindered) Alkyl_Halide->N1_Attack N2_Attack Attack at N2 (more hindered) Alkyl_Halide->N2_Attack Anion->N1_Attack Pathway A Anion->N2_Attack Pathway B Product_N1 N1-Alkylated Product (Kinetic/Steric Control) N1_Attack->Product_N1 Product_N2 N2-Alkylated Product (Thermodynamic/Electronic Control) N2_Attack->Product_N2

Strategies for Selective N-Alkylation
ConditionFavors N1-Alkylation (Less Hindered N)Favors N2-Alkylation (More Hindered N)Rationale
Steric Hindrance Use a bulky alkylating agent (e.g., isopropyl iodide) or have a bulky substituent at C3 of the pyrazole.Use a small alkylating agent (e.g., methyl iodide) with a small C3 substituent.Steric hindrance is often the dominant factor, directing the alkylating agent to the more accessible nitrogen atom.[12]
Base/Solvent System Mild, heterogeneous bases like K₂CO₃ in polar aprotic solvents (DMF, DMSO).[12]Strong, homogeneous bases like NaH or KOtBu in THF.Strong bases fully deprotonate the pyrazole, forming the pyrazolate anion. The subsequent alkylation site can be influenced by coordination with the counter-ion (Na⁺, K⁺) and solvent effects. Weaker, heterogeneous bases may involve alkylation of the neutral pyrazole tautomer, favoring the less hindered position.
Catalyst-Free Michael Addition For activated alkenes (e.g., ethyl acrylate), catalyst-free conditions can provide excellent N1 selectivity.[13][14]Not applicable.This specific reaction class has been shown to proceed with exceptional regioselectivity for the N1 position.[13]
Experimental Protocol: Selective N1-Alkylation

This protocol is a good starting point for achieving N1-alkylation, which is often the desired outcome due to steric control.

  • Setup: To a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous DMF (0.3 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification & Verification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography. Confirm the regiochemistry using 2D NMR techniques (NOESY or HMBC) to establish the spatial relationship between the new N-alkyl group and the C5 proton or substituent.[15]

Issue 4: Purification of Pyrazole Products

Question: My crude product contains multiple byproducts, and I'm having difficulty isolating the desired pyrazole via column chromatography.

Answer: Purification can be challenging when side reactions produce byproducts with polarities similar to the desired product, such as regioisomers.[2] When standard chromatography fails, alternative methods are necessary.

Common Impurities
  • Regioisomers: Often have very similar Rf values, making chromatographic separation tedious or impossible.

  • Unreacted Starting Materials: Particularly the 1,3-dicarbonyl or hydrazine.

  • Pyrazoline Intermediates: Resulting from incomplete aromatization.[2]

Advanced Purification Strategy: Purification via Acid Addition Salt

Pyrazoles are basic heterocycles and can be protonated by acids to form salts.[16][17] These salts often have significantly different solubility properties than the free base and can be selectively crystallized from the reaction mixture, leaving organic, non-basic impurities behind in the solvent.

Experimental Protocol: Purification by Salt Crystallization
  • Solvent Selection: After a standard aqueous workup, dissolve the crude product in a suitable organic solvent in which the desired pyrazole is soluble (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: While stirring, slowly add a solution of an acid (e.g., HCl in diethyl ether, or concentrated H₂SO₄) dropwise. An equimolar amount of acid is a good starting point.[16][17]

  • Crystallization: The pyrazole acid addition salt will often precipitate out of the solution. If precipitation is slow, cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of the cold solvent to remove any remaining impurities.

  • Conversion to Free Base: To recover the purified pyrazole, dissolve the salt in water and neutralize the solution with a base (e.g., saturated NaHCO₃ or NaOH solution) until the pH is basic. The purified pyrazole will typically precipitate or can be extracted with an organic solvent.

  • Verification: Confirm the purity of the final product by TLC, LC-MS, and NMR.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted pyrazoles? A1: The most prevalent and versatile method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[2][4][7][18] A related method, the Paal-Knorr synthesis, is also widely used.[19][20] Other common strategies include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which typically form a pyrazoline intermediate that is subsequently oxidized to the pyrazole.[8][21][22]

Q2: How can I definitively confirm the structure and regiochemistry of my synthesized pyrazole? A2: Unambiguous structure determination is crucial, especially when regioisomers are possible. A combination of spectroscopic techniques is required:

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H and ¹³C NMR: Will confirm the presence of the pyrazole core and its substituents. However, distinguishing between, for example, a 1,3,5-trisubstituted and a 1,3,4-trisubstituted pyrazole can be difficult with 1D spectra alone.[2][23]

    • 2D NMR (NOESY/HMBC): These techniques are essential for assigning regiochemistry. A Nuclear Overhauser Effect (NOESY) experiment can show through-space correlations between protons on the N-substituent and protons on the C5-substituent, confirming a 1,5-disubstitution pattern.[15] A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a 3-bond coupling between the N-substituent's protons and the pyrazole ring's C5 carbon, providing definitive proof of the isomer's structure.[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, ensuring the correct atoms have been incorporated. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula.

Q3: What causes my reaction mixture to turn dark yellow or red? A3: The development of strong colors, especially yellow or red, is often attributed to side reactions involving the hydrazine starting material.[2] Hydrazines can undergo self-condensation or oxidation, particularly at elevated temperatures, to form highly conjugated, colored byproducts like azines. While often present in minor amounts, these impurities can be potent chromophores. Using fresh hydrazine and controlling the reaction temperature can help minimize their formation.

References

  • Troubleshooting common issues in pyrazole synthesis. Benchchem.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Method for purifying pyrazoles.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Process for the purification of pyrazoles.
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Knorr Pyrazole Synthesis. Chem Help Asap.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Paal–Knorr synthesis. Wikipedia.
  • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library.
  • Knorr Pyrazole Synthesis.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Unit 4 Pyrazole. Slideshare.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Medicinal Chemistry.
  • Technical Support Center: Optimizing N-Alkyl
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Paal–Knorr pyrrole synthesis.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

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Technical Support Center: Purification of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (CAS No. 1152707-75-9).[1] This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, chemists, and drug development professionals in achieving high purity for this valuable pyrazole intermediate. The inherent basicity of the 5-amino group on the pyrazole ring presents unique challenges, primarily during chromatographic purification on standard silica gel. This guide is structured to address these challenges head-on, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: Why does my compound, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, streak badly on a standard silica gel TLC plate?

A1: This is the most common issue encountered. The streaking, or tailing, is a direct result of the strong acid-base interaction between the basic 5-amino group of your pyrazole and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to non-uniform adsorption and desorption, causing the compound to smear along the elution path rather than moving as a compact spot.

Q2: What is the quickest way to fix tailing on my analytical TLC plate?

A2: To quickly assess separation, you can prepare a mobile phase containing a small amount of a competitive base. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) to your chosen solvent system (e.g., ethyl acetate/hexane). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your pyrazole-amine to elute more symmetrically.[3] Another option is to use a mobile phase containing ammonia, often prepared as a 10% solution in methanol, which is then used as a polar modifier in a solvent like dichloromethane.[4]

Q3: Is column chromatography the only way to purify this compound?

A3: Not at all. While column chromatography is versatile, other methods can be highly effective depending on the nature of the impurities.

  • Recrystallization: If your crude material is of reasonable purity (>85-90%) and the impurities have different solubility profiles, recrystallization is an excellent, scalable option. Suggested solvent systems include ethanol/water mixtures or ethyl acetate/hexane.[5]

  • Acid-Base Extraction: This classic technique can be very effective for removing non-basic organic impurities. By dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), the basic pyrazole-amine will be protonated and move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH) to deprotonate your compound, and it is then re-extracted back into an organic solvent.[6]

Q4: Can I use reversed-phase (C18) chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable alternative. Basic amines often perform well on C18 columns. To ensure the compound is in a single form and to achieve sharp peaks, it is best to buffer the mobile phase. Since it's an amine, using a slightly alkaline mobile phase (e.g., with 0.1% triethylamine or ammonium hydroxide) will keep it in its neutral, free-base form, which generally increases retention and improves peak shape.[3]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Purification_Workflow Crude Crude Product (Post-Workup) Analyze Analyze Purity & Impurities (TLC, LCMS, ¹H NMR) Crude->Analyze Decision Purity > 90%? Impurities Crystalline? Analyze->Decision AcidBase Acid/Base Extraction (for neutral impurities) Analyze->AcidBase If applicable Recrystallize Recrystallization Decision->Recrystallize Yes Column Column Chromatography Decision->Column No / Oily Impurities Final Pure Product (>98%) Recrystallize->Final Column->Final AcidBase->Column Further purification

Caption: Decision workflow for purification.

Troubleshooting Guide for Column Chromatography

This section addresses specific issues you may encounter during flash column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Severe Tailing / Streaking Strong interaction between the basic amine and acidic silica gel.[2]1. Deactivate Silica: Add 1% triethylamine (Et₃N) to the eluent system. Equilibrate the column with this eluent before loading the sample.[5] 2. Use Alternative Stationary Phase: Switch to neutral alumina or an amine-functionalized silica (KP-NH) column, which eliminates the acidic interaction sites.[2][3]
Compound Does Not Elute 1. The compound is irreversibly bound to the acidic silica. 2. The mobile phase is not polar enough.1. Test Silica Stability: Before running a large column, spot your compound on a TLC plate, let it sit for 30-60 minutes, then elute. If the spot disappears or degrades, it is not stable on silica.[4] 2. Use a Stronger Eluent: If the compound is stable, switch to a more aggressive solvent system, such as 5-10% of a 10% NH₄OH in Methanol solution added to Dichloromethane.[4]
Poor Separation of Product and a Close-Running Impurity 1. The solvent system lacks sufficient selectivity. 2. The column was overloaded with crude material.1. Optimize Solvents: Systematically screen different solvent systems. Try replacing ethyl acetate with other solvents of similar polarity but different chemical nature (e.g., acetone, or adding a small amount of methanol or isopropanol).[2] 2. Reduce Load: The mass of crude material should typically be 1-5% of the mass of the silica gel for difficult separations.
Product Crystallizes on the Column The concentration of the eluting compound in the mobile phase has exceeded its solubility limit.This is a difficult situation to resolve. The prognosis is often poor.[4] Prevention is key: 1. Use a wider column to reduce concentration bands. 2. Choose a solvent system in which your compound has higher solubility. 3. If this happens, you may need to abandon the column and pursue recrystallization of the crude material.

Experimental Protocol: Flash Column Chromatography

This protocol details the purification of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine using a standard silica gel column with a modified eluent.

1. Materials & Reagents:

  • Crude 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

  • Silica Gel (Standard Grade, 60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Modifier: Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

2. Step-by-Step Methodology:

  • Step 1: TLC Analysis & Solvent System Selection

    • Dissolve a small amount of crude material in dichloromethane or ethyl acetate.

    • Spot on a TLC plate and elute with various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1).

    • Identify a solvent system that gives your product an Rf value of approximately 0.2-0.3.

    • To counteract tailing, add 1% Et₃N to the chosen solvent system and re-run the TLC. You should observe a more compact spot. This will be your column's eluent.

  • Step 2: Column Preparation (Slurry Packing)

    • Prepare your eluent. For 1 L of 4:1 Hexane:EtOAc with modifier, mix 800 mL Hexane, 200 mL EtOAc, and 10 mL Et₃N.

    • In a beaker, add the required amount of dry silica gel (typically 50-100 times the weight of your crude material).

    • Add the prepared eluent to form a homogenous slurry. Pour the slurry into your column in a single, swift motion.

    • Use column pressure (air or nitrogen) to pack the bed firmly, ensuring no air bubbles or cracks are present. Drain the excess solvent until it is just level with the top of the silica bed.

  • Step 3: Sample Loading

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution and evaporate the solvent to get a dry, free-flowing powder. This is called "dry loading."

    • Carefully add the dry-loaded sample as a uniform layer on top of the packed silica bed.

  • Step 4: Elution and Fraction Collection

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column under positive pressure, collecting fractions in test tubes.

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Combine the fractions that contain your pure product.

  • Step 5: Product Isolation

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

    • Place the resulting oil or solid under high vacuum to remove any final traces of solvent.

    • Obtain the final mass and characterize the pure product (NMR, LCMS) to confirm its identity and purity.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common column chromatography problems.

Troubleshooting_Diagram start Problem Observed problem_tailing Tailing or Streaking start->problem_tailing problem_no_elution Compound Not Eluting start->problem_no_elution problem_bad_sep Poor Separation start->problem_bad_sep cause_acid Cause Acid-Base Interaction problem_tailing->cause_acid problem_no_elution->cause_acid cause_polarity Cause Eluent Too Weak problem_no_elution->cause_polarity cause_selectivity Cause Poor Selectivity problem_bad_sep->cause_selectivity cause_overload Cause Column Overloaded problem_bad_sep->cause_overload solution_amine Solution Add Et3N to Eluent or use NH-Silica/Alumina cause_acid->solution_amine solution_polar Solution Increase Eluent Polarity (e.g., more EtOAc or MeOH) cause_polarity->solution_polar solution_solvent Solution Change Solvent System (e.g., DCM/MeOH) cause_selectivity->solution_solvent solution_load Solution Reduce Sample Load cause_overload->solution_load

Caption: Troubleshooting flowchart for chromatography.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

  • Smolecule. 1-methyl-3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine. Link

  • American Elements. 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. Link

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?Link

  • University of Rochester, Department of Chemistry. Workup: Amines. Link

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Link

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Link

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Technical Support Center: Troubleshooting Low Bioactivity in Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for novel pyrazole compound bioactivity. As researchers, scientists, and drug development professionals, we understand that encountering unexpectedly low or variable bioactivity with a promising new pyrazole series can be a significant roadblock. This guide is designed to move beyond simple checklists and provide a deep, mechanistic understanding of the potential issues you might be facing. My goal is to equip you with the expertise and validated protocols to systematically diagnose and resolve these challenges, ensuring the true potential of your compounds is accurately assessed.

This center is structured to provide rapid insights as well as in-depth solutions. We will begin with a quick-reference troubleshooting guide, followed by a comprehensive FAQ section that addresses specific experimental issues with detailed explanations and actionable protocols.

Troubleshooting Quick Guide

This table provides a high-level overview of common problems and the initial steps for diagnosis and resolution.

Observed Problem Potential Root Cause(s) Primary Recommended Action(s)
Low or No Activity in Primary Screen 1. Poor aqueous solubility leading to precipitation. 2. Compound instability in assay buffer (hydrolysis, oxidation). 3. Incorrect compound structure or purity issues. 4. Assay interference (e.g., fluorescence quenching).1. Perform kinetic and thermodynamic solubility assays. 2. Conduct a compound stability study in the assay buffer. 3. Verify structure and purity via LC-MS and NMR. 4. Run counter-screens to detect assay artifacts.
High Variability Between Replicates 1. Inconsistent compound precipitation. 2. Cell seeding inconsistency or poor cell health. 3. Pipetting errors, especially with viscous DMSO stocks. 4. Edge effects in microplates.1. Visually inspect plates for precipitate; optimize co-solvent concentration. 2. Review cell culture and seeding protocols. 3. Use reverse pipetting for DMSO stocks; ensure proper mixing. 4. Avoid using outer wells or use a "moat" of sterile buffer.
Activity in Biochemical but not Cell-Based Assay 1. Low cell permeability. 2. Rapid metabolic degradation by cells. 3. Compound efflux from cells. 4. Cytotoxicity masking the desired biological effect.1. Assess cell permeability (e.g., PAMPA assay). 2. Perform metabolic stability assays with liver microsomes or hepatocytes. 3. Investigate efflux pump inhibition. 4. Run a cytotoxicity counter-assay at relevant concentrations.
Dose-Response Curve is Unusually Steep or Flat 1. Compound precipitation at higher concentrations (steep curve). 2. Compound aggregation leading to non-specific inhibition. 3. Limited solubility creating a plateau effect (flat curve). 4. Assay reaching detection limits.1. Correlate the steep portion of the curve with solubility limits.[1] 2. Test for aggregation using methods like dynamic light scattering. 3. Confirm the highest concentrations tested are fully soluble. 4. Review assay dynamic range and linearity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides detailed answers to common questions, explaining the underlying scientific principles and offering robust experimental protocols to address them.

Q1: My pyrazole compound showed great promise in silico but has very low activity in my initial biochemical screen. I suspect it's precipitating. How can I confirm this and what should I do?

This is one of the most common issues in early drug discovery.[2][3] A compound cannot interact with its target if it is not in solution. The issue often arises when a compound stock in 100% DMSO is diluted into an aqueous assay buffer, causing it to "crash out."[4]

Causality: The kinetic solubility of your compound in the final assay buffer has likely been exceeded. This is different from its thermodynamic solubility, which is the true equilibrium concentration.[5] In a high-throughput screen, you are dealing with kinetic solubility, which is the concentration at which a compound begins to precipitate from a supersaturated solution created by the rapid dilution from a DMSO stock.

Troubleshooting Workflow:

A Low Activity Observed B Is Precipitation Suspected? A->B Yes C Visually Inspect Assay Plate (Tyndall effect, microscopy) B->C D Precipitate Observed? C->D E Perform Kinetic Solubility Assay (Nephelometry) D->E Yes I No Precipitate Observed D->I No F Solubility < Assay Concentration? E->F G Optimize Assay Conditions F->G Yes J Investigate Other Causes (Stability, Assay Interference) F->J No H Re-test Compound G->H I->J

Caption: A troubleshooting flowchart for addressing compound precipitation.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This high-throughput method measures the light scattered by undissolved particles (precipitate) to determine the point of precipitation.[5][6][7][8][9]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock).

  • Aqueous assay buffer (e.g., PBS, pH 7.4).

  • Clear 96- or 384-well microplates.

  • Nephelometer or a plate reader capable of measuring light scattering.

Procedure:

  • Prepare Stock Dilutions: Create a serial dilution of your compound stock in 100% DMSO directly in a microplate.

  • Addition to Buffer: In a separate clear microplate, add the aqueous assay buffer.

  • Transfer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the buffer plate. This rapid addition mimics the conditions of your primary assay.

  • Incubation: Mix the plate thoroughly and incubate under your standard assay conditions (e.g., 30 minutes at room temperature).

  • Measurement: Measure the light scattering in each well using a nephelometer. The output is typically in Nephelometric Turbidity Units (NTU).[7]

  • Data Analysis: Plot the NTU against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in NTU is observed, indicating the onset of precipitation.

Solutions:

  • Optimize Co-solvent Concentration: If your assay allows, try increasing the final DMSO concentration (e.g., from 0.5% to 1.0%), but always include a vehicle control to check for solvent-induced artifacts.[3][4]

  • Use Solubilizing Excipients: Consider adding agents like cyclodextrins to your assay buffer, which can form inclusion complexes with hydrophobic compounds and increase their apparent solubility.[10]

  • Test at Lower Concentrations: If possible, re-screen the compound at concentrations below its measured kinetic solubility limit.

Q2: My pyrazole compound seems to lose activity over the course of my multi-hour, cell-based assay. Could it be unstable?

Yes, compound instability in aqueous media is a frequent and often overlooked cause of low bioactivity.[11] Pyrazole derivatives, while generally stable, can contain functional groups susceptible to degradation.

Causality: The primary degradation pathways to consider are hydrolysis and oxidation.[11][12][13]

  • Hydrolysis: Pyrazoles with ester or amide functionalities are particularly at risk, especially at non-neutral pH. For example, certain pyrazolyl esters have been shown to degrade rapidly in buffers at pH 8.[14]

  • Oxidation: While the pyrazole ring itself is relatively resistant, substituents on the ring or elsewhere in the molecule can be oxidized, especially in the presence of components in cell culture media that can generate reactive oxygen species.[12]

Experimental Protocol: Assessing Compound Stability in Assay Buffer

This protocol uses LC-MS to quantify the amount of your parent compound remaining over time when incubated in your specific assay buffer.[11][15][16]

Materials:

  • Test compound.

  • Assay buffer (e.g., PBS or cell culture medium).

  • Acetonitrile or methanol for quenching.

  • LC-MS system.

Procedure:

  • Preparation: Prepare a solution of your test compound in the assay buffer at the final assay concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, quench the reaction by adding an equal volume of cold acetonitrile or methanol, and store at -20°C. This is your T=0 reference.

  • Incubation: Incubate the remaining solution under the exact conditions of your bioassay (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Quench each sample as in step 2.

  • LC-MS Analysis: Analyze all samples (including T=0) in a single batch. Quantify the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease (>10-15%) indicates instability.

Solutions:

  • Modify Assay Protocol: If instability is confirmed, consider reducing the assay incubation time.

  • Buffer Optimization: Adjust the pH of the buffer to a range where the compound is more stable, if compatible with the assay.

  • Structural Modification: If the instability is due to a specific functional group (e.g., an ester), feed this information back to the medicinal chemistry team. Replacing it with a more stable isostere (like an amide or an alkene) could be a viable strategy.[14]

Q3: I have a series of pyrazole analogs with only minor structural differences, yet their bioactivities vary dramatically. How can I rationalize this and guide the next round of synthesis?

This is the central question of Structure-Activity Relationship (SAR) studies. For pyrazoles, several key structural features can profoundly impact bioactivity.[17][18][19]

Causality & SAR Insights:

  • Substitution Pattern: The position of substituents on the pyrazole ring (C3, C4, C5, and N1) is critical. For example, in studies of CYP2E1 inhibitors, adding a methyl group at the C4 position increased binding affinity 50-fold, whereas adding methyl groups at both C3 and C5 blocked binding entirely due to steric hindrance.[20]

  • Hydrogen Bonding: The two nitrogen atoms of the pyrazole ring are key pharmacophoric features. The N1-H can act as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor.[21] Modifications that block or enhance these interactions can drastically alter target binding.

  • Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers.[21][22] Different tautomers may have different binding affinities for the target protein. The specific tautomeric form present can be influenced by the solvent and the electronic nature of the substituents.[23][24]

  • Lipophilicity and Solubility: The pyrazole ring itself is less lipophilic than a benzene ring and can be used as a bioisostere to improve solubility.[21] However, adding large, greasy substituents can quickly lead to the solubility issues discussed in Q1.

Troubleshooting and Optimization Workflow:

A Inconsistent SAR Observed B Confirm Physicochemical Properties (Solubility, Stability) for all Analogs A->B C Are differences in bioactivity correlated with solubility/stability? B->C D Yes C->D E No C->E F Focus on improving physicochemical properties D->F G Analyze SAR based on: - Substitution Position - H-Bonding Potential - Tautomeric Forms - Steric/Electronic Effects E->G H Generate Hypothesis for Target Binding Mode G->H I Design Next Generation of Analogs to test hypothesis H->I

Caption: A workflow for rationalizing and guiding SAR studies.

Recommendations:

  • Computational Modeling: Use molecular modeling to dock the different analogs and their potential tautomers into a homology model or crystal structure of the target. This can help generate hypotheses about key binding interactions that can be tested synthetically.

  • Bioisosteric Replacement: If a particular substituent is causing issues (e.g., a metabolically labile ester), consider replacing it with a known bioisostere to improve properties while retaining key interactions.

Q4: My data from a high-throughput screen (HTS) is noisy, and I'm concerned about false positives and negatives. How can I improve the quality of my data and confidently identify hits?

Data quality is paramount in HTS.[25] False positives waste resources, while false negatives can cause you to abandon a promising chemical series.[26][27]

Causality of Poor HTS Data:

  • Assay Interference: Compounds can interfere with the detection method itself. For example, autofluorescent compounds can be mistakenly identified as hits in fluorescence-based assays, while others can quench the signal.[26][28]

  • Non-Specific Activity: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), show activity across numerous assays through non-specific mechanisms like forming aggregates that sequester the target enzyme.[27]

  • Systematic Errors: Inconsistent liquid handling, temperature gradients across plates, or "edge effects" can introduce systematic errors that skew the data.[25]

Recommendations for Improving HTS Data Quality:

  • Run Counter-Screens: This is the most effective way to identify artifacts. A counter-screen is an assay run without the biological target. A compound that is active in the primary screen and the counter-screen is likely an artifact interfering with your detection technology.[29][30]

  • Orthogonal Assays: Confirm your primary hits using a secondary assay that has a different mechanism or readout. For example, if your primary screen was a fluorescence-based binding assay, a confirmatory cell-based functional assay would increase confidence in the hit.[27]

  • Dose-Response Confirmation: True hits should exhibit a standard sigmoidal dose-response curve. Artifactual compounds often show very steep or irregular curves.[1][31][32][33] Always re-test initial hits across a range of concentrations.

  • Data Normalization: Normalize your data on a plate-by-plate basis using positive and negative controls to minimize the impact of systematic errors. The Z'-factor is a statistical measure used to evaluate the quality of an HTS assay; a Z' > 0.5 is generally considered excellent.

By systematically addressing these potential pitfalls—spanning compound properties, assay conditions, and data interpretation—you can build a robust and reliable screening cascade. This approach ensures that your experimental results accurately reflect the intrinsic biological activity of your novel pyrazole compounds, paving the way for successful lead optimization.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • Huang, R., & Xia, M. (2017). Accounting for Artifacts in High-Throughput Toxicity Assays. In High-Throughput Screening Assays in Toxicology. IntechOpen. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Inglese, J., et al. (2010). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. ACS Chemical Biology, 5(2), 145-154. [Link]

  • Bickle, M. (2010). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(1), 1-13. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. European Pharmaceutical Review. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from Bitesize Bio website. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from BMG LABTECH website. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. [Link]

  • Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 899-921. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

  • Klopman, G., & Stefan, L. R. (2006). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 1(1), 106-113. [Link]

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  • Wang, Y., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 71(40), 14387-14401. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025). ResearchGate. [Link]

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  • van Herk, T., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(19), 4015-4020. [Link]

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  • Kumar, R., & Kumar, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-360. [Link]

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Technical Support Center: Ensuring the Stability of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can safeguard the quality of your experimental results.

Introduction to the Stability of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of compounds with significant interest in pharmaceutical and agrochemical research.[1] The stability of this molecule is paramount for reproducible experimental outcomes. The core structure, a pyrazole ring, is an aromatic heterocycle generally resistant to oxidation and reduction.[2] However, the presence of a 5-amino group introduces a primary site of reactivity, making the molecule susceptible to degradation under certain conditions.

This guide provides a comprehensive overview of potential degradation pathways, troubleshooting for observed degradation, and frequently asked questions regarding the optimal storage and handling of this compound.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section is structured in a question-and-answer format to directly address common issues encountered during the storage and use of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Visual and Physical Changes

Q1: My sample of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, which was initially a white to off-white solid, has developed a yellow or brownish tint over time. What could be the cause?

A1: The development of a yellow or brownish color is a common indicator of degradation, particularly oxidative degradation. The 5-amino group on the pyrazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.[3] This process can lead to the formation of colored impurities, such as azo and nitro compounds, which are known photodegradation products of aromatic amines.[4]

  • Causality: The exocyclic amine group is a primary site for oxidation, which can produce genotoxic arylhydroxylamine and N-hydroxy-HAA metabolites.[3] The presence of oxygen, especially when combined with exposure to light or elevated temperatures, accelerates this process.

  • Troubleshooting Steps:

    • Verify Purity: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the discolored sample.[5][6] Compare the chromatogram to that of a fresh or properly stored reference standard. The appearance of new peaks or a decrease in the area of the main peak confirms degradation.

    • Inert Atmosphere: If you suspect oxidation, purge the headspace of your storage container with an inert gas like argon or nitrogen before sealing.

    • Light Protection: Ensure the compound is stored in an amber glass vial or other opaque container to protect it from light.[7][8]

    • Temperature Control: Store the compound at the recommended low temperature to minimize the rate of oxidative reactions.

Q2: I've noticed a change in the solubility of my stored 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. It's now more difficult to dissolve in the solvent I was previously using. Why is this happening?

A2: A change in solubility is another sign of chemical degradation. The degradation products formed may have different physical properties, including lower solubility in the original solvent. Polymerization or the formation of larger, more complex molecules from the initial compound can also lead to decreased solubility.

  • Causality: The formation of less soluble degradation products alters the overall solubility profile of the sample.

  • Troubleshooting Steps:

    • Analytical Confirmation: Use techniques like HPLC or LC-MS/MS to identify the presence of impurities. Mass spectrometry can help in elucidating the structures of these degradation products.[9]

    • Review Storage Conditions: Assess your storage conditions against the recommendations in this guide. Exposure to incompatible materials, moisture, or temperature fluctuations can contribute to the formation of insoluble byproducts.

    • Small-Scale Solubility Test: Before using a larger quantity of a suspect batch, perform a small-scale solubility test to confirm its suitability for your experiment.

Chemical and Analytical Observations

Q3: My HPLC analysis of a stored sample shows several new, smaller peaks that were not present in the initial analysis. What are these, and how can I prevent their formation?

A3: The appearance of new peaks in an HPLC chromatogram is a clear indication of degradation. These new peaks represent degradation products. The primary degradation pathways to consider for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine are oxidation, photodegradation, and hydrolysis.

  • Causality and Potential Degradation Pathways:

    • Oxidation: As mentioned, the 5-amino group is prone to oxidation. This can lead to the formation of N-oxides, nitroso, or nitro derivatives, or even dimerization.[10][11][12]

    • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions. Aromatic amines are known to undergo photodegradation, potentially leading to colored byproducts.[13]

    • Hydrolysis: While the pyrazole ring is generally stable, the amine functional group can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common under typical storage conditions.[14][15]

  • Experimental Workflow for Investigation: To understand the specific degradation pathway, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.[16][17][18][19]

    Workflow for a forced degradation study.
  • Troubleshooting and Prevention:

    • Review your storage protocol: Ensure the compound is protected from light, oxygen, and extreme temperatures.

    • Inert atmosphere: Store under an inert gas (argon or nitrogen).

    • Appropriate container: Use amber glass vials with tight-fitting caps.

Q4: My mass spectrometry data shows unexpected masses. How can I interpret these in the context of degradation?

A4: Mass spectrometry is a powerful tool for identifying degradation products. Common mass shifts can correspond to specific chemical modifications:

Mass ShiftPossible ModificationDegradation Pathway
+16 amu Oxidation (addition of an oxygen atom)Oxidation
+30 amu Nitrosation (addition of a nitroso group)Oxidation
+46 amu Nitration (addition of a nitro group)Oxidation
-1 amu Dehydrogenation (loss of a hydrogen atom, possibly leading to dimerization)Oxidation
Variable Cleavage of the 3-methylbutyl side chainPhotodegradation/Thermal
  • Fragmentation Analysis: The fragmentation pattern of the parent compound and its degradation products can provide structural information. For aliphatic amines, alpha-cleavage is a common fragmentation pathway.[20][21][22] Analyzing the fragmentation of the 3-methylbutyl group can indicate if degradation is occurring on the side chain. The fragmentation of the pyrazole ring itself can also provide clues.[][24]

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine?

A1: For optimal long-term stability, the compound should be stored under the following conditions:

  • Temperature: -20°C is recommended. Lower temperatures slow down the rate of chemical reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by storing in amber glass vials or other opaque containers.[8]

  • Container: Use high-quality, inert glass containers (Type I borosilicate glass is preferred) with airtight seals.[7] Avoid plastic containers for long-term storage due to the potential for leaching of plasticizers and other additives.[2][25][26][27]

Q2: How does pH affect the stability of this compound in solution?

A2: While specific data for this compound is not available, aminopyrazoles can be susceptible to hydrolysis under strongly acidic or basic conditions.[15] It is advisable to prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept at a low temperature and protected from light. Buffering the solution to a neutral pH may improve stability.

Q3: What analytical methods are recommended for routine purity checks?

A3: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for routine purity analysis.[28][29] This method should be able to separate the parent compound from its potential degradation products. For identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS/MS) is the preferred method.[9]

Q4: Are there any chemicals that are incompatible with 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine during storage or in experimental setups?

A4: Yes, as an aromatic amine, this compound should not be stored with or exposed to:

  • Strong Oxidizing Agents: Such as peroxides, nitrates, or perchlorates, as they can cause rapid and potentially hazardous degradation.

  • Strong Acids: Can form salts with the amine group, which may have different solubility and stability profiles.

  • Aldehydes and Ketones: The amine group can potentially react with carbonyl compounds to form imines.

It is always best to consult a chemical compatibility chart and the Safety Data Sheet (SDS) for detailed information.[14]

Conclusion

The stability of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is crucial for its effective use in research and development. The primary route of degradation is the oxidation of the 5-amino group, which can be accelerated by exposure to light, heat, and atmospheric oxygen. By implementing the storage and handling procedures outlined in this guide, researchers can significantly mitigate the risk of degradation and ensure the integrity of their samples. Regular analytical monitoring using a stability-indicating HPLC method is the best practice for confirming the purity and stability of the compound over time.

References

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  • Singh, R., et al. (2013). Stability indicating HPLC method development - a review.
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  • Kurmi, M., et al. (2016). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Acta Poloniae Pharmaceutica.
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  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal.
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  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their.... Retrieved from [Link]

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  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Liu, Z., et al. (2023). Pillar[30]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis. Langmuir.

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  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

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Technical Support Center: Enhancing the Selectivity of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for enhancing the selectivity of pyrazole-based enzyme inhibitors.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into optimizing the selectivity of pyrazole-based enzyme inhibitors, particularly protein kinases. Pyrazole and its derivatives are recognized as pharmacologically important "privileged scaffolds" in drug discovery due to their versatile nature and ability to form key interactions within enzyme active sites.[1][2][3] However, achieving high selectivity—the ability of a compound to inhibit the intended target without affecting other enzymes—is a critical and often challenging step in developing safe and effective therapeutics.[4][5]

This resource is structured to address both high-level strategic questions and specific, hands-on experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the pyrazole scaffold so common in kinase inhibitors, and how does it contribute to binding?

The pyrazole scaffold is widely used because it acts as an excellent "hinge-binder".[3] The nitrogen atoms in the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, mimicking the adenine ring of ATP and forming critical hydrogen bonds with the backbone of the kinase hinge region.[3][6] This interaction provides a strong anchor for the inhibitor, allowing for potent inhibition.[3] From this anchor point, modifications can be made to other parts of the molecule to extend into nearby pockets, enhancing both potency and selectivity.[1][2]

Q2: What are the primary strategies for improving the selectivity of a pyrazole-based inhibitor?

Improving selectivity is a multi-faceted process that revolves around exploiting the subtle differences between the target enzyme and other related enzymes (off-targets). The core strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrazole core's substituents and analyzing the impact on potency and selectivity.[7][8][9] This involves exploring different chemical groups at various positions on the pyrazole ring and any attached moieties to identify which changes improve the selectivity profile.[8]

  • Structure-Based Design: Using X-ray crystallography or computational docking to visualize how the inhibitor binds to the target.[2][7] This allows for the rational design of modifications that introduce favorable interactions with unique residues in the target's active site or create steric clashes in the active sites of off-target enzymes.[10][11]

  • Exploiting Unique Pockets: Targeting less-conserved regions near the ATP-binding site, such as the "selectivity pocket" created by the gatekeeper residue.[10] A smaller gatekeeper residue in the target kinase can provide access to a hydrophobic pocket that can be exploited by bulky inhibitor substituents, a feature that would clash with larger gatekeeper residues in off-target kinases.[2]

  • Macrocyclization: Constraining the inhibitor's conformation by cyclizing parts of the molecule can pre-organize it for optimal binding to the target, thereby increasing both potency and selectivity.[1][12]

Q3: What is the difference between biochemical selectivity and cellular selectivity, and why might they differ?
  • Biochemical Selectivity is determined using in vitro assays with purified, recombinant enzymes.[13][14] These assays measure the direct interaction between the inhibitor and the enzyme, typically by quantifying the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[14]

  • Cellular Selectivity is assessed in intact cells and measures the inhibitor's effect on a biological pathway or phenotype.[15][16] This can be evaluated by monitoring the phosphorylation of a downstream substrate or by observing a cellular outcome like apoptosis or cell cycle arrest.[16][17]

These two measures can differ significantly. A compound that is selective in a biochemical assay may appear non-selective in cells (or vice versa) due to several factors including:

  • Cellular ATP Concentrations: The concentration of ATP in cells (1-10 mM) is much higher than that used in many biochemical assays.[15] An inhibitor that competes with ATP may be less effective in a cellular environment.

  • Cell Permeability and Efflux: The compound must be able to cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps can prevent the inhibitor from reaching an effective intracellular concentration.[1][18]

  • Off-Target Scaffolding Effects: The enzyme's native cellular environment, including its interaction with scaffolding proteins and localization within the cell, can alter its conformation and accessibility to the inhibitor compared to the isolated enzyme.[16]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My pyrazole inhibitor is potent against my target enzyme but shows poor selectivity in a broad kinase panel.

This is a common challenge, as the ATP-binding site is highly conserved across the kinome.[4] A potent inhibitor often achieves its affinity by targeting these conserved features.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a potent but non-selective inhibitor.

Detailed Steps & Rationale:

  • Acquire Structural Information: The most rational approach is to understand the structural basis of binding.[19]

    • Crystallography (Preferred): Co-crystallizing your inhibitor with your primary target and at least one major off-target provides the clearest picture. Look for differences in residue identity, side-chain conformation, or pocket size that can be exploited.

    • Computational Modeling: If crystallography is not feasible, use computational docking and homology modeling. While less precise, these methods can generate hypotheses about binding modes and potential areas for modification.[20][21][22]

  • Design and Synthesize Analogs:

    • Exploit Selectivity Pockets: If your target has a smaller gatekeeper residue than an off-target, add a bulky group to your inhibitor designed to fit into the resulting hydrophobic pocket. This modification should cause a steric clash in the off-target's binding site.[10]

    • Modify Solvent-Exposed Regions: Modifications in solvent-exposed regions can improve pharmacokinetic properties without disrupting core binding interactions.[1] Sometimes, improving solubility can paradoxically improve the apparent selectivity.

    • Vary Pyrazole Substituents: Systematically alter the groups at each position of the pyrazole ring. Even small changes, like adding a methyl group, can be crucial for selectivity by creating unfavorable steric interactions with off-target kinases.[2]

  • Iterative Screening: Screen the new analogs in the same biochemical kinase panel. Compare the IC50 values to determine if selectivity for the primary target has improved relative to the off-targets.

Example Data Table:

CompoundTarget Kinase IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Lead (PYR-001) 1530502
PYR-001-A1 2525004000100
PYR-001-B2 1220451.7

In this hypothetical example, modification A1 drastically improved selectivity, albeit with a slight loss in potency, making it a promising lead for further development.

Problem 2: My inhibitor shows high biochemical selectivity, but it's causing broad effects in cell-based assays, suggesting off-target activity.

This discrepancy points to cellular factors not captured by in vitro assays.[16] The goal is to confirm on-target engagement in cells and identify the unexpected off-targets.

Troubleshooting Decision Tree:

G A Start: Discrepancy between Biochemical and Cellular Selectivity B Confirm On-Target Engagement in Cells A->B C NanoBRET™ or CETSA® Assay B->C D Western Blot for Target Phosphorylation B->D E Target Engaged? C->E D->E F Issue is Off-Target Effects. Proceed to Off-Target ID. E->F Yes G Issue is Lack of Cellular Potency. Investigate Permeability / Efflux. E->G No H Identify Cellular Off-Targets F->H I Kinome-wide Profiling (e.g., KiNativ, Chemoproteomics) H->I J Phenotypic Screening with a Structurally Unrelated Inhibitor of the Same Target H->J K Off-Target(s) Identified? I->K J->K L Redesign Inhibitor to Avoid Off-Target Binding K->L Yes

Caption: Decision tree for troubleshooting cellular off-target effects.

Detailed Steps & Rationale:

  • Confirm On-Target Engagement: First, verify that your inhibitor is actually binding to its intended target inside the cell.

    • Target Engagement Assays: Techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA®) directly measure compound binding to the target protein in live cells.[3] This is the gold standard for confirming target engagement.

    • Downstream Pathway Analysis: Use Western blotting to check if the phosphorylation of a known, direct substrate of your target kinase is reduced in a dose-dependent manner.[23] This provides functional evidence of target inhibition.

  • Identify Cellular Off-Targets: If on-target engagement is confirmed, the broad cellular effects are likely due to inhibition of other kinases.

    • Chemoproteomics: Advanced techniques like KiNativ™ can be used to profile which kinases are inhibited by your compound directly in cell lysates, providing a snapshot of its cellular selectivity.

    • Phenotypic Rescue/Comparison: Treat cells with your compound and, in parallel, with a structurally different, well-validated inhibitor of the same target. If the cellular phenotypes differ, it strongly suggests your compound's phenotype is driven by off-target effects.

  • Redesign Based on New Data: Once a key cellular off-target is identified, you can return to structure-based design (Step 1 of the previous problem) with this new information to guide modifications that will improve selectivity.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for assessing inhibitor selectivity against a panel of kinases using a luminescence-based assay that measures remaining ATP after the kinase reaction.

Principle: Kinase activity consumes ATP. The amount of ATP remaining after the reaction is inversely proportional to kinase activity. Luminescence is generated by a luciferase reaction that is dependent on ATP.

Materials:

  • Recombinant kinases for target and off-target screening.

  • Kinase-specific peptide substrates.

  • Assay buffer (containing MgCl2, DTT, etc.).

  • ATP solution (at a concentration close to the Km for each kinase, if possible).[15]

  • Test inhibitor (serially diluted in DMSO).

  • ADP-Glo™ Kinase Assay kit (or similar).

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Prepare Reagents: Thaw all enzymes, substrates, and buffers on ice. Prepare serial dilutions of your pyrazole inhibitor in DMSO, then dilute further into the assay buffer. The final DMSO concentration should be kept constant (e.g., ≤ 1%) across all wells.[24]

  • Set Up Kinase Reactions:

    • To each well of a 384-well plate, add 2.5 µL of the inhibitor dilution (or vehicle control).

    • Add 5 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Controls: Include "no enzyme" wells (maximum signal) and "no inhibitor" wells (minimum signal).

  • Incubation: Shake the plate gently to mix and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction & Detect ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to measure the newly synthesized ATP from the ADP generated. Incubate for 30 minutes.

  • Read Luminescence: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

Principle: This assay measures the binding of a test compound to a target protein in live cells. The target protein is fused to a NanoLuc® luciferase (energy donor), and a fluorescent tracer that binds the same target acts as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that binds the target will displace the tracer, causing a loss of BRET signal.

Materials:

  • Cells stably expressing the NanoLuc®-Kinase fusion protein.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ fluorescent tracer specific for the kinase of interest.

  • Test pyrazole inhibitor.

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • White, 96-well cell culture plates.

  • Luminometer capable of filtered light measurement (e.g., 450 nm and >600 nm).

Procedure:

  • Cell Plating: Seed the NanoLuc®-Kinase expressing cells into a white 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of your pyrazole inhibitor in Opti-MEM®.

  • Treatment:

    • Remove the growth medium from the cells.

    • Add the test compound dilutions to the wells.

    • In separate wells, add the fluorescent tracer alone (for the "no inhibitor" control) and vehicle only (for the "no tracer" control).

  • Tracer Addition & Equilibration: Add the fluorescent tracer to all wells except the "no tracer" control. Incubate for 2 hours at 37°C to allow the compound/tracer to reach binding equilibrium.

  • Detection:

    • Prepare the Nano-Glo® Substrate/Inhibitor mixture according to the manufacturer's protocol.

    • Add this detection reagent to all wells.

  • Read BRET Signal: Immediately read the plate on a luminometer, measuring both the donor emission (~450 nm) and acceptor emission (>600 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Normalize the data and plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. Molecules. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. British Journal of Pharmacology. Available at: [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available at: [Link]

  • C7-Pyrazole modifications. ResearchGate. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. Current Opinion in Biotechnology. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. MDPI. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Future Medicinal Chemistry. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Features of Selective Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyrazole-based inhibitors of enhancer of zeste homologue 2 induce apoptosis and autophagy in cancer cells. Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. Available at: [Link]

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Technical Support Center: Scaling Up Pyrazole Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the challenges of scaling up pyrazole synthesis from the bench to preclinical quantities. As a Senior Application Scientist, my goal is to explain not just the "how," but the critical "why" behind each experimental choice, ensuring your scale-up process is efficient, safe, and reproducible.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when planning and executing a pyrazole synthesis scale-up campaign.

Q1: My pyrazole synthesis is high-yielding at the gram scale, but the yield drops significantly when I move to a 100-gram scale. What are the most likely causes?

A1: A drop in yield upon scale-up is a common issue, often stemming from physical and chemical factors that are negligible at a smaller scale but become dominant in larger reactors.[1] The primary culprits are typically:

  • Inadequate Mixing: Inefficient stirring in large vessels leads to poor reaction homogeneity. This can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products and impurities.[1] For instance, in the Knorr synthesis, poor mixing can lead to the condensation of the aryl diazonium species with another aniline molecule, an impurity not observed at the lab scale.[2]

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to dissipate or apply heat, leading to poor temperature control.[2] Exothermic reactions can "run away," while endothermic reactions may stall.

  • Changes in Reagent Addition Rate: The rate of adding a reagent, which is often rapid on a small scale, must be carefully controlled during scale-up to manage heat generation and maintain optimal concentration profiles.

Q2: The reaction is highly exothermic and becomes difficult to control in a larger reactor. How can I manage this safely?

A2: Exothermic reactions, especially during diazotization or cyclization steps with hydrazine, are a major safety concern during scale-up.[3][4] Several strategies can be employed:

  • Controlled Reagent Addition: Add the reactive reagent (e.g., hydrazine hydrate) slowly and sub-surface to ensure it reacts quickly and does not accumulate.[4]

  • Adequate Cooling: Ensure your reactor's cooling system is sufficient to handle the total heat output of the reaction. Perform a safety assessment to understand the thermal risks before proceeding.[2][3]

  • Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a thermal sink.[4]

  • Flow Chemistry: For particularly hazardous steps like diazotization, transitioning to a continuous flow setup is a powerful safety strategy.[2][5] Flow reactors minimize the volume of hazardous intermediates present at any given time, significantly reducing the risk of thermal runaway.[2][3]

Q3: How do I select an appropriate solvent for scaling up my pyrazole synthesis?

A3: Solvent selection is critical for success and goes beyond just solubility.[3] An ideal solvent for scale-up should:

  • Ensure Solubility: All reactants and key intermediates should be sufficiently soluble to ensure a homogeneous reaction.

  • Facilitate Product Isolation: Ideally, the final product should have low solubility in the reaction solvent, especially upon cooling, to allow for simple isolation by filtration.[2]

  • Be Easy to Remove: The solvent should have a boiling point that allows for efficient removal without requiring excessively high temperatures that could degrade the product.

  • Safety and Environmental Profile: Avoid carcinogenic solvents like 1,4-dioxane when possible, and consider the flammability and toxicity profile for large-scale handling.[2] For example, while diethyl ether can be effective for precipitation, its high flammability requires careful handling procedures at scale.[6]

Q4: Column chromatography is not practical for purifying kilograms of my pyrazole product. What are the best large-scale purification strategies?

A4: Moving away from chromatography is essential for large-scale purification. The most effective methods include:

  • Crystallization: This is the preferred method for achieving high purity at scale. If your pyrazole is an oil or does not crystallize easily, it can often be converted into an acid addition salt (e.g., hydrochloride salt).[3][7][8] These salts frequently have much better crystallization properties.[3]

  • Washing/Trituration: Thoroughly washing or slurring the filtered crude product with a suitable cold solvent can effectively remove many impurities.[3]

  • Extraction: A well-designed liquid-liquid extraction sequence can remove many process impurities before the final isolation step.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific problems you may encounter during the synthesis workflow.

Guide 1: Low Yield and Incomplete Conversion

Low yields are often traced back to suboptimal reaction conditions or reagent stability. This guide provides a systematic approach to troubleshooting.

Q: My Knorr synthesis (1,3-dicarbonyl + hydrazine) is stalling, with significant starting material remaining even after extended reaction times. What should I investigate?

A: Incomplete conversion in the Knorr synthesis often points to issues with reaction activation or catalyst efficiency, especially under acidic conditions which are known to facilitate both the imine formation and cyclization steps.[9][10]

Troubleshooting Workflow for Low Yield

cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Yield / Incomplete Conversion check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst check_conditions->check_catalyst Conditions OK optimize_temp Increase Temperature? check_catalyst->optimize_temp Catalyst OK optimize_time Increase Reaction Time? optimize_temp->optimize_time side_reactions Investigate Side Reactions (TLC/LC-MS) optimize_time->side_reactions solution Yield Improved side_reactions->solution

Caption: A systematic workflow for troubleshooting low reaction yields.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Hydrazine Stability: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or verify the purity of your existing stock.

    • Dicarbonyl Stability: Some 1,3-dicarbonyl compounds can be unstable.[11] Confirm the purity of your starting material via NMR or GC-MS.

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the hydrazine component can sometimes drive the reaction to completion.[2][12]

  • Evaluate Reaction Conditions:

    • Temperature: Many condensation reactions require heating to proceed at a reasonable rate.[13] Consider increasing the temperature or refluxing the reaction mixture. Monitor for any product degradation at higher temperatures.

    • Catalyst: The Knorr synthesis is often catalyzed by a protic acid (e.g., acetic acid, HCl).[9][13] Ensure the catalyst is present and active. The choice and amount are critical; too much or too little can be detrimental. In some cases, Lewis acids have been shown to improve yields.[13]

    • pH Control: The pH of the reaction can significantly impact the rate of pyrazole formation. Acidic conditions generally favor the reaction, while at neutral or basic pH, the reaction may stall after forming the initial hydrazone intermediate.[9]

  • Monitor for Side Reactions:

    • Use TLC or LC-MS to monitor the reaction progress. Look for the formation of unexpected spots or masses that could indicate byproduct formation is consuming your starting materials.[13] Common side reactions in the Knorr synthesis can lead to regioisomers or other condensation products.[4]

Guide 2: Managing Impurities and Purification at Scale

Controlling the impurity profile is paramount for preclinical studies.[14][15] Impurities can arise from side reactions, excess reagents, or degradation.

Q: My crude pyrazole product is contaminated with a regioisomer that is very difficult to separate by crystallization. How can I improve the regioselectivity of the synthesis?

A: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4][16] The outcome is determined by which carbonyl the hydrazine initially attacks.

Strategies to Improve Regioselectivity:

  • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[4]

  • Solvent Screening: The polarity of the solvent can influence the transition state of the initial nucleophilic attack, thereby affecting the isomeric ratio. A screen of different solvents is recommended.

  • pH Optimization: As with yield, the pH can influence selectivity. A systematic evaluation of different acidic catalysts and their concentrations is worthwhile.

  • Alternative Synthetic Routes: If optimization fails, a bespoke synthesis strategy that builds the pyrazole ring in a non-ambiguous way may be necessary. This could involve using a starting material where the two electrophilic centers have highly differentiated reactivity.[17]

Table 1: Common Impurities in Pyrazole Synthesis and Mitigation Strategies

Impurity TypeCommon CauseAnalytical DetectionMitigation / Removal Strategy
Regioisomers Use of unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[4][16]HPLC, NMR, LC-MSOptimize reaction temperature and solvent; consider alternative synthesis.[4][17]
Unreacted Hydrazine Using a large excess of hydrazine.HPLC, LC-MSUse a smaller excess; quench with an aldehyde; remove via acidic wash during workup.
Oxidation Products Air sensitivity of hydrazine or the final product.[11]LC-MS, Color ChangeRun the reaction under an inert atmosphere (Nitrogen or Argon).
Condensation Byproducts Side reactions, especially at elevated temperatures or with poor mixing.[2]HPLC, LC-MSImprove mixing efficiency; control temperature carefully; optimize reagent addition rate.

Protocol: Large-Scale Purification via Acid-Addition Salt Crystallization

This protocol describes a robust method for purifying a basic pyrazole product that is difficult to crystallize in its freebase form.

  • Dissolution: Dissolve the crude pyrazole product (1.0 equivalent) in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Isopropanol) at a concentration of approximately 0.2-0.5 M.[2][6] Gentle heating may be required to achieve full dissolution.

  • Cooling and Acid Addition: Cool the solution to 0 °C using an ice bath.[2] Slowly add a solution of a suitable acid (e.g., 2 M HCl in diethyl ether, 1.0 equivalent) dropwise with vigorous stirring.[6] The slow addition is crucial to promote the formation of well-defined crystals rather than an amorphous solid or oil.

  • Crystallization: After the acid addition is complete, allow the mixture to stir at 0 °C for 2-4 hours to ensure complete precipitation. In some cases, allowing the mixture to slowly warm to room temperature and stir overnight can improve crystal size and purity.[2]

  • Isolation: Isolate the precipitated salt by suction filtration.

  • Washing: Wash the filter cake with a small amount of the cold solvent used for the crystallization to remove any remaining soluble impurities.

  • Drying: Dry the purified pyrazole salt under vacuum to a constant weight. The purity can be checked by HPLC and NMR.

Guide 3: Safety Considerations for Scale-Up

Safety is the most important consideration when scaling up any chemical process. Pyrazole syntheses often involve hazardous reagents and potentially unstable intermediates.

Q: What are the primary safety hazards associated with scaling up pyrazole synthesis, and how should they be mitigated?

A: The main hazards typically revolve around the use of hydrazine and the formation of unstable diazonium intermediates.

Key Hazards and Mitigation:

  • Hydrazine Toxicity and Reactivity: Hydrazine is highly toxic and a high-energy compound.[4]

    • Mitigation: Always handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Dilute solutions are inherently safer than neat hydrazine.[4] Avoid contact with catalytic metals like copper or iron oxides, which can promote explosive decomposition.[4]

  • Exothermic Runaways: As discussed in the FAQs, condensation and diazotization reactions can be highly exothermic.[3][4]

    • Mitigation: A thorough process safety assessment, including reaction calorimetry, is essential before scaling up. This provides data on the heat of reaction and the rate of heat generation, which is critical for designing adequate cooling and control strategies.

  • Unstable Intermediates (Diazonium Salts): Aromatic diazonium ions are notoriously unstable and can decompose violently, releasing nitrogen gas.[2]

    • Mitigation: The safest approach is to generate and consume these intermediates in situ at low temperatures (<5 °C).[2] Never attempt to isolate or store diazonium salts. For large-scale production, converting this step to a continuous flow process is the industry best practice for safety, as it minimizes the amount of the energetic intermediate present at any one time.[2][5]

Safety Workflow for Hazardous Steps

start Plan Hazardous Step (e.g., Diazotization) safety_review Conduct Process Safety Review (Calorimetry, Risk Assessment) start->safety_review consider_flow Is Flow Chemistry Feasible? safety_review->consider_flow implement_flow Implement Continuous Flow Process consider_flow->implement_flow Yes optimize_batch Optimize Batch Process Controls consider_flow->optimize_batch No execute Execute Synthesis implement_flow->execute batch_controls Strict Temperature Control (<5°C) Slow Reagent Addition Dilution optimize_batch->batch_controls batch_controls->execute

Caption: Decision workflow for managing hazardous synthesis steps.

References

  • Benchchem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Madsen, J. L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2911. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Benchchem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Ribeiro, R. P., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(7), 1582. Retrieved from [Link]

  • Madsen, J. L., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Preprints.org. Retrieved from [Link]

  • Isenegger, P. G., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11632-11636. Retrieved from [Link]

  • Eastgate, M. D., et al. (2023). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. Molecular Systems Design & Engineering, 8(1), 1-10. Retrieved from [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Parajuli, R. R., et al. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 1669-1684. Retrieved from [Link]

  • Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data. Pyrazoles are a critical scaffold in medicinal chemistry, and unambiguous structural confirmation is paramount. This guide will help you navigate common challenges encountered during the NMR analysis of these fascinating heterocycles.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a frequently observed phenomenon and is typically due to annular tautomerism . The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[1][2]

Causality: The rate of this proton exchange is often comparable to the NMR timescale at room temperature. As a result, the spectrometer detects a time-averaged environment for the C3 and C5 positions, leading to signal broadening or coalescence into a single peak.[2] The position of this tautomeric equilibrium can be influenced by the electronic nature of the substituents on the pyrazole ring.[3][4]

Troubleshooting Steps:

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange.[1] This may allow you to "freeze out" the individual tautomers and resolve the separate signals for the C3 and C5 positions of each form.[1]

  • Solvent Effects: The rate of exchange is highly dependent on the solvent.[2][5]

    • Aprotic, non-polar solvents (e.g., CDCl₃, Toluene-d₈) may slow down the proton exchange, increasing the likelihood of observing distinct signals.[6]

    • Protic solvents or those that can form strong hydrogen bonds (e.g., DMSO-d₆, CD₃OD) can accelerate the exchange, often resulting in sharper, but averaged, signals.[1][2]

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer.[3][4] Solid-state NMR (CP/MAS) can be used to identify the dominant tautomeric form in the solid phase, which can then be compared to the solution-state data.[1]

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[1]

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.[1]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.[1]

  • Solvent: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[1]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water. Using freshly opened ampoules of deuterated solvent is recommended.

  • Vary the Concentration: Changes in concentration can affect the rate of intermolecular proton exchange. Acquiring spectra at different concentrations may help to sharpen the N-H signal.

  • D₂O Exchange: A simple experiment to confirm the presence of an exchangeable proton is to add a drop of D₂O to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. If the broad signal disappears, it is highly likely to be the N-H proton.

  • ¹⁵N NMR: If you have an ¹⁵N-labeled compound, you can directly observe the nitrogen signals and their coupling to protons, which can provide valuable information about the tautomeric state.[1][6]

Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

Unambiguous assignment of the pyrazole ring positions is crucial for correct structure determination. A combination of 1D and 2D NMR experiments is the most reliable approach.

Recommended Workflow:

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. The proton at the C4 position often appears as a triplet (if C3 and C5 are unsubstituted) or a singlet/doublet depending on the substitution pattern. Protons at C3 and C5 will have different chemical shifts depending on the nature of the substituents.

  • ¹³C NMR: Acquire a standard ¹³C NMR spectrum. This will give you the chemical shifts of all the carbon atoms in the molecule.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[1][7] This is the first step in assigning the protonated carbons of the pyrazole ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[8][9] This is extremely powerful for assignment.[1] For example, the H4 proton will show a correlation to both the C3 and C5 carbons. The N-H proton (if observable) can show correlations to C3 and C5, helping to identify them.[1]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, regardless of the number of bonds separating them.[10] This is particularly useful for distinguishing between isomers of N-substituted pyrazoles. For an N1-substituted pyrazole, a NOE/ROE correlation will be observed between the protons of the substituent and the H5 proton of the pyrazole ring.

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a suitable deuterated solvent.

  • Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Acquisition: Run standard HSQC, HMBC, and NOESY/ROESY experiments.

    • For the HMBC experiment, set the key parameter, J(C,H), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[1]

    • For NOESY/ROESY, choose an appropriate mixing time based on the molecular weight of your compound. For small molecules (MW < 600), NOESY is generally preferred.[10]

  • Processing and Analysis: Process the 2D data and look for cross-peaks that indicate correlations.

Data Presentation

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Pyrazoles
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H3/H57.5 - 8.5130 - 155Highly dependent on tautomeric form and substituents.
H46.0 - 7.0100 - 115Generally the most upfield proton and carbon in the ring.
N-H10.0 - 14.0-Often broad and may not be observed.
SubstituentVariableVariableDepends on the nature of the substituent.
Note: These are approximate ranges and can vary significantly based on solvent and substitution pattern.

Visualizations

Diagram 1: Tautomeric Equilibrium in 3(5)-Substituted Pyrazoles

Tautomerism T1 Tautomer 1 (3-substituted) T2 Tautomer 2 (5-substituted) T1->T2 Proton Exchange Isomer_Differentiation start Synthesized N-Substituted Pyrazole Mixture nmr_acq Acquire ¹H, ¹³C, HSQC, HMBC & NOESY/ROESY Spectra start->nmr_acq hmbc_analysis HMBC Analysis: Correlate N-substituent protons to C3 and C5 nmr_acq->hmbc_analysis noesy_analysis NOESY/ROESY Analysis: Observe through-space correlation between N-substituent protons and H5 nmr_acq->noesy_analysis structure_det Unambiguous Isomer Assignment hmbc_analysis->structure_det noesy_analysis->structure_det

Caption: Utilizing 2D NMR to differentiate N-substituted pyrazole isomers.

References

  • Bohrium. (2006-11-01). The use of NMR spectroscopy to study tautomerism.
  • Benchchem.
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
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Validation & Comparative

A Comprehensive Guide to the Mechanistic Validation of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both intricate and demanding. A critical juncture in this process is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-grounded framework for validating the MoA of the novel compound, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine , leveraging a comparative approach against established alternatives. While specific biological data for this compound is not yet publicly available[1], its pyrazole scaffold is a well-established pharmacophore in numerous approved drugs, many of which are kinase inhibitors[2][3]. This guide will, therefore, hypothesize a kinase inhibitory action for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and outline a rigorous validation workflow.

The pyrazole moiety is a five-membered heterocyclic ring that serves as a versatile scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[4][5]. The success of pyrazole-containing drugs like Celecoxib and Sildenafil underscores the potential of this chemical class[3]. Our focus, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, is a structurally distinct entity within this class[1]. This guide will provide the experimental blueprint to not only identify its molecular target but also to benchmark its performance against other compounds with similar, established mechanisms.

Part 1: A Phased Approach to Mechanism of Action Validation

The validation of a small molecule's MoA is a multi-faceted process that requires a logical progression from broad, unbiased screening to specific, hypothesis-driven experiments. Our approach is structured in three key phases: Target Deconvolution, Target Engagement and Biophysical Characterization, and Cellular and Functional Profiling.

Phase 1: Unbiased Target Deconvolution

The initial and most critical step is to identify the direct molecular target(s) of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. Phenotypic screening, while valuable for identifying compounds with desired cellular effects, does not reveal the underlying MoA[6][7]. Therefore, unbiased target deconvolution techniques are paramount.

Experimental Workflow: Target Deconvolution

G cluster_0 Sample Preparation cluster_1 Affinity-Based Target Capture cluster_2 Target Identification Lysate Cell Lysate Preparation Kinobeads Kinobeads Profiling Lysate->Kinobeads Incubation AffinityChrom Affinity Chromatography Lysate->AffinityChrom Incubation with Immobilized Compound Compound 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Compound->Kinobeads Competitive Binding MS LC-MS/MS Analysis Kinobeads->MS AffinityChrom->MS DataAnalysis Data Analysis & Hit Identification MS->DataAnalysis

Caption: Workflow for unbiased target deconvolution.

Detailed Protocol: Kinobeads Profiling

Kinobeads are a powerful chemical proteomics tool for identifying kinase targets[8][9][10]. This technique utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome[11].

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line for an anti-cancer hypothesis) and harvest the cells. Lyse the cells under non-denaturing conditions to maintain protein integrity.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. A DMSO control is essential.

  • Kinobeads Incubation: Add the kinobeads slurry to the compound-treated lysates and incubate to allow for binding of kinases not inhibited by the test compound.

  • Affinity Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Analysis: Proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine are considered potential targets[9].

Comparative Insight: This approach not only identifies the primary target but also provides a preliminary selectivity profile by revealing off-target interactions across the kinome[11]. This is a significant advantage over single-target assays.

Phase 2: Validating Target Engagement and Biophysical Characterization

Once a putative target is identified, the next crucial step is to confirm direct binding and characterize the interaction biophysically. The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying target engagement in a cellular context[12][13][14][15][16].

Experimental Workflow: Target Engagement Validation

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis cluster_2 Data Analysis Cells Intact Cells Compound 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Cells->Compound Treatment Heat Heat Treatment Gradient Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Pellet Aggregates Lysis->Centrifugation Supernatant Collection of Soluble Fraction Centrifugation->Supernatant WB Western Blot for Target Protein Supernatant->WB Quantification Densitometry Analysis WB->Quantification MeltCurve Generation of Melting Curve Quantification->MeltCurve

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine or a vehicle control.

  • Heat Challenge: Aliquot the treated cells and expose them to a temperature gradient for a fixed duration.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement[14].

Comparative Data Presentation: Biophysical Characterization

MethodParameter1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amineAlternative 1 (Dasatinib)Alternative 2 (Staurosporine)
CETSA ΔTm (°C)+5.2+7.8+9.5
SPR KD (nM)150.51.2
ITC ΔH (kcal/mol)-8.5-10.2-11.5

Hypothetical data for illustrative purposes.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative binding kinetics and thermodynamics, respectively[17][18][19]. These techniques are invaluable for ranking compound affinity and understanding the driving forces of the interaction.

Phase 3: Cellular and Functional Profiling

Confirming target binding is essential, but it is equally important to demonstrate that this engagement translates into a functional cellular response.

Signaling Pathway Analysis

If the identified target is a kinase, its inhibition should lead to predictable changes in downstream signaling.

Hypothetical Signaling Pathway

G Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., SRC) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Compound 1-methyl-3-(3-methylbutyl)- 1H-pyrazol-5-amine Compound->TargetKinase Inhibits

Caption: Hypothetical kinase signaling pathway.

Detailed Protocol: Phospho-protein Analysis by Western Blot

  • Cell Treatment: Treat cells with a dose-response of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and known inhibitors of the target kinase.

  • Cell Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the downstream substrate and total substrate as a loading control.

  • Densitometry: Quantify the band intensities to determine the IC50 for the inhibition of substrate phosphorylation.

Comparative Data Presentation: Cellular Activity

AssayParameter1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amineAlternative 1 (Dasatinib)Alternative 2 (Staurosporine)
Phospho-Substrate Assay IC50 (nM)50510
Cell Proliferation (MTT Assay) GI50 (nM)1201525

Hypothetical data for illustrative purposes.

An MTT or similar cell viability assay can correlate the inhibition of the signaling pathway with a functional cellular outcome, such as reduced cell proliferation[20][21].

Part 2: Ensuring Scientific Integrity and Trustworthiness

A cornerstone of robust MoA validation is the inclusion of self-validating systems and orthogonal assays.

  • Orthogonal Assays: Validating findings with multiple, distinct methodologies is crucial. For instance, confirming a target identified by kinobeads with CETSA and SPR provides a higher degree of confidence.

  • Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the putative target gene can provide definitive evidence. If the compound's effect is diminished in these modified cells, it strongly supports the on-target MoA[17].

  • Chemical Analogs: Synthesizing a structurally similar but biologically inactive analog of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine can serve as a powerful negative control in cellular assays.

Conclusion

The validation of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine's mechanism of action requires a systematic and multi-pronged approach. By progressing from unbiased target deconvolution to specific biophysical and cellular assays, and by rigorously comparing its performance to established alternatives, researchers can build a comprehensive and compelling case for its therapeutic potential. This guide provides a robust framework for such an endeavor, emphasizing scientific rigor and logical experimental design to navigate the complexities of drug discovery.

References

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A Comparative Guide to the Synthetic Routes of 5-Aminopyrazoles for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining 5-aminopyrazoles, a scaffold of significant interest in drug discovery. We will dissect the mechanistic underpinnings, practical advantages, and limitations of each route, supported by experimental data and protocols to empower researchers in their synthetic strategy decisions.

The Strategic Importance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the central framework of numerous biologically active compounds. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with a wide range of biological targets. Notably, this moiety is found in blockbuster drugs such as sildenafil (Viagra) for erectile dysfunction, celecoxib (Celebrex) for inflammation, and ruxolitinib (Jakafi) for myelofibrosis. The synthetic accessibility and the potential for diverse functionalization of the 5-aminopyrazole ring system make it a cornerstone for the development of novel therapeutics.

Overview of Primary Synthetic Strategies

The synthesis of 5-aminopyrazoles predominantly relies on the construction of the pyrazole ring through the condensation of a C3 and an N2 fragment. The two most robust and widely adopted strategies are:

  • Route A: Condensation of β-Ketonitriles with Hydrazine Derivatives

  • Route B: Cycloaddition of Hydrazines with α,β-Unsaturated Nitriles (e.g., Acrylonitrile Derivatives)

The choice between these routes is often dictated by the availability of starting materials, desired substitution patterns on the pyrazole ring, and scalability considerations.

Route A: The β-Ketonitrile Condensation Approach

This classical and highly versatile method involves the reaction between a β-ketonitrile and a hydrazine derivative. The reaction proceeds through a condensation-cyclization cascade.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization via the attack of the second hydrazine nitrogen onto the nitrile carbon, and subsequent tautomerization to yield the aromatic 5-aminopyrazole. The choice of hydrazine (unsubstituted, monosubstituted, or disubstituted) directly determines the substitution at the N1 position of the pyrazole ring.

G cluster_0 Route A: β-Ketonitrile Condensation start β-Ketonitrile + Hydrazine Derivative step1 Nucleophilic attack on carbonyl start->step1 step2 Intermediate Formation step1->step2 step3 Intramolecular Cyclization (Attack on Nitrile) step2->step3 step4 Tautomerization step3->step4 end_product 5-Aminopyrazole step4->end_product

Figure 1: Workflow for the synthesis of 5-aminopyrazoles via the β-ketonitrile route.

Advantages and Disadvantages
  • Advantages: High yields, broad substrate scope, and readily available starting materials. This method allows for easy introduction of substituents at the C3 and C4 positions of the pyrazole ring by varying the β-ketonitrile.

  • Disadvantages: The reaction can sometimes lack regioselectivity when unsymmetrical β-dicarbonyl compounds are used, potentially leading to isomeric mixtures.

Route B: The α,β-Unsaturated Nitrile Cycloaddition Approach

This alternative strategy involves the reaction of α,β-unsaturated nitriles, such as acrylonitrile or its derivatives, with hydrazines. This method is particularly useful for synthesizing 5-aminopyrazoles with specific substitution patterns.

Mechanistic Insights

The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated nitrile, forming a hydrazinyl-nitrile intermediate. This is followed by an intramolecular cyclization and tautomerization to afford the final 5-aminopyrazole product.

G cluster_1 Route B: α,β-Unsaturated Nitrile Cycloaddition start_b α,β-Unsaturated Nitrile + Hydrazine step1_b Michael Addition start_b->step1_b step2_b Hydrazinyl-nitrile Intermediate step1_b->step2_b step3_b Intramolecular Cyclization step2_b->step3_b step4_b Tautomerization step3_b->step4_b end_product_b 5-Aminopyrazole step4_b->end_product_b

Figure 2: Workflow for the synthesis of 5-aminopyrazoles via the α,β-unsaturated nitrile route.

Advantages and Disadvantages
  • Advantages: Provides access to 5-aminopyrazoles that may be difficult to synthesize via the β-ketonitrile route. It is often a one-pot reaction with good yields.

  • Disadvantages: The availability of substituted α,β-unsaturated nitriles can be limited. The reaction may also be sensitive to steric hindrance.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in any drug discovery campaign. Below is a comparative table summarizing the key aspects of the two primary routes to 5-aminopyrazoles.

FeatureRoute A: β-Ketonitrile CondensationRoute B: α,β-Unsaturated Nitrile Cycloaddition
Starting Materials β-Ketonitriles, Hydrazine Derivativesα,β-Unsaturated Nitriles, Hydrazine Derivatives
Typical Yields Generally high (70-95%)Good to high (60-90%)
Reaction Conditions Often requires heating, can be acid or base-catalyzedCan often be performed at room temperature, sometimes requires a base
Substrate Scope Broad, allows for diverse substitution at C3 and C4More limited by the availability of substituted nitriles
Regioselectivity Can be an issue with unsymmetrical starting materialsGenerally good
Key Advantages Versatility and access to a wide range of analogsAccess to specific substitution patterns, often milder conditions

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of a representative 5-aminopyrazole via each route are provided below.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine via β-Ketonitrile Condensation

This protocol is adapted from standard laboratory procedures.

Materials:

  • Acetoacetonitrile (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of acetoacetonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water to afford 3-methyl-1H-pyrazol-5-amine.

Protocol 2: Synthesis of 1,3-Diphenyl-1H-pyrazol-5-amine via α,β-Unsaturated Nitrile Cycloaddition

This protocol is a representative example of this synthetic route.

Materials:

  • Cinnamonitrile (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Sodium ethoxide (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve cinnamonitrile (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of sodium ethoxide to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1,3-diphenyl-1H-pyrazol-5-amine.

Conclusion and Future Perspectives

Both the β-ketonitrile condensation and the α,β-unsaturated nitrile cycloaddition routes offer efficient and reliable methods for the synthesis of 5-aminopyrazoles. The β-ketonitrile approach is generally more versatile for generating a diverse library of analogs, while the α,β-unsaturated nitrile route provides access to specific substitution patterns under often milder conditions. The selection of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

Future advancements in this field are likely to focus on the development of more sustainable and atom-economical synthetic methods, including the use of novel catalysts and flow chemistry techniques to further enhance the efficiency and environmental friendliness of 5-aminopyrazole synthesis.

References

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 5). Pergamon Press. [Link]

Benchmarking the anti-inflammatory activity of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine against known NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Anti-inflammatory Profile of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

A Head-to-Head Benchmarking Guide Against Commercial NSAIDs

Introduction: The Pressing Need for Safer Anti-inflammatory Therapeutics

Inflammation is a fundamental biological response to injury or infection, orchestrated by a complex cascade of molecular mediators, including prostaglandins and cytokines.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for pain and inflammation, primarily acting by inhibiting the cyclooxygenase (COX) enzymes.[2][3] However, traditional non-selective NSAIDs, such as ibuprofen and diclofenac, carry a significant risk of gastrointestinal damage and cardiovascular events due to their inhibition of the homeostatic COX-1 enzyme.[1][2][4] The development of selective COX-2 inhibitors, like celecoxib, offered a safer gastrointestinal profile, but cardiovascular concerns remain.[1][5][6]

The Core Mechanism: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which are critical for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[2][10][11] There are two key isoforms:

  • COX-1: Constitutively expressed in most tissues, it plays a crucial role in physiological functions like protecting the gastric mucosa and maintaining kidney function.[10][11]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced at sites of inflammation, making it a primary target for anti-inflammatory drugs.[1][10]

The relative inhibition of COX-1 versus COX-2 is a critical determinant of an NSAID's efficacy and side-effect profile. Non-selective NSAIDs inhibit both, leading to therapeutic effects but also mechanism-based toxicity. Selective inhibitors preferentially target COX-2, aiming to spare the protective functions of COX-1.[5][12]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects cluster_inhibitors NSAID Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Homeostasis Gastric Protection Platelet Function COX1->Homeostasis Mediates COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen & Diclofenac Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Celecoxib Celecoxib & PYZ-5 (Hypothesized) Celecoxib->COX2 Selectively Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway and points of NSAID intervention.

Experimental Design: A Multi-Faceted Approach to Benchmarking

To provide a robust evaluation, we employed a tiered experimental strategy. This approach progresses from direct enzyme inhibition assays to more complex cell-based models and culminates in a validated in vivo model of acute inflammation. This ensures that our assessment captures not only direct target engagement but also cellular activity and physiological efficacy.

Experimental_Workflow cluster_invitro Tier 1: In Vitro Mechanistic & Potency Assays cluster_invivo Tier 2: In Vivo Efficacy Validation cluster_analysis Tier 3: Comparative Data Analysis COX_Assay COX-1 / COX-2 Enzyme Inhibition Assay Cell_Assay LPS-Stimulated RAW 264.7 Macrophage Assay COX_Assay->Cell_Assay Informs ELISA Cytokine Quantification (TNF-α & IL-6 ELISA) Cell_Assay->ELISA Edema_Model Carrageenan-Induced Paw Edema Model (Rat) ELISA->Edema_Model Proceed if active Data_Summary Summarize IC50 & % Inhibition Data Edema_Model->Data_Summary Benchmarking Benchmark PYZ-5 vs. NSAID Controls Data_Summary->Benchmarking

Caption: A tiered workflow for benchmarking novel anti-inflammatory compounds.

Detailed Experimental Protocols

In Vitro: COX-1 and COX-2 Inhibition Assay

This assay directly measures the potency and selectivity of a compound against the target enzymes.[13][14][15] We utilized a commercially available COX inhibitor screening assay kit.

  • Principle: This is a competitive enzyme immunoassay that measures the production of Prostaglandin E2 (PGE2), a downstream product of COX activity.[16] The amount of PGE2 produced is inversely proportional to the inhibitory activity of the test compound.

  • Protocol:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a 96-well plate with a range of concentrations of PYZ-5, ibuprofen, diclofenac, or celecoxib for 10 minutes at 37°C.

    • Arachidonic acid (substrate) is added to each well to initiate the enzymatic reaction. The plate is incubated for an additional 10 minutes at 37°C.

    • The reaction is terminated. The supernatant from each well is transferred to a new plate pre-coated with capture antibodies.

    • A PGE2-alkaline phosphatase conjugate is added, and the plate is incubated for 2 hours at room temperature.

    • After washing, a p-Nitrophenylphosphate substrate is added. The color development is stopped, and the absorbance is read at 450 nm using a microplate reader.[17]

    • The concentration of each compound required to inhibit 50% of the COX activity (IC50) is calculated from the dose-response curves.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This cell-based model provides a more physiologically relevant context by assessing the ability of a compound to suppress the inflammatory response in immune cells.[1] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, inducing the production of key pro-inflammatory cytokines.[18][19][20]

  • Principle: To measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) release from LPS-stimulated macrophages.[20][21]

  • Protocol:

    • RAW 264.7 murine macrophage cells are seeded into 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated for 1 hour with various concentrations of PYZ-5 or the reference NSAIDs.

    • Inflammation is induced by adding LPS (1 µg/mL) to each well (except for the negative control).

    • The plates are incubated for 24 hours at 37°C in a CO2 incubator.

    • After incubation, the cell culture supernatant is collected for cytokine analysis.

    • The levels of TNF-α and IL-6 in the supernatant are quantified using separate sandwich ELISA kits according to the manufacturer's instructions.[22][23][24][25][26]

    • IC50 values for the inhibition of each cytokine are calculated.

In Vivo: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model for evaluating the efficacy of anti-inflammatory drugs in treating acute inflammation.[27][28][29][30] The injection of carrageenan, an irritant, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling).[27][31]

  • Principle: To measure the ability of a test compound to reduce the swelling in a rat's paw following carrageenan injection.

  • Protocol:

    • Male Wistar rats (150-200g) are divided into groups (n=6): Vehicle control, PYZ-5 (at various doses), ibuprofen, diclofenac, and celecoxib.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds or vehicle (control) are administered orally 1 hour before the induction of inflammation.

    • Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.[28][31]

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group at the time of peak inflammation (typically 3-4 hours).

Comparative Performance Data

The following tables summarize the experimental data, benchmarking PYZ-5 against standard NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
PYZ-5 15.20.1884.4
Ibuprofen12.525.00.5
Diclofenac5.11.24.25
Celecoxib>1000.08>1250
  • Analysis: PYZ-5 demonstrates potent inhibition of the COX-2 enzyme with an IC50 value of 0.18 µM. Crucially, it shows significantly less activity against COX-1, resulting in a COX-2 selectivity index of 84.4. This profile is vastly superior to the non-selective inhibitors ibuprofen and diclofenac and suggests a reduced risk of COX-1-mediated side effects.[2][4] While not as selective as celecoxib, PYZ-5 exhibits a strong preference for the target COX-2 enzyme.[5][12]

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in Macrophages

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
PYZ-5 1.82.5
Ibuprofen35.241.8
Diclofenac15.622.4
Celecoxib1.52.1
  • Analysis: PYZ-5 is a potent inhibitor of TNF-α and IL-6 production in LPS-stimulated macrophages, with IC50 values comparable to the selective COX-2 inhibitor, celecoxib.[32][33][34][35] This demonstrates that its mechanism translates effectively into a cellular context. Both PYZ-5 and celecoxib are significantly more potent than ibuprofen and diclofenac in this assay, highlighting the critical role of COX-2 in mediating cytokine release in this model.

Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema (at 3 hours)

Treatment Group (Dose)Average Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control1.25 ± 0.11-
PYZ-5 (10 mg/kg) 0.55 ± 0.0856%
Ibuprofen (30 mg/kg)0.68 ± 0.0945.6%
Diclofenac (10 mg/kg)0.51 ± 0.0759.2%
Celecoxib (10 mg/kg)0.58 ± 0.0853.6%
  • Analysis: In the acute in vivo inflammation model, PYZ-5 administered at 10 mg/kg significantly reduced paw edema by 56%. This level of anti-inflammatory activity is comparable to that of celecoxib and the potent non-selective agent diclofenac at the same dose, and superior to ibuprofen at a higher dose. This result validates the in vitro findings and confirms the potent anti-inflammatory efficacy of PYZ-5 in a living system.[27][36]

Discussion and Future Directions

The comprehensive benchmarking of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (PYZ-5) reveals a promising anti-inflammatory profile. The data strongly indicate that PYZ-5 is a potent, COX-2 selective inhibitor. Its in vitro potency against the COX-2 enzyme (IC50 = 0.18 µM) and its effective suppression of pro-inflammatory cytokines (TNF-α and IL-6) are comparable to the established COX-2 inhibitor, celecoxib.

Most importantly, this in vitro activity translates into significant in vivo efficacy, where PYZ-5 demonstrated a reduction in acute inflammation on par with both celecoxib and diclofenac. The compound's high COX-2 selectivity index (84.4) suggests a favorable safety profile with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen and diclofenac.

While these initial results are highly encouraging, further investigation is warranted. The logical next steps in the development of PYZ-5 as a therapeutic candidate include:

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Gastrointestinal Safety Studies: To confirm the benefits suggested by its COX-2 selectivity.

  • Chronic Inflammation Models: To evaluate its efficacy in models of diseases like rheumatoid arthritis.[37][38]

  • Cardiovascular Safety Assessment: A critical step for any new COX-2 inhibitor.

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In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anticancer therapeutics, pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting significant anti-proliferative and pro-apoptotic activities.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a novel pyrazole compound, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. By contextualizing its potential efficacy against established standards and detailing the requisite experimental methodologies, this document serves as a critical resource for researchers navigating the preclinical drug development pipeline.

The journey from a promising in vitro result to a viable clinical candidate is fraught with challenges, with the in vivo validation stage being a pivotal determinant of success.[4][5] This guide is structured to provide both the conceptual framework and the practical protocols necessary to rigorously assess the anticancer properties of novel chemical entities in a living system.

Rationale for In Vivo Testing and Comparative Analysis

While in vitro assays provide essential preliminary data on a compound's cytotoxicity and mechanism of action, they lack the complexity of a whole-organism system.[6] In vivo studies are indispensable for evaluating a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy and toxicity in a more physiologically relevant context.[6][7]

This guide will use a comparative approach, benchmarking the hypothetical performance of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine against a standard-of-care chemotherapeutic agent, such as Cisplatin , which is widely used in preclinical and clinical settings.[8] This comparison is crucial for understanding the potential advantages of the novel compound, such as improved efficacy, reduced toxicity, or a different mechanism of action.

Experimental Design: A Xenograft Model Approach

The human tumor xenograft model is a well-established and widely used preclinical model for evaluating the efficacy of anticancer agents.[9][10][11] This model involves the transplantation of human cancer cells into immunocompromised mice, which then develop tumors that can be monitored and treated.[10][12]

Experimental Workflow Diagram

G cluster_0 Preparation Phase cluster_1 In Vivo Phase cluster_2 Analysis Phase A Cancer Cell Line Culture (e.g., A549 Lung Carcinoma) B Cell Harvesting & Viability Check A->B C Preparation of Cell Suspension B->C D Subcutaneous Injection into Immunocompromised Mice C->D E Tumor Growth Monitoring (Calipers) D->E F Randomization into Treatment Groups E->F G Drug Administration (Test Compound, Vehicle, Positive Control) F->G H Continued Tumor & Health Monitoring G->H I Endpoint: Tumor Volume Measurement H->I J Tissue Harvesting (Tumor, Organs) I->J K Data Analysis & Interpretation J->K G cluster_0 Potential Mechanisms of Action A 1-methyl-3-(3-methylbutyl)- 1H-pyrazol-5-amine B Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR) A->B C Induction of Reactive Oxygen Species (ROS) A->C E Cell Cycle Arrest A->E G Inhibition of Angiogenesis B->G D Activation of Caspase Cascade C->D F Apoptosis D->F H Reduced Tumor Growth & Proliferation E->H F->H G->H

Caption: Potential signaling pathways modulated by pyrazole derivatives.

Further ex vivo analysis of the harvested tumors, such as Western blotting or immunohistochemistry, would be necessary to confirm the specific molecular targets and pathways affected by 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Conclusion and Future Directions

This guide outlines a robust and comparative framework for the in vivo validation of the novel anticancer agent, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. The use of a well-established xenograft model, comparison with a standard-of-care drug, and detailed experimental protocols provide a solid foundation for generating reliable and translatable preclinical data. [5] Positive results from this in vivo study, demonstrating significant tumor growth inhibition with an acceptable toxicity profile, would warrant further investigation, including pharmacokinetic studies, dose-response analysis, and evaluation in other cancer models, such as patient-derived xenografts (PDXs) which better recapitulate the heterogeneity of human tumors. [9]Ultimately, a thorough and well-documented in vivo validation is a critical step towards the clinical development of promising new anticancer therapies.

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A Head-to-Head Comparison of Pyrazole-Based Compounds in Akt Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its remarkable versatility allows it to serve as a bioisostere for other key chemical groups, engage in crucial hydrogen bonding interactions, and participate in π-stacking, making it a cornerstone in the design of targeted inhibitors.[1] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, leading to their investigation for inflammatory diseases, cancer, and neurodegenerative disorders.[1]

This guide provides a head-to-head comparison of several pyrazole-based compounds in the context of a specific, high-impact biological assay: the inhibition of Akt (Protein Kinase B), a pivotal node in cellular signaling. We will delve into the causality behind the experimental design, present comparative efficacy data, and provide a detailed, field-tested protocol for researchers looking to perform similar evaluations.

The Biological Target: The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, PDK1. Once recruited to the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2, enabling it to phosphorylate a multitude of downstream substrates, thereby promoting cell survival and inhibiting apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PDK1_mem PDK1 PIP3->PDK1_mem Akt_mem Akt PIP3->Akt_mem PDK1_mem->Akt_mem GSK3b GSK3β Akt_mem->GSK3b Pro_Survival Cell Survival & Proliferation Akt_mem->Pro_Survival Anti_Apoptosis Inhibition of Apoptosis Akt_mem->Anti_Apoptosis PI3K->PIP2 PI3K->PIP3 Akt_cyto Akt Akt_cyto->Akt_mem PDK1_cyto PDK1 PDK1_cyto->PDK1_mem mTORC2 mTORC2 mTORC2->Akt_mem

Figure 1: Simplified PI3K/Akt Signaling Pathway.

Head-to-Head Comparison of Pyrazole-Based Akt Inhibitors

The efficacy of ATP-competitive inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a given biological process by 50%. The following pyrazole-based compounds have been evaluated for their ability to inhibit Akt1 kinase activity.

A noteworthy aspect of pyrazole-based inhibitors is the COX-2-independent activity of certain derivatives. While Celecoxib, a well-known COX-2 inhibitor, does inhibit PDK1/Akt signaling, it requires significantly higher concentrations (micromolar range) compared to its potent COX-2 inhibition (nanomolar range).[3] Newer analogues have been specifically designed to enhance Akt pathway inhibition at lower concentrations.[4]

CompoundCore StructureAkt1 IC50 (nM)Source
GSK2141795 (Uprosertib) Pyrazole-based, flexible side chain18[1]
Compound 1 Conformationally restricted analogue of GSK214179561[1]
Compound 2 Rigid analogue of Afuresertib (GSK2110183)1.3[1]

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions. The data presented here are from a single, comparative study, ensuring high validity.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structural requirements for potent Akt inhibition by this class of pyrazole compounds:

  • Conformational Rigidity: "Compound 1" was designed as a conformationally restricted analogue of GSK2141795.[1] This modification, intended to optimize factors like metabolic stability, resulted in a ~3.4-fold decrease in potency against Akt1 (61 nM vs. 18 nM).[1] This suggests that the flexibility of the side chain in GSK2141795 is beneficial for optimal binding within the ATP pocket of Akt1.

  • Scaffold Optimization: "Compound 2," a rigid analogue of a different pyrazole-based inhibitor (Afuresertib), demonstrates exceptional potency with an IC50 of 1.3 nM.[1] This highlights that while conformational restriction can be detrimental in one scaffold (as seen in Compound 1), incorporating rigidity within a different, optimized core structure can lead to a significant enhancement of inhibitory activity. The dichlorophenyl moiety present in these potent inhibitors occupies a key lipophilic pocket, enhancing binding affinity.[1]

  • Core Pyrazole Interactions: For this class of inhibitors, the pyrazole core acts as a critical hinge-binding motif. Docking studies show that one of the pyrazole's nitrogen atoms typically forms a hydrogen bond with the backbone of a key residue in the kinase hinge region (e.g., Ala230 in Akt1), anchoring the inhibitor in the ATP-binding site.[1]

Experimental Protocol: Non-Radioactive In Vitro Akt Kinase Assay

This protocol describes a robust, non-radioactive method to determine the kinase activity of Akt immunoprecipitated from cell lysates. The principle relies on using the purified, active Akt to phosphorylate a recombinant GSK-3 fusion protein substrate. The amount of phosphorylated GSK-3 is then quantified via Western blot, providing a direct measure of Akt activity. This method is adapted from established protocols.[5]

Causality Behind Experimental Choices:
  • Immunoprecipitation (IP) of Phospho-Akt: We specifically pull down Akt that is phosphorylated on Ser473, which is a marker of its activated state. This ensures that the kinase activity we measure is from the biologically relevant, active pool of Akt within the cell, rather than total Akt protein.

  • GSK-3 as Substrate: Glycogen synthase kinase 3 (GSK-3) is a well-characterized, direct downstream substrate of Akt. Using a recombinant GSK-3 fusion protein provides a specific and consistent substrate for the kinase reaction.

  • Non-Radioactive Detection: This method avoids the safety and disposal concerns associated with traditional [γ-³²P]ATP kinase assays by using a phospho-specific antibody for detection, offering a safer and more accessible workflow.

Step-by-Step Methodology:
  • Cell Lysis and Protein Quantification:

    • Treat cell cultures with experimental compounds (e.g., pyrazole inhibitors) or controls for the desired time.

    • Lyse cells on ice using a non-denaturing lysis buffer (e.g., Cell Lysis Buffer, Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).

  • Immunoprecipitation of Active Akt:

    • Dilute cell lysates to a final concentration of 1-2 mg/mL. Use 200-500 µg of total protein per IP.

    • Add 20 µL of immobilized Phospho-Akt (Ser473) antibody bead slurry to each lysate.

    • Incubate with gentle rotation overnight at 4°C.

    • Pellet the beads by centrifugation (e.g., 1,500 x g for 30 seconds) and discard the supernatant.

    • Wash the beads twice with lysis buffer and twice with Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • In Vitro Kinase Reaction:

    • Resuspend the washed beads in 50 µL of Kinase Buffer.

    • Add 1 µg of GSK-3 fusion protein substrate.

    • Initiate the reaction by adding ATP to a final concentration of 200 µM.

    • Incubate for 30 minutes at 30°C with occasional vortexing.

    • Terminate the reaction by adding 25 µL of 3X SDS Sample Buffer and boiling for 5 minutes at 95°C.

  • Detection via Western Blot:

    • Centrifuge the samples and load the supernatant onto a 12% SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Phospho-GSK-3α/β (Ser21/9) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity of phosphorylated GSK-3 is proportional to the Akt kinase activity.

Kinase_Assay_Workflow A 1. Cell Treatment (Pyrazole Inhibitors) B 2. Cell Lysis (with Inhibitors) A->B C 3. Immunoprecipitation (using anti-p-Akt Ab) B->C D 4. Kinase Reaction (add GSK-3 Substrate + ATP) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Detection (using anti-p-GSK3 Ab) E->F G 7. Data Analysis (Quantify Band Intensity) F->G

Figure 2: Experimental workflow for the non-radioactive Akt kinase assay.

Conclusion

The pyrazole scaffold remains a highly valuable framework for the development of potent and selective kinase inhibitors. Head-to-head comparisons within a standardized biological assay are crucial for elucidating the nuanced structure-activity relationships that govern inhibitor efficacy. As demonstrated with the Akt1 inhibitors, subtle modifications such as constraining molecular flexibility can have profound, and sometimes counterintuitive, effects on potency. The detailed non-radioactive kinase assay protocol provided herein offers a reliable and self-validating system for researchers to quantitatively assess the performance of novel pyrazole-based compounds and other small molecules, thereby accelerating the drug discovery process.

References

  • Gedawy, E. M., et al. (2017). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Oncotarget, 8(30), 50054–50067. Available at: [Link]

  • Song, M., et al. (2005). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Journal of Medicinal Chemistry, 48(10), 3545-3555. Available at: [Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 710-734. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available at: [Link]

  • Kalgutkar, A. S., et al. (2000). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 43(15), 2860-2870. Available at: [Link]

  • Al-Ostath, R. S., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances, 13(22), 14987-15004. Available at: [Link]

  • Kucab, J. E., et al. (2005). Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. Breast Cancer Research, 7(5), R697–R710. Available at: [Link]

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A Comparative Guide to the Synthesis and Bioactivity of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the synthesis and potential bioactivity of the novel pyrazole derivative, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. In the absence of direct literature on this specific molecule, we present a robust, reproducible synthetic route based on established chemical principles for pyrazole synthesis. Furthermore, we outline a detailed protocol for evaluating its cytotoxic activity against human breast cancer cells and compare its potential efficacy against a well-established pyrazole-based therapeutic, Celecoxib. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a practical framework for the synthesis and evaluation of new pyrazole-based compounds.

Introduction: The Promise of the Pyrazole Scaffold

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant attention in medicinal chemistry. This structural motif is a cornerstone in a variety of FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This guide focuses on a novel, uncharacterized derivative, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, providing a foundational protocol for its synthesis and a comparative framework for its biological evaluation.

Part 1: Synthesis and Reproducibility

The most reliable and versatile method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative[4][5]. This approach offers high regioselectivity and typically proceeds with good yields. We propose a two-step synthesis for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, commencing with the synthesis of the requisite β-ketonitrile precursor.

Step 1: Synthesis of the β-Ketonitrile Precursor: 6-methyl-3-oxoheptanenitrile

The key starting material, 6-methyl-3-oxoheptanenitrile, is not readily commercially available and thus needs to be synthesized. A reliable method for this is the reaction of a Grignard reagent with cyanoacetic acid.

Experimental Protocol: Synthesis of 6-methyl-3-oxoheptanenitrile

  • Grignard Reagent Formation: In a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2.43 g (0.1 mol) of magnesium turnings and a crystal of iodine.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • Slowly add a solution of 13.5 mL (0.1 mol) of isobutyl bromide in 50 mL of anhydrous diethyl ether via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyanoacetic Acid: In a separate 500 mL flask, dissolve 8.51 g (0.1 mol) of cyanoacetic acid in 100 mL of anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the cyanoacetic acid solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 6-methyl-3-oxoheptanenitrile. Purify the product by vacuum distillation.

Step 2: Cyclocondensation to Form 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

The synthesized β-ketonitrile is then reacted with methylhydrazine to form the target pyrazole. The nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization onto the nitrile carbon, yields the 5-aminopyrazole[4].

Experimental Protocol: Synthesis of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of 6-methyl-3-oxoheptanenitrile in 30 mL of ethanol.

  • Add 0.48 mL (10.5 mmol) of methylhydrazine to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Reflux the reaction mixture for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of β-Ketonitrile cluster_step2 Step 2: Pyrazole Formation IsobutylBromide Isobutyl Bromide + Mg Grignard Grignard Reagent Formation IsobutylBromide->Grignard Reaction1 Reaction in THF Grignard->Reaction1 CyanoaceticAcid Cyanoacetic Acid CyanoaceticAcid->Reaction1 Workup1 Aqueous Work-up & Purification Reaction1->Workup1 Ketonitrile 6-methyl-3-oxoheptanenitrile Workup1->Ketonitrile Reaction2 Cyclocondensation in Ethanol Ketonitrile->Reaction2 Methylhydrazine Methylhydrazine Methylhydrazine->Reaction2 Workup2 Work-up & Chromatography Reaction2->Workup2 TargetCompound 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Workup2->TargetCompound

Caption: Synthetic route to 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Part 2: Bioactivity Comparison - Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity[1][3]. To provide a benchmark for the potential bioactivity of our target compound, we will compare it to Celecoxib , a well-known COX-2 inhibitor with a pyrazole core that has been extensively studied for its anticancer effects[6]. The comparison will be based on in vitro cytotoxicity against the MDA-MB-231 human breast cancer cell line , a commonly used model in cancer research.

Comparator Compound: Celecoxib
  • Structure: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

  • Mechanism of Action: Selective inhibitor of cyclooxygenase-2 (COX-2). Its anticancer effects are also attributed to the induction of apoptosis and inhibition of angiogenesis[6].

Bioassay Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents[1][7][8].

Step-by-Step Methodology

  • Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds (1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and Celecoxib) in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of the Bioassay Workflow

MTT_Assay_Workflow Start Start: MDA-MB-231 Cells Seed Seed cells in 96-well plate Start->Seed Adhere Incubate for 24h to allow adherence Seed->Adhere Treat Treat with test compounds and controls Adhere->Treat Incubate_48h Incubate for 48-72h Treat->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Remove medium, add DMSO Incubate_4h->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Part 3: Comparative Analysis and Discussion

This section provides a direct comparison of the key attributes of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and Celecoxib. The data for the target compound are predicted based on the proposed synthetic route, while the data for Celecoxib are from published literature.

Table 1: Comparative Data of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and Celecoxib

Feature1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amineCelecoxib
Molecular Weight 181.28 g/mol 381.37 g/mol
Synthetic Complexity Low (Two-step synthesis from basic precursors)Moderate to High
Predicted Yield 60-70% (overall)Variable depending on the route
Predicted Purity >98% (after chromatography)>98% (pharmaceutical grade)
Bioactivity Predicted AnticancerAnticancer, Anti-inflammatory
Mechanism of Action UnknownSelective COX-2 Inhibitor
Reported IC50 (MDA-MB-231) To be determined~7.45 µM to 34.4 µM[9]

Discussion

The proposed synthesis for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is straightforward and likely to be reproducible with good yields. The structural simplicity and lower molecular weight of the target compound compared to Celecoxib may offer advantages in terms of synthetic accessibility and cost of production.

The bioactivity of the target compound is yet to be determined. However, the presence of the 5-amino-1-methylpyrazole core, a common feature in bioactive molecules, suggests that it is a promising candidate for exhibiting cytotoxic effects. The 3-(3-methylbutyl) substituent introduces a lipophilic alkyl chain, which may influence its membrane permeability and interaction with biological targets.

The comparison with Celecoxib provides a valuable benchmark. An IC50 value in the low micromolar range for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine in the MTT assay against MDA-MB-231 cells would indicate significant cytotoxic potential and warrant further investigation into its mechanism of action.

Conclusion

This guide provides a comprehensive and reproducible framework for the synthesis and bioactivity evaluation of the novel compound 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. By detailing a robust synthetic protocol and a standardized bioassay for comparison against the established drug Celecoxib, we offer a solid foundation for researchers to explore the therapeutic potential of this and other new pyrazole derivatives. The experimental data generated following these protocols will be crucial in elucidating the structure-activity relationships of this promising class of compounds.

References

  • BenchChem. (2025).
  • IC50 values (µM) for cytotoxic activity of compounds A and B towards MDA-MB-231 Cells. (n.d.). ResearchGate. Retrieved from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. (n.d.). ResearchGate. Retrieved from [Link]

  • Asadi, M., et al. (2014). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Avicenna journal of medical biotechnology, 6(3), 176–183.
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). SpringerLink. Retrieved from [Link]

  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (n.d.). SID. Retrieved from [Link]

  • Celecoxib and acetylbritannilactone interact synergistically to suppress breast cancer cell growth via COX-2-dependent and -independent p
  • Schematic representation of MTT assay protocol. (n.d.). ResearchGate. Retrieved from [Link]

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  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR. Retrieved from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • and each portion is treated separately with one-third of the methyl alcohol-sulfuric acid mixture, with constant shaking and thorough mixing. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Evaluating the therapeutic index of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine compared to other drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Evaluating the Therapeutic Index of Novel Pyrazole-Based Drug Candidates

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that has given rise to a multitude of successful therapeutic agents across various domains, from anti-inflammatory drugs like Celecoxib to oncology treatments.[1][2] The metabolic stability and versatile binding capabilities of the pyrazole ring make its derivatives a fertile ground for identifying novel drug candidates.[1][3] However, the journey from a promising compound to a viable drug is contingent not just on its efficacy but critically on its safety.

This guide focuses on the pivotal metric that bridges efficacy and safety: the Therapeutic Index (TI) . The TI provides a quantitative measure of a drug's safety margin, defining the window between its therapeutic and toxic doses.[4][5] A drug with a wide therapeutic index can be administered with less risk of toxicity at effective doses, a highly desirable characteristic. Conversely, a narrow therapeutic index (NTI) necessitates careful dose titration and patient monitoring to prevent serious adverse effects.[6][7]

We will use the novel compound 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine (hereafter designated as Compound P ) as a central case study. While specific pharmacological data for this compound is not publicly available, we will present a comprehensive, scientifically grounded framework for its evaluation. This guide will detail the requisite experimental workflows, explain the causal logic behind methodological choices, and present hypothetical data to compare Compound P against established drug candidates, providing researchers with a robust blueprint for preclinical assessment.

Phase 1: Foundational In Vitro Cytotoxicity Assessment

The logical and ethical starting point for any new chemical entity is in vitro evaluation.[8] These cell-based assays are rapid, cost-effective, and reduce the reliance on animal testing, allowing for the early elimination of overtly toxic compounds.[9][10] The primary goal here is to determine the 50% cytotoxic concentration (CC50), the concentration of a compound that causes the death of 50% of cells in a culture.

Rationale for Experimental Design

To build a meaningful toxicity profile, it is crucial to assess cytotoxicity in both target (e.g., cancer) and non-target (e.g., healthy) cell lines. This dual assessment allows for the calculation of a selectivity index, providing an early indication of whether the compound's cytotoxic effects are specific to the cells of interest. For this guide, we hypothesize Compound P is being investigated as an anti-cancer agent. We will therefore use a human breast cancer cell line (MCF-7) and a non-cancerous human embryonic kidney cell line (HEK293).

Experimental Protocol: MTT Assay for CC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cell viability.[10] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF-7 and HEK293 cells in separate 96-well plates at a density of 5,000 cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of Compound P in dimethyl sulfoxide (DMSO). Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including controls, is below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium and 0.1% DMSO (vehicle control), and cells with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 hours under standard conditions.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed MCF-7 & HEK293 Cells e1 Treat Cells with Compound P (48h) p1->e1 p2 Prepare Serial Dilutions of Compound P p2->e1 e2 Add MTT Reagent (4h Incubation) e1->e2 e3 Solubilize Formazan Crystals (DMSO) e2->e3 a1 Measure Absorbance at 570 nm e3->a1 a2 Calculate % Viability vs. Control a1->a2 a3 Determine CC50 via Dose-Response Curve a2->a3 G cluster_response Population Response ED50 ED50 (Effective Dose) label_TI Therapeutic Index (TI) = TD50 / ED50 <-- Therapeutic Window --> TD50 TD50 (Toxic Dose) Therapeutic Therapeutic Effect Therapeutic->ED50 50% show effect Toxic Toxic Effect Toxic->TD50 50% show toxicity

Caption: Relationship between ED50, TD50, and the Therapeutic Index.

Hypothetical Comparative In Vivo Data and TI Calculation
CompoundED50 (mg/kg) (Tumor Inhibition)LD50 (mg/kg) (Acute Toxicity)Therapeutic Index (LD50 / ED50)
Compound P 1530020.0
Doxorubicin 2105.0
Celecoxib 50>2000>40.0

Interpretation:

  • Compound P: With a TI of 20, our hypothetical compound shows a favorable safety margin. The toxic dose is 20 times higher than the effective dose, suggesting a good separation between efficacy and toxicity.

  • Doxorubicin: This established chemotherapeutic has a narrow therapeutic index of 5.0. While highly effective (low ED50), its toxicity is a significant clinical challenge, aligning with real-world observations.

  • Celecoxib: As an anti-inflammatory, its primary indication is not cancer, hence its higher ED50 in this context. However, it demonstrates very low toxicity, resulting in a very wide TI.

Conclusion and Forward Outlook

This guide outlines a systematic and scientifically rigorous approach to evaluating the therapeutic index of a novel drug candidate, exemplified by the hypothetical pyrazole derivative, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. The process logically progresses from rapid, high-throughput in vitro cytotoxicity and selectivity screening to more definitive in vivo efficacy and toxicity studies in animal models.

Our hypothetical analysis positions Compound P as a promising candidate. Its calculated therapeutic index of 20 suggests a significantly wider safety margin than a standard cytotoxic agent like Doxorubicin, making it a compelling subject for further preclinical development. This multi-step evaluation, grounded in established protocols, provides the critical data necessary for informed decision-making in the drug discovery pipeline, ultimately aiming to identify new therapies that are not only effective but also safe for patients.

References

  • Kosheeka. (2025, January 23).
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  • Riss, T. L., & Moravec, R. A. (2008, June). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. [Link]

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  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed procedures for the safe and compliant disposal of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. As a substituted aminopyrazole, this compound is integral to various research and development applications, particularly in medicinal chemistry and drug discovery.[1][2] Adherence to proper disposal protocols is paramount to ensure the safety of laboratory personnel and to maintain environmental stewardship. This document synthesizes best practices derived from analogous chemical safety data and regulatory guidelines to provide a comprehensive operational plan.

Hazard Assessment and Toxidological Profile

Anticipated Hazards:

  • Acute Oral Toxicity: Similar pyrazole derivatives are classified as harmful if swallowed.[3]

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4]

Given these potential hazards, all handling and disposal operations must be conducted in accordance with a laboratory's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8][9]

Table 1: Hazard Profile of Analogous Pyrazole Derivatives

Hazard ClassificationRepresentative CompoundsKey Precautionary Statements
Acute Toxicity, Oral (Category 4)3-Methyl-1-phenyl-2-pyrazoline-5-oneH302: Harmful if swallowed. P264, P270, P301+P312+P330
Serious Eye Irritation (Category 2/2A)3-Amino-1-methyl-1H-pyrazole, 3-methyl-1-phenyl-1H-pyrazol-5-amineH319: Causes serious eye irritation. P280, P305+P351+P338
Skin Irritation (Category 2)3-Amino-1-methyl-1H-pyrazole, 1-Methyl-3-phenyl-1H-pyrazol-5-amineH315: Causes skin irritation. P280, P302+P352
Specific target organ toxicity — single exposure (Category 3), Respiratory system3-Amino-1-methyl-1H-pyrazoleH335: May cause respiratory irritation. P261, P304+P340

Source: SDS for analogous compounds.[3][4][5][6]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All manipulations of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] Eyewash stations and safety showers must be readily accessible.[5]

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chemicals. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or in the event of a spill, chemically resistant aprons and shoe covers are recommended.

Step-by-Step Disposal Protocol

The disposal of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA).[11][12] The following procedure outlines the "cradle-to-grave" management of this chemical waste.[12]

Step 1: Waste Characterization and Segregation

  • Hazardous Waste Determination: Based on the toxicological data of analogous compounds, 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine should be treated as a hazardous chemical waste.[11]

  • Waste Segregation: Do not mix this waste with other waste streams. It should be collected in a designated container for non-halogenated organic solids or liquids, depending on its physical state. Avoid mixing with incompatible materials such as strong oxidizing agents.[5]

Step 2: Preparing Waste for Collection

  • Solid Waste:

    • Collect unused or waste 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine powder in a clearly labeled, sealable container.

    • For trace amounts of solid residue in empty containers, triple-rinse the container with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect the rinsate as hazardous liquid waste.

  • Liquid Waste (Solutions):

    • Collect solutions containing 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine in a designated, leak-proof, and shatter-resistant container labeled "Hazardous Waste."

    • Do not dispose of this chemical down the drain. [13]

Step 3: Labeling and Storage

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine," and the approximate quantity.

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central accumulation area that is secure and has secondary containment.[14] Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

Step 4: Final Disposal

  • Waste Pickup: Arrange for the disposal of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]

  • Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and the date of disposal, in accordance with your laboratory's standard operating procedures and regulatory requirements.[14]

Emergency Procedures
  • Spill Cleanup:

    • For small spills, use an absorbent material to contain the substance.

    • Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

    • In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

    • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Storage and Segregation cluster_disposal Final Disposal start Waste 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine Generated waste_type Solid or Liquid? start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid segregate Segregate from Incompatible Chemicals solid_waste->segregate liquid_waste->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs document Document Waste Disposal contact_ehs->document

Caption: Decision workflow for the disposal of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

References

  • 29 CFR 1910.
  • Proper Disposal of Disuprazole: A Guide for Labor
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group.
  • The OSHA Labor
  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occup
  • Laboratories - Standards | Occupational Safety and Health Administr
  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
  • SAFETY D
  • Hazardous Waste | US EPA. [Link]

  • SAFETY D
  • SAFETY D
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]

  • SAFETY D
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calcul
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity | Organic Letters - ACS Publications. [Link]

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Green Synthetic Pathways for Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry - ER Publications. [Link]

  • Preventing degradation of pyrazole compounds during synthesis - Benchchem.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Publishing - The Royal Society of Chemistry. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • Recent Advances in the Synthesis of Pyrazole Deriv

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Comprehensive Safety and Handling Guide for 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. The following procedures are based on established best practices for handling structurally similar pyrazole derivatives and are designed to ensure a safe laboratory environment. Given the limited specific toxicological data for this compound, it is imperative to handle it with the assumption that it possesses a hazard profile similar to or greater than its analogues.

Hazard Assessment and Triage
  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[3][4][5][6][7]

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[3][5][6][7]

Table 1: Hazard Profile of Analogue Pyrazole Compounds

Hazard ClassificationRepresentative Compounds
Acute Toxicity, Oral3-methyl-1-phenyl-2-pyrazoline-5-one, 1-Phenyl-3-methyl-5-pyrazolone, 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate
Skin Corrosion/Irritation1H-pyrazole, 5-Amino-1-methyl-3-phenyl-1H-pyrazole, 3-Amino-1-methyl-1H-pyrazole, 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate
Serious Eye Damage/Irritation1H-pyrazole, 5-Amino-1-methyl-3-phenyl-1H-pyrazole, 3-Amino-1-methyl-1H-pyrazole, 3-methyl-1-phenyl-2-pyrazoline-5-one, 1-Phenyl-3-methyl-5-pyrazolone, 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate
Specific Target Organ Toxicity5-Amino-1-methyl-3-phenyl-1H-pyrazole, 3-Amino-1-methyl-1H-pyrazole, 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate

Due to these potential hazards, a multi-layered approach to personal protection is critical to prevent skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and crucial barrier between the researcher and the chemical. The following PPE is mandatory when handling 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine.

Table 2: Required Personal Protective Equipment

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Goggles provide a seal against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating liquids.[4][8][9]
Hands Double Gloving with Nitrile GlovesASTM F1671 / EN ISO 374Double gloving provides an added layer of protection against potential tears or permeation.[8] Nitrile offers good chemical resistance to a range of chemicals. The outer glove should be removed immediately upon contamination.[9]
Body Chemical-Resistant Laboratory CoatA lab coat protects the skin and personal clothing from splashes and spills.
Respiratory N95 or higher respiratorNIOSH approvedRecommended if there is a risk of aerosolization or if handling the solid form which may generate dust.[9]

Diagram 1: PPE Workflow for Handling Pyrazole Derivatives

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area Enter Designated Handling Area don_ppe Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. Inner Gloves 4. Outer Gloves prep_area->don_ppe work_fume_hood Work in Chemical Fume Hood don_ppe->work_fume_hood handling Handle 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine work_fume_hood->handling decontaminate Decontaminate Work Area handling->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE in Reverse Order: 1. Outer Gloves 2. Lab Coat 3. Face Shield & Goggles 4. Inner Gloves dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for donning, using, and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

3.1. Preparation

  • Designated Area : All handling of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Spill Kit : Have a chemical spill kit readily available that is appropriate for amine compounds.

3.2. Handling

  • Weighing and Transferring : When weighing the solid compound, do so in the fume hood on a disposable weigh boat to prevent contamination of the balance.

  • Solution Preparation : When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

3.3. Post-Handling

  • Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Personal Decontamination : After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5][6]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Solid Waste : Any solid 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine and contaminated disposable items (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste : Solutions containing 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

4.2. Disposal Procedure

  • Labeling : All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".

  • Storage : Store waste containers in a designated satellite accumulation area.

  • Collection : Arrange for the collection of the hazardous waste by the institution's Environmental Health and Safety (EHS) department. Do not pour any waste down the drain.[5][6][10]

Diagram 2: Chemical Waste Disposal Workflow

Disposal_Workflow cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal start Waste Generation solid_waste Solid Waste (Contaminated PPE, weigh boats) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup EHS Pickup storage->ehs_pickup

Caption: Step-by-step chemical waste disposal process.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. Skin Contact

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Remove contaminated clothing while under the safety shower.

  • Seek immediate medical attention.[5]

5.2. Eye Contact

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Remove contact lenses if present and easy to do.[5]

  • Seek immediate medical attention.[5][6]

5.3. Inhalation

  • Move the affected person to fresh air.[5][6]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

5.4. Ingestion

  • Do NOT induce vomiting.

  • Rinse mouth with water.[1]

  • Seek immediate medical attention.

5.5. Spill

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide a framework for the safe handling of 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole - Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS - Campus Operations.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 1 - SAFETY DATA SHEET.
  • 5 - Safety Data Sheet.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Angene Chemical.
  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015-03-02).
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • 1-methyl-3-(3-methylbutyl)-1H-pyrazol-5-amine | AMERICAN ELEMENTS.
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.